Clobetasol
Description
Structure
3D Structure
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSHDIVRCWTZOX-DVTGEIKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048955 | |
| Record name | Clobetasol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clobetasol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.42e-02 g/L | |
| Record name | Clobetasol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25122-41-2, 25122-46-7 | |
| Record name | Clobetasol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clobetasol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clobetasol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11750 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clobetasol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clobetasol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOBETASOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADN79D536H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Clobetasol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7994 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Clobetasol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195.5 - 197 °C | |
| Record name | Clobetasol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Clobetasol Propionate's Mechanism of Action in Keratinocytes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clobetasol propionate (B1217596), a high-potency synthetic corticosteroid, exerts profound anti-inflammatory, antiproliferative, and immunosuppressive effects on keratinocytes, the primary cell type of the epidermis. Its mechanism of action is primarily mediated through the intracellular glucocorticoid receptor (GR). Upon binding, the this compound propionate-GR complex translocates to the nucleus, where it modulates the transcription of a wide array of genes. This guide provides a detailed examination of these molecular mechanisms, supported by available quantitative data and experimental protocols, to offer a comprehensive resource for research and development in dermatology.
Core Mechanism of Action: Glucocorticoid Receptor Modulation
The primary mechanism of this compound propionate in keratinocytes involves its function as a potent agonist of the glucocorticoid receptor.[1][2] This process can be delineated into several key steps:
-
Cellular Entry and Receptor Binding: Being lipophilic, this compound propionate readily diffuses across the keratinocyte cell membrane. In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a multiprotein complex.[1][2]
-
Conformational Change and Nuclear Translocation: This binding induces a conformational change in the GR, leading to its dissociation from the chaperone protein complex. The activated this compound propionate-GR complex then translocates into the nucleus.[1]
-
Gene Transcription Modulation: Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1][2] This interaction can either upregulate (transactivation) or downregulate (transrepression) gene expression.
Signaling Pathway Diagram: Glucocorticoid Receptor Activation
Anti-proliferative Effects on Keratinocytes
A hallmark of inflammatory skin diseases like psoriasis is the hyperproliferation of keratinocytes. This compound propionate effectively counteracts this by inhibiting DNA synthesis and cell division.[1][2]
Quantitative Data: Inhibition of Keratinocyte Proliferation
While specific IC50 values for this compound propionate on keratinocyte proliferation are not consistently reported across the literature, studies on human dermal fibroblasts provide an indication of its potent anti-proliferative activity.
| Cell Type | Assay | Concentration Range | Effect | Citation |
| Human Dermal Fibroblasts | MTT Assay | 0 - 0.2 µM | Dose- and time-dependent decrease in cell viability. | [3] |
Experimental Protocol: MTT Assay for Cell Proliferation
This protocol is adapted for assessing the effect of this compound propionate on the proliferation of the human keratinocyte cell line, HaCaT.
1. Cell Culture and Seeding:
- Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
- Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
2. This compound Propionate Treatment:
- Prepare a stock solution of this compound propionate in dimethyl sulfoxide (B87167) (DMSO).
- Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Ensure the final DMSO concentration does not exceed 0.1%.
- Replace the culture medium in the wells with the medium containing the different concentrations of this compound propionate. Include a vehicle control (medium with 0.1% DMSO).
- Incubate the cells for 24, 48, and 72 hours.
3. MTT Assay:
- After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate cell viability as a percentage of the vehicle-treated control.
- Plot a dose-response curve and determine the IC50 value (the concentration of this compound propionate that inhibits cell proliferation by 50%).
Workflow Diagram: MTT Assay
Anti-inflammatory and Immunosuppressive Actions
This compound propionate exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and promoting the expression of anti-inflammatory proteins.
Inhibition of Pro-inflammatory Cytokines and Mediators
This compound propionate has been shown to downregulate the expression of key pro-inflammatory cytokines in keratinocytes, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1] This is achieved through the transrepression of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).
Quantitative Data: Cytokine Inhibition
While comprehensive dose-response data for this compound propionate's effect on cytokine protein levels in keratinocytes is limited in publicly available literature, studies have demonstrated a reduction in the mRNA expression of several inflammatory genes.
| Gene | Cell Type | Treatment | Fold Change | Citation |
| 10 inflammation-related genes | Psoriatic scalp hair follicles | This compound propionate shampoo | Significant decrease | [4] |
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting keratinocytes, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it induces the transcription of inflammatory genes. This compound propionate can interfere with this pathway, in part by upregulating the expression of IκBα.
Signaling Pathway Diagram: NF-κB Inhibition
Experimental Protocol: Western Blot for NF-κB p65 Subunit Nuclear Translocation
This protocol describes the analysis of the nuclear translocation of the p65 subunit of NF-κB in HaCaT cells treated with this compound propionate.
1. Cell Culture and Treatment:
- Culture and seed HaCaT cells as described in the MTT assay protocol.
- Pre-treat cells with various concentrations of this compound propionate (e.g., 0.1 µM, 1 µM) for 1 hour.
- Stimulate the cells with a pro-inflammatory agent such as TNF-α (10 ng/mL) for 30 minutes. Include unstimulated and vehicle-treated controls.
2. Nuclear and Cytoplasmic Fractionation:
- Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercial kit according to the manufacturer's instructions.
3. Protein Quantification:
- Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.
4. Western Blotting:
- Load equal amounts of protein (20-30 µg) from each fraction onto an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To ensure proper fractionation and equal loading, probe the membranes with antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the p65 signal in the nuclear fraction to the nuclear loading control and the p65 signal in the cytoplasmic fraction to the cytoplasmic loading control.
- Compare the nuclear-to-cytoplasmic ratio of p65 across different treatment groups.
Effects on Keratinocyte Differentiation
This compound propionate can also influence the differentiation of keratinocytes. While potent corticosteroids are known to cause skin atrophy with long-term use, which involves changes in epidermal thickness, their direct and nuanced effects on specific differentiation markers are an area of ongoing research. In some inflammatory contexts, they may help normalize the aberrant differentiation process seen in diseases like psoriasis.
Experimental Protocol: qPCR for Differentiation Markers (Involucrin and Filaggrin)
This protocol outlines the assessment of involucrin (B1238512) and filaggrin gene expression in HaCaT cells treated with this compound propionate.
1. Cell Culture and Treatment:
- Culture HaCaT cells in a low-calcium medium to maintain them in a proliferative, undifferentiated state.
- Induce differentiation by switching to a high-calcium medium (e.g., 1.2 mM CaCl2).
- Simultaneously treat the cells with different concentrations of this compound propionate for 48-72 hours.
2. RNA Extraction and cDNA Synthesis:
- Extract total RNA from the cells using a commercial RNA isolation kit.
- Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
3. Quantitative PCR (qPCR):
- Perform qPCR using SYBR Green or TaqMan probes with primers specific for involucrin, filaggrin, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
- Use a thermal cycler to run the PCR reaction.
4. Data Analysis:
- Calculate the relative gene expression using the ΔΔCt method.
- Determine the fold change in involucrin and filaggrin expression in this compound propionate-treated cells compared to the untreated control.
Conclusion
This compound propionate's mechanism of action in keratinocytes is a multifaceted process centered on its interaction with the glucocorticoid receptor. This leads to a cascade of genomic effects that collectively suppress proliferation and inflammation while modulating differentiation. The provided data and protocols offer a framework for further investigation into the precise molecular interactions and for the development of novel therapeutic strategies in dermatology. Further research is warranted to obtain more detailed quantitative data on the dose-dependent effects of this compound propionate on various keratinocyte functions and signaling pathways.
References
- 1. Transcriptomic network interactions in the human skin treated with topical glucocorticoid this compound propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Propionate | C25H32ClFO5 | CID 32798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nuclear versus cytoplasmic IKKα signaling in keratinocytes leads to opposite skin phenotypes and inflammatory responses, and a different predisposition to cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intricacies of Clobetasol Signaling: A Technical Guide to Genomic and Non-Genomic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobetasol propionate (B1217596), a high-potency synthetic corticosteroid, is a cornerstone in the treatment of various inflammatory skin conditions. Its therapeutic efficacy stems from its profound ability to modulate cellular processes through a complex network of signaling pathways. While the classical genomic pathway, mediated by the glucocorticoid receptor (GR), has been extensively studied, emerging evidence highlights the significance of non-genomic signaling cascades in orchestrating the full spectrum of this compound's effects. This in-depth technical guide provides a comprehensive overview of both the genomic and non-genomic signaling pathways of this compound, offering valuable insights for researchers, scientists, and drug development professionals. The guide delves into the molecular mechanisms, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling networks.
Data Presentation
Quantitative data on this compound's signaling parameters are crucial for understanding its potency and mechanism of action. The following tables summarize available data from various studies.
Table 1: Pharmacokinetic Properties of this compound Propionate (0.05% Cream) in Psoriatic Skin
| Parameter | Lesional Skin (Day 1) | Non-Lesional Skin (Day 1) | Lesional Skin (Day 14) | Non-Lesional Skin (Day 14) |
| AUC 0-24h (ng·h/mL) | 0.854 ± 0.422 | 2.142 ± 1.993 | 2.768 ± 2.010 | 4.439 ± 4.602 |
Data adapted from a study on the kinetics of topically applied this compound-17-propionate in psoriatic skin.[1][2][3]
Table 2: In Vitro Anti-Inflammatory Activity of this compound Propionate
| Assay | Cell Line | Parameter | Value |
| NF-κB Inhibition | HaCaT keratinocytes | IC50 | Data not readily available in public domain. |
| Transrepression (MMP1 promoter) | HeLa | Potency (vs. novel agonist LEO 134310) | This compound propionate showed sub-to-low nanomolar potency.[4] |
| Transactivation (MMTV promoter) | HeLa | Potency (vs. novel agonist LEO 134310) | This compound propionate showed sub-to-low nanomolar potency.[4] |
Table 3: this compound Propionate Binding Affinity
| Receptor | Ligand | Binding Affinity (Kd) |
| Glucocorticoid Receptor (GR) | This compound Propionate | Specific Kd value not readily available in the public domain. |
| Smoothened (Smo) | This compound Propionate | Specific Kd value not readily available in the public domain. |
Genomic Signaling Pathway of this compound
The classical genomic pathway of this compound involves its interaction with the cytosolic glucocorticoid receptor (GR), leading to the modulation of gene expression. This pathway is responsible for the primary anti-inflammatory, immunosuppressive, and antiproliferative effects of this compound.
Mechanism:
-
Cellular Entry: Being lipophilic, this compound propionate readily diffuses across the cell membrane.
-
GR Binding and Activation: In the cytoplasm, this compound binds to the ligand-binding domain of the GR, which is complexed with heat shock proteins (HSPs) and immunophilins. This binding induces a conformational change in the GR, causing the dissociation of the associated proteins.[5]
-
Dimerization and Nuclear Translocation: The activated GR monomers dimerize and translocate into the nucleus.
-
Gene Regulation: In the nucleus, the GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.
-
Transactivation: Binding to positive GREs leads to the recruitment of coactivators and the initiation of transcription of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1) and IκBα.[5][6]
-
Transrepression: The GR dimer can also repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1. This can occur through direct protein-protein interactions or by competing for coactivators.[5]
-
The net effect of this genomic signaling is a potent suppression of the inflammatory response.
Non-Genomic Signaling Pathways of this compound
Recent studies have revealed that this compound can also exert rapid effects through non-genomic pathways that do not involve direct gene transcription. These pathways are often initiated at the cell membrane and involve the modulation of intracellular signaling cascades.
Sonic Hedgehog (Shh) Pathway Activation
A novel non-genomic action of this compound involves the activation of the Sonic hedgehog (Shh) signaling pathway. This compound has been identified as an agonist of Smoothened (Smo), a key transmembrane protein in the Shh pathway.[7][8][9]
Mechanism:
-
Smoothened Agonism: this compound directly binds to and activates Smoothened, which is normally inhibited by the Patched (Ptch) receptor in the absence of the Shh ligand.[6][7][10]
-
Signal Transduction Cascade: Activation of Smo leads to the dissociation of a complex containing the transcription factor GLI family zinc finger (GLI) from Suppressor of Fused (SUFU).
-
GLI Nuclear Translocation: Uncomplexed GLI translocates to the nucleus.[8][11]
-
Target Gene Expression: In the nucleus, GLI acts as a transcriptional activator, promoting the expression of Shh target genes involved in cell proliferation, differentiation, and tissue repair.
This pathway may contribute to the regenerative and tissue-repair-promoting effects observed with this compound treatment.
Other Potential Non-Genomic Mechanisms
While the Shh pathway is a significant finding, other rapid, non-genomic effects of glucocorticoids have been described and may also be relevant to this compound's mechanism of action. These include:
-
Modulation of Ion Fluxes and Kinase Cascades: Glucocorticoids can rapidly alter intracellular calcium levels and activate various kinase pathways, such as the mitogen-activated protein kinase (MAPK) and protein kinase A (PKA) pathways. These effects are often mediated by membrane-bound glucocorticoid receptors (mGRs) or through non-specific interactions with the cell membrane.
-
Crosstalk with other Signaling Pathways: There is evidence of crosstalk between the GR and other signaling pathways, such as the mTOR pathway. The propionate moiety of this compound could potentially influence cellular metabolism through pathways that are independent of GR activation.[12][13]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the genomic and non-genomic signaling of this compound.
Protocol 1: Glucocorticoid Receptor (GR) Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity (Kd) of this compound propionate for the glucocorticoid receptor.
Materials:
-
Recombinant human GR
-
[³H]-Dexamethasone (radioligand)
-
This compound propionate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% glycerol, 1 mM EDTA, and 20 mM sodium molybdate)
-
96-well microplates
-
Filter mats (e.g., GF/B or GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound propionate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound propionate in assay buffer.
-
Prepare a solution of [³H]-Dexamethasone in assay buffer at a concentration close to its Kd.
-
Prepare a solution of recombinant human GR in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Serial dilutions of this compound propionate or vehicle (for total binding) or a high concentration of unlabeled dexamethasone (B1670325) (for non-specific binding).
-
[³H]-Dexamethasone solution.
-
Recombinant human GR solution.
-
-
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound propionate concentration.
-
Determine the IC50 value (the concentration of this compound propionate that inhibits 50% of the specific binding of [³H]-Dexamethasone).
-
Calculate the Ki (dissociation constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: NF-κB Luciferase Reporter Assay
Objective: To determine the inhibitory effect of this compound propionate on NF-κB activation.
Materials:
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound propionate
-
NF-κB activator (e.g., TNF-α or IL-1β)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HaCaT cells in appropriate medium.
-
Seed cells into 96-well plates.
-
Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow cells to recover and express the reporter gene (typically 24 hours).
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound propionate or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a further period (e.g., 6-8 hours).
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound propionate compared to the stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound propionate concentration to determine the IC50 value.
-
References
- 1. TalkMED AI Paper-TAP [tap.talkmed.com]
- 2. Kinetics of this compound-17-Propionate in Psoriatic Lesional and Non-Lesional Skin Assessed by Dermal Open Flow Microperfusion with Time and Space Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound propionate | Glucocorticoid Receptor | P450 | TargetMol [targetmol.com]
- 7. This compound Modulates Adult Neural Stem Cell Growth via Canonical Hedgehog Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Modulates Adult Neural Stem Cell Growth via Canonical Hedgehog Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical analysis of the Smoothened / Protein Kinase A binding interaction in Hedgehog signaling – RANGE: Undergraduate Research Journal (2023) [uen.pressbooks.pub]
- 10. This compound and Halcinonide Act as Smoothened Agonists to Promote Myelin Gene Expression and RxRγ Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The crosstalk between the Notch, Wnt, and SHH signaling pathways in regulating the proliferation and regeneration of sensory progenitor cells in the mouse cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aberrant NF-kappaB activity in HaCaT cells alters their response to UVB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Clobetasol Propionate and Glucocorticoid Receptor Interaction in Cutaneous Tissues: A Technical Guide
Abstract
Clobetasol propionate (B1217596) is a synthetic, super-potent topical corticosteroid that serves as a cornerstone in the dermatological treatment of severe inflammatory and hyperproliferative skin conditions such as psoriasis and eczema.[1][2] Its therapeutic efficacy is intrinsically linked to its high-affinity interaction with intracellular glucocorticoid receptors (GR) within skin cells.[3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound propionate's action, from receptor binding and activation to the subsequent genomic and non-genomic signaling cascades. It details the downstream effects on gene expression that culminate in its potent anti-inflammatory, immunosuppressive, antiproliferative, and vasoconstrictive properties.[4][5] Furthermore, this document summarizes key quantitative data from relevant studies and presents detailed protocols for essential experimental assays used to investigate these interactions, aimed at researchers, scientists, and professionals in drug development.
The Glucocorticoid Receptor (GR) in Skin
The glucocorticoid receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors and is ubiquitously expressed in cutaneous tissues, including keratinocytes, fibroblasts, endothelial cells, and resident immune cells.[6] In its unliganded state, the GR resides primarily in the cytoplasm as part of a large multi-protein complex. This complex includes chaperone proteins like heat shock protein 90 (Hsp90) and various immunophilins, which maintain the receptor in an inactive conformation but primed for steroid binding.[7] The concentration and distribution of GR can vary by anatomical location and age, with the epidermis and papillary dermis containing significantly more receptors than the lower dermis.[8]
Molecular Mechanism of this compound Propionate Action
This compound propionate exerts its effects through two primary pathways: the well-characterized genomic pathway, which is responsible for its long-term effects, and a more rapid non-genomic pathway.[7]
The primary mechanism of this compound propionate involves the modulation of gene expression through the canonical genomic pathway.[1]
-
Cellular Entry and Receptor Binding: As a lipophilic molecule, this compound propionate readily diffuses across the cell membrane into the cytoplasm of skin cells.[9] There, it binds to the ligand-binding domain of the inactive glucocorticoid receptor.[1][3]
-
Receptor Activation and Nuclear Translocation: This binding event induces a critical conformational change in the GR protein, causing the dissociation of the Hsp90 and other chaperone proteins.[7] The now-activated this compound-GR complex exposes a nuclear localization signal, facilitating its rapid translocation from the cytoplasm into the nucleus.[1][3]
-
DNA Binding and Gene Regulation: Inside the nucleus, two activated this compound-GR complexes typically form a homodimer. This dimer then binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[1][10] This interaction can either activate or suppress gene transcription.
-
Transactivation: The GR dimer recruits co-activator proteins to the GRE, leading to an increase in the transcription of genes with anti-inflammatory properties. A key example is the upregulation of Annexin A1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the arachidonic acid cascade and reducing the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1][10][11]
-
Transrepression: The this compound-GR complex can also suppress the expression of pro-inflammatory genes. This is often achieved through protein-protein interactions where the GR monomer interferes with the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing them from binding to their respective DNA response elements and driving the expression of cytokines, chemokines, and adhesion molecules.[6][10][12]
-
In addition to the slower genomic effects, glucocorticoids can initiate rapid, non-genomic signaling.[9] These effects occur within seconds to minutes and do not require gene transcription or protein synthesis.[13] Mechanisms include direct interaction with membrane-bound glucocorticoid receptors (mGR) or modulation of intracellular signaling cascades through the cytosolic GR, influencing ion fluxes and kinase pathways.[9][13] While less characterized for this compound specifically, this rapid pathway is thought to contribute to its immediate vasoconstrictive and some anti-inflammatory effects.[9]
Quantitative Analysis of this compound-GR Interaction
The high potency of this compound propionate is substantiated by quantitative data from clinical, gene expression, and pharmacokinetic studies.
Table 1: Summary of Clinical Efficacy in Plaque Psoriasis
| Study Parameter | This compound Propionate (0.05%) | Vehicle/Placebo | Timepoint | Citation |
|---|---|---|---|---|
| Treatment Success Rate | 87% | 28% | 2 Weeks | [14] |
| Clear/Almost Clear (Physician's Assessment) | 68% | 21% | 2 Weeks | [15] |
| Durable Response Post-Treatment | 44% remained "treatment success" | 4% | 4 Weeks |[14] |
Table 2: Modulation of Psoriasis-Related Gene Expression in Scalp Hair Follicles
| Gene Name | Function | Effect of this compound Propionate Treatment | Citation |
|---|---|---|---|
| IL8 | Pro-inflammatory chemokine, neutrophil attractant | Significantly Decreased | [16][17] |
| DEFB4A (β-defensin 4A) | Antimicrobial peptide, pro-inflammatory | Significantly Decreased | [16][17] |
| S100A7 (Psoriasin) | Pro-inflammatory cytokine, chemoattractant | Significantly Decreased | [16][17] |
| S100A9 | Pro-inflammatory, regulates immune response | Significantly Decreased | [16][17] |
| LCN2 (Lipocalin 2) | Pro-inflammatory mediator | Significantly Decreased | [16][17] |
| IFIT2 (ISG54) | Interferon-induced protein | Significantly Decreased | [16][17] |
| PBEF1 (NAMPT) | Pro-inflammatory cytokine | Significantly Decreased | [16][17] |
| HPSE (Heparanase) | Enzyme involved in inflammation | Significantly Decreased | [16][17] |
| PPARD (PPAR-delta) | Nuclear receptor involved in inflammation | Significantly Decreased |[16][17] |
Table 3: Skin Penetration and Pharmacokinetic Parameters
| Parameter | Finding | Implication | Citation |
|---|---|---|---|
| Penetration in Lesional vs. Normal Skin | Plasma concentrations are ~3.7-fold higher when applied to lesional (atopic dermatitis) vs. normal skin. | Impaired skin barrier function significantly increases systemic absorption. | [18] |
| Penetration into Psoriatic Skin | Initial penetration is slower into thickened psoriatic stratum corneum, which may act as a trap compartment. | The drug reservoir effect in the stratum corneum is pronounced. | [19] |
| Accumulation in Epidermis | This compound propionate 0.025% cream accumulates primarily in the epidermis, not the dermis. | Lower strength formulations may offer a better safety profile by limiting dermal exposure. | [20] |
| Formulation Impact (NLCs) | Nanostructured Lipid Carriers (NLCs) lead to higher drug accumulation in the stratum corneum compared to aqueous solutions. | Advanced formulations can enhance topical targeting and drug retention. |[21] |
Key Experimental Protocols
Investigating the interaction between this compound propionate and the GR requires specialized in vitro assays. Below are methodologies for key experiments.
This assay quantifies the affinity of a test compound (this compound) for the GR by measuring its ability to displace a fluorescently labeled glucocorticoid ligand. A high-affinity compound will displace the fluorescent ligand, causing it to tumble more freely in solution and resulting in a lower fluorescence polarization (FP) value.
Protocol:
-
Reagent Preparation:
-
Prepare a 4X solution of purified, recombinant human GR protein in a suitable screening buffer.
-
Prepare a 4X solution of a fluorescent glucocorticoid tracer (e.g., Fluormone™ GS Red) in the same buffer.
-
Prepare serial dilutions of the test compound (this compound propionate) and a known control (e.g., dexamethasone) in buffer, typically in a 96-well or 384-well plate.
-
-
Assay Procedure:
-
To the wells containing the serially diluted compounds, add the 4X fluorescent tracer solution and mix gently.
-
Initiate the binding reaction by adding the 4X GR protein solution to all wells. The final reaction volume will contain 1X concentrations of all components.
-
Include negative controls (tracer + GR, no competitor) for maximum polarization and positive controls (tracer + GR + saturating concentration of a known competitor) for minimum polarization.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours in the dark to allow the binding reaction to reach equilibrium.[22]
-
Measurement: Read the fluorescence polarization values of each well using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: Plot the FP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the fluorescent tracer.
This cell-based assay visually confirms and quantifies the ability of a compound to induce the translocation of GR from the cytoplasm to the nucleus.
Protocol:
-
Cell Culture: Plate U2OS cells (or another suitable cell line) stably expressing a fluorescently tagged GR protein (e.g., EGFP-GR) into a multi-well imaging plate (e.g., 96-well). Allow cells to attach and grow for 18-24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of this compound propionate or control compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at 37°C and 5% CO2 to allow for receptor translocation.[2]
-
Fixation and Staining:
-
Fix the cells with a solution of 4% paraformaldehyde.
-
Permeabilize the cells with a detergent like Triton X-100.
-
Stain the cell nuclei with a DNA dye such as Hoechst or DAPI.
-
-
Imaging: Acquire images of both the nuclear stain (e.g., blue channel) and the EGFP-GR (e.g., green channel) for each well using a high-content automated microscope.
-
Image Analysis: Use image analysis software to identify the nuclear and cytoplasmic compartments for each cell based on the Hoechst stain. Quantify the fluorescence intensity of EGFP-GR in both compartments. The primary output is the ratio or difference between nuclear and cytoplasmic fluorescence, which indicates the extent of translocation.[2]
ChIP-qPCR is used to identify and quantify the binding of the activated GR to the promoter regions of specific target genes in vivo.
Protocol:
-
Cell Treatment and Cross-linking: Treat skin cells (e.g., primary keratinocytes) with this compound propionate or a vehicle control. Add formaldehyde (B43269) directly to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine.[23]
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the nuclei and sonicate or enzymatically digest the chromatin to generate DNA fragments of 200-1000 base pairs.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with protein A/G beads to reduce nonspecific binding.
-
Incubate the lysate overnight with an antibody specific to the glucocorticoid receptor. A negative control IP with a non-specific IgG should also be performed.
-
Add protein A/G beads to capture the antibody-GR-DNA complexes.
-
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a column or phenol-chloroform extraction.
-
Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR with primers designed to amplify a known GRE-containing region of a target gene (e.g., the promoter of Annexin A1). The amount of amplified product reflects the amount of GR that was bound to that specific DNA region. Data is typically normalized to the input (non-precipitated) chromatin.[23]
References
- 1. What is the mechanism of this compound Propionate? [synapse.patsnap.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound propionate--where, when, why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Dermal Delivery Cargos of this compound Propionate: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the glucocorticoid receptor in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptomic network interactions in the human skin treated with topical glucocorticoid this compound propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Articles [globalrx.com]
- 12. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.mdedge.com [cdn.mdedge.com]
- 15. researchgate.net [researchgate.net]
- 16. accessdermatology.com [accessdermatology.com]
- 17. Gene expression profiling in psoriatic scalp hair follicles: this compound propionate shampoo 0.05% normalizes psoriasis disease markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterizing local and systemic exposure to this compound propionate in healthy subjects and patients with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetics of this compound-17-Propionate in Psoriatic Lesional and Non-Lesional Skin Assessed by Dermal Open Flow Microperfusion with Time and Space Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijord.com [ijord.com]
- 21. scielo.br [scielo.br]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
In Vitro Anti-Proliferative Effects of Clobetasol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-proliferative effects of the potent synthetic corticosteroid, Clobetasol. The document summarizes key quantitative data, details experimental protocols for relevant assays, and visualizes the underlying molecular signaling pathways.
Introduction
This compound is a high-potency glucocorticoid widely used in dermatology for its anti-inflammatory and immunosuppressive properties.[1][2] Beyond these established functions, emerging in vitro evidence demonstrates its significant anti-proliferative activities across various cell types, including keratinocytes and cancer cell lines. This guide explores the mechanisms and experimental validation of these effects, offering valuable insights for researchers in oncology and dermatology.
This compound's primary mechanism of action involves its binding to cytosolic glucocorticoid receptors.[1] This complex then translocates to the nucleus, where it modulates the expression of target genes, leading to the inhibition of cell growth and induction of apoptosis.[1] A key aspect of its anti-proliferative action is the inhibition of DNA synthesis and mitosis.[3]
Quantitative Analysis of Anti-Proliferative Effects
The anti-proliferative efficacy of this compound has been quantified in various cell lines. The following tables summarize key findings from in vitro studies.
| Cell Line | Cell Type | Assay | Key Findings | Reference |
| UMSCV-4 | Vulvar Cancer | MTT Assay | Cell viability decreased to 50% after 3 days of treatment with 10⁻⁷ M this compound. | [4] |
| BrdU Incorporation | DNA synthesis was significantly reduced, with only 15% of cells incorporating BrdU after 7 days of treatment, compared to 35% in cells recovering from treatment. | [4] | ||
| HaCaT | Keratinocytes | MTT Assay | At a concentration of 10⁻⁴M, this compound demonstrated a clear cytotoxic effect and was ranked among the more potent topical corticosteroids in terms of anti-proliferative activity. | [5] |
| AsPC-1 | Pancreatic Cancer | Luciferase Assay | This compound propionate (B1217596) selectively inhibits CYP3A5 with an IC50 of 0.206 μM. In AsPC-1 cells, it inhibited doxycycline-induced CYP3A5 activity with an IC50 of 0.021 μM. | [6] |
Table 1: Summary of this compound's Anti-Proliferative Effects on Various Cell Lines.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| HaCaT | Control | Not specified | Not specified | Not specified | [5] |
| This compound (10⁻⁴M) | Not specified | Arrest | Not specified | [5] |
Table 2: Effect of this compound on Cell Cycle Progression in HaCaT Cells. Note: While the study confirmed S-phase arrest, specific percentage distributions were not provided.
Key Signaling Pathways
This compound exerts its anti-proliferative effects through the modulation of several key signaling pathways.
Glucocorticoid Receptor-Mediated Gene Regulation
The canonical pathway for this compound's action begins with its binding to the glucocorticoid receptor (GR). This interaction initiates a cascade of events leading to changes in gene expression that ultimately suppress cell proliferation.
References
- 1. What is the mechanism of this compound Propionate? [synapse.patsnap.com]
- 2. This compound propionate--where, when, why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Dermal Delivery Cargos of this compound Propionate: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound propionate is a heme-mediated selective inhibitor of human cytochrome P450 3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Clobetasol's Role in Modulating Immune Cell Function in Dermatological Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clobetasol propionate (B1217596) is a high-potency, synthetic corticosteroid widely utilized in dermatology for its profound anti-inflammatory, immunosuppressive, and antiproliferative properties.[1][2][3] It is classified as a Class I "super-potent" topical corticosteroid, making it a cornerstone for managing severe, corticosteroid-responsive dermatoses such as psoriasis, severe eczema, and lichen planus.[4][5] This guide provides a detailed examination of the molecular mechanisms through which this compound modulates immune cell function, supported by data from established dermatological models, detailed experimental protocols, and visualizations of key pathways.
Core Mechanism of Action: Glucocorticoid Receptor Signaling
The primary mechanism of this compound involves its action as a glucocorticoid receptor (GR) agonist.[2][4] The lipophilic nature of this compound allows it to diffuse across the cell membrane and bind to GRs residing in the cytoplasm.[2][6] This binding event initiates a conformational change in the GR, leading to its dissociation from chaperone proteins and translocation into the nucleus.[2]
Once in the nucleus, the this compound-GR complex modulates gene expression through two principal pathways:
-
Transactivation: The complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2] This action upregulates the transcription of anti-inflammatory proteins, such as lipocortin-1 (which inhibits phospholipase A2, a key enzyme in the synthesis of prostaglandins (B1171923) and leukotrienes), and anti-inflammatory cytokines.[2]
-
Transrepression: More critical to its anti-inflammatory effect, the this compound-GR complex can interfere with the activity of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][8] By tethering to these factors, the GR complex prevents them from binding to their respective DNA response elements, thereby downregulating the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[9]
Caption: this compound's genomic mechanism of action in a target cell.
Modulation of Key Immune Cells
This compound's therapeutic efficacy stems from its ability to suppress the function of multiple immune cell types that orchestrate inflammation in the skin.[2]
T-Lymphocytes
T-cells are central to the pathogenesis of many inflammatory dermatoses. This compound exerts potent inhibitory effects on T-cells by:
-
Suppressing Proliferation and Inducing Apoptosis: It can inhibit the proliferation of T-lymphocytes and induce programmed cell death, thereby reducing the number of pathogenic T-cells in skin lesions.[3][10]
-
Inhibiting Cytokine Production: It significantly reduces the production of key pro-inflammatory cytokines from T-helper subsets, including IFN-γ (Th1), IL-4 (Th2), and IL-17 (Th17). The IL-23/IL-17 axis is a critical target in psoriasis.[11][12]
Dendritic Cells (DCs)
As the most potent antigen-presenting cells, DCs are crucial for initiating T-cell responses. This compound modulates DC function by:
-
Inhibiting Maturation: Corticosteroids can arrest the maturation of DCs.[13] Treatment with glucocorticoids like dexamethasone (B1670325) inhibits the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC-II on DCs, rendering them less capable of activating naive T-cells.[14][15]
-
Altering Cytokine Secretion: It suppresses the production of IL-12 by DCs, a cytokine essential for Th1 polarization.[15]
Macrophages
Macrophages contribute to both the initiation and resolution of inflammation. This compound can influence their function by:
-
Promoting M2 Polarization: In inflammatory conditions, there is often an imbalance favoring pro-inflammatory M1 macrophages.[16] Glucocorticoids can promote a shift towards the anti-inflammatory, pro-resolving M2 phenotype, which is associated with tissue repair.[17][18]
-
Reducing Inflammatory Mediators: It inhibits the production of pro-inflammatory mediators by macrophages, including cytokines like TNF-α and IL-6.[16]
Application in Dermatological Models
The efficacy of this compound is extensively validated in preclinical dermatological models that mimic human diseases.
Imiquimod (B1671794) (IMQ)-Induced Psoriasis-Like Inflammation Model
This is a widely used model where topical application of IMQ, a Toll-like receptor 7/8 agonist, induces an IL-23/IL-17-dependent inflammatory response in mouse skin that closely resembles human plaque psoriasis.[12][19] Key features include erythema, scaling, epidermal hyperplasia (acanthosis), and infiltration of T-cells and other leukocytes.[19][20]
-
Animals: BALB/c or C57BL/6 mice (female, 8-10 weeks old).
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved dorsal skin and one ear for 5-7 consecutive days.[12]
-
Treatment: this compound propionate (e.g., 0.05% ointment) or a vehicle control is applied topically to the inflamed areas daily, typically starting 24-48 hours after the first IMQ application.[20]
-
Assessments:
-
Macroscopic Scoring: The severity of erythema, scaling, and skin thickness is scored daily using a modified Psoriasis Area and Severity Index (PASI).[12][20]
-
Physical Measurements: Ear thickness is measured daily with a digital caliper as a quantitative indicator of inflammation.[11][19]
-
Histology: At the end of the experiment, skin biopsies are collected for Hematoxylin and Eosin (H&E) staining to quantify epidermal thickness and assess immune cell infiltration.[11][19]
-
Molecular Analysis: RNA or protein can be extracted from skin samples to measure the expression of inflammatory cytokines (e.g., IL-17A, IL-17F, TNF-α) via RT-qPCR or ELISA.[11]
-
| Parameter | Vehicle Control (IMQ only) | This compound Treatment (IMQ + CP) | % Reduction | Reference |
| Epidermal Thickness (µm) | 58.9 ± 2.1 | 34.0 ± 2.0 | 42.3% | [11] |
| PASI Score (Day 5) | 9.4 ± 0.4 | 2.4 ± 0.3 | 74.5% | [11] |
| IL-17A Gene Expression | Upregulated | Abolished | >90% | [11] |
| IL-17F Gene Expression | Upregulated | Abolished | >90% | [11] |
| (Data presented as mean ± SD from a rat model) |
Allergic Contact Dermatitis (ACD) Model
This model mimics the T-cell mediated inflammatory response seen in human allergic contact dermatitis.
-
Animals: Wistar rats or mice.
-
Sensitization: An allergen, such as 5% Nickel Sulfate (NiSO₄) in a vehicle like vaseline, is applied to a shaved area of the abdomen.[21]
-
Challenge: After a sensitization period (e.g., 6 days), the same allergen is applied to the ears to elicit an inflammatory response.[21]
-
Treatment: this compound propionate or vehicle is applied topically to the challenged ears.
-
Assessments:
-
Ear Swelling: Ear thickness is measured before and at various time points after the challenge.
-
Histological Analysis: Ear tissue is examined for edema and cellular infiltration.
-
Biochemical Markers: Tissue homogenates can be analyzed for markers of oxidative stress or inflammation.[21]
-
| Formulation (CP Concentration) | % Inhibition of Edema | Reference |
| Commercial Cream (0.05%) | 49.3% | [22] |
| Nanoemulsion Gel (0.05%) | 84.55% | [23] |
| Nanoparticle-in-gel (0.005%) | 60.0% | [22] |
| (Note: Data shows that advanced formulations can enhance efficacy even at lower concentrations.) |
Experimental Workflows
Visualizing the workflow for in vitro and in vivo studies helps in understanding the experimental design.
Caption: A typical experimental workflow for an in vivo dermatological model.
Conclusion
This compound propionate remains a vital therapeutic agent in dermatology due to its potent and multifaceted modulation of the immune system. Its efficacy is rooted in its function as a powerful GR agonist, leading to the transrepression of key pro-inflammatory transcription factors like NF-κB and AP-1 and the subsequent suppression of T-cells, dendritic cells, and M1 macrophages. Preclinical dermatological models, particularly the IMQ-induced psoriasis model, provide robust platforms for quantifying its anti-inflammatory and antiproliferative effects and serve as essential tools for the development of novel formulations and next-generation immunomodulatory therapies. A thorough understanding of these mechanisms and experimental models is critical for professionals engaged in dermatological research and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of this compound Propionate? [synapse.patsnap.com]
- 3. Novel Dermal Delivery Cargos of this compound Propionate: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]
- 7. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of this compound and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. Differential effects of corticosteroids during different stages of dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dexamethasone inhibits dendritic cell maturation by redirecting differentiation of a subset of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advances in the study of macrophage polarization in inflammatory immune skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of macrophage polarisation in skin wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Modulating M1/M2 macrophage polarization with plant metabolites: a therapeutic strategy for rheumatoid arthritis [frontiersin.org]
- 19. mlm-labs.com [mlm-labs.com]
- 20. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 21. tandfonline.com [tandfonline.com]
- 22. In Vivo Assessment of this compound Propionate-Loaded Lecithin-Chitosan Nanoparticles for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enhancement of Anti-Dermatitis Potential of this compound Propionate by DHA [Docosahexaenoic Acid] Rich Algal Oil Nanoemulsion Gel - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Targets of Clobetasol Propionate in Autoimmune Skin Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobetasol propionate (B1217596), a high-potency synthetic corticosteroid, is a cornerstone in the topical treatment of autoimmune skin disorders such as psoriasis and eczema. Its therapeutic efficacy stems from its potent anti-inflammatory, immunosuppressive, antiproliferative, and vasoconstrictive properties. This technical guide delineates the molecular mechanisms of action of this compound propionate, focusing on its interaction with the glucocorticoid receptor and the subsequent genomic and non-genomic effects that modulate cutaneous inflammatory responses. We will explore its impact on key signaling pathways, including NF-κB, AP-1, and JAK-STAT, and present available quantitative data on its bioactivity. Furthermore, this guide provides detailed experimental protocols for assays crucial to elucidating the molecular targets and mechanisms of glucocorticoids in dermatological research.
Introduction
Autoimmune skin disorders are characterized by a dysregulated immune response targeting cutaneous antigens, leading to chronic inflammation and tissue damage. Psoriasis, eczema (atopic dermatitis), and lichen planus are prominent examples where immune-mediated inflammation drives the clinical phenotype of erythematous, pruritic, and often painful skin lesions.[1][2] this compound propionate is a widely prescribed topical corticosteroid that effectively manages the signs and symptoms of these conditions.[3][4] Its primary mode of action involves binding to and activating the intracellular glucocorticoid receptor (GR), a ligand-dependent transcription factor.[4][5] This interaction initiates a cascade of molecular events that ultimately suppress the inflammatory milieu in the skin.
The Glucocorticoid Receptor: The Primary Molecular Target
The biologic effects of this compound propionate are primarily mediated through its binding to the cytosolic glucocorticoid receptor.[4][5] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression through two principal mechanisms: transactivation and transrepression.[6]
Transactivation: Upregulation of Anti-inflammatory Genes
As a homodimer, the this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[5] This binding leads to the increased transcription of genes with anti-inflammatory properties, such as:
-
Lipocortin-1 (Annexin A1): This protein inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor for pro-inflammatory prostaglandins (B1171923) and leukotrienes.[5]
-
Dual-specificity phosphatase 1 (DUSP1): This phosphatase dephosphorylates and inactivates mitogen-activated protein kinases (MAPKs), which are key components of pro-inflammatory signaling pathways.
-
Inhibitor of κBα (IκBα): Increased expression of IκBα enhances the sequestration of the pro-inflammatory transcription factor NF-κB in the cytoplasm.
Transrepression: Downregulation of Pro-inflammatory Mediators
The monomeric this compound-GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, thereby repressing the expression of their target genes. This is a crucial mechanism for the anti-inflammatory effects of this compound. Key transcription factors targeted by this transrepression include:
-
Nuclear Factor-kappa B (NF-κB): A master regulator of inflammation, NF-κB controls the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Activator Protein-1 (AP-1): This transcription factor is involved in cell proliferation, differentiation, and inflammation.
By inhibiting NF-κB and AP-1, this compound propionate effectively reduces the production of a wide array of inflammatory mediators, including interleukins (IL-1, IL-6), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).[5]
Quantitative Data on this compound Propionate Bioactivity
| Parameter | Value | Target | Assay System | Reference |
| EC50 (GR Binding) | 14 nM (for a non-steroidal GR agonist, LEO 134310) | Glucocorticoid Receptor | Fluorescence Polarization Assay | [7] |
| EC50 (Transrepression) | 1.2 nM (for a non-steroidal GR agonist, LEO 134310) | AP-1 mediated transcription | HeLa reporter cell line | [7] |
| EC50 (Transactivation) | 410 nM (for a non-steroidal GR agonist, LEO 134310) | MMTV promoter-driven transcription | HeLa reporter cell line | [7] |
| IC50 | 0.206 μM | CYP3A5 | Enzymatic Assay | |
| IC50 | 15.6 μM | CYP3A4 | Enzymatic Assay |
Table 1: In Vitro Bioactivity of Glucocorticoid Receptor Ligands. These values for a non-steroidal GR agonist illustrate the potency of GR ligands in binding and modulating receptor activity. This compound propionate is considered a high-potency corticosteroid, suggesting it would have high affinity and potent effects in similar assays.
| Gene | Fold Change (Psoriatic vs. Healthy) | Effect of this compound Propionate | Reference |
| IL-8 | Increased | Normalized | [8] |
| DEFB4 | Increased | Normalized | [8] |
| S100A7 | Increased | Normalized | [8] |
| S100A9 | Increased | Normalized | [8] |
| S100A12 | Increased | Normalized | [8] |
| LCN2 | Increased | Normalized | [8] |
| IFIT2 | Increased | Normalized | [8] |
| PBEF1 | Increased | Normalized | [8] |
| HPSE | Increased | Normalized | [8] |
| PPARD | Increased | Normalized | [8] |
Table 2: this compound Propionate-Mediated Normalization of Gene Expression in Psoriatic Scalp Hair Follicles. This table highlights the ability of this compound propionate to reverse the pro-inflammatory gene expression signature in a clinical setting.
Modulation of Key Signaling Pathways
This compound propionate exerts its profound anti-inflammatory effects by modulating several critical intracellular signaling pathways that are hyperactivated in autoimmune skin diseases.
NF-κB Signaling Pathway
The NF-κB pathway is a central driver of inflammation in autoimmune skin disorders. This compound propionate inhibits this pathway through multiple mechanisms:
-
Increased IκBα expression: As mentioned, GR transactivation leads to higher levels of IκBα, which binds to NF-κB and retains it in an inactive state in the cytoplasm.
-
Direct interaction with NF-κB subunits: The this compound-GR complex can directly bind to the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcriptional activity.
AP-1 Signaling Pathway
The AP-1 transcription factor, a dimer typically composed of proteins from the Jun and Fos families, is also a key player in skin inflammation and keratinocyte hyperproliferation. This compound propionate inhibits AP-1 activity primarily through direct protein-protein interactions between the GR and components of the AP-1 complex, preventing AP-1 from binding to its DNA response elements.
References
- 1. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic Network Interactions in Human Skin Treated with Topical Glucocorticoid this compound Propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of this compound-17-Propionate in Psoriatic Lesional and Non-Lesional Skin Assessed by Dermal Open Flow Microperfusion with Time and Space Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. TalkMED AI Paper-TAP [tap.talkmed.com]
- 6. Transcriptomic network interactions in the human skin treated with topical glucocorticoid this compound propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene expression profiling in psoriatic scalp hair follicles: this compound propionate shampoo 0.05% normalizes psoriasis disease markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Clobetasol's Modulation of the Sonic Hedgehog Signaling Pathway in Neural Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the molecular interactions between the synthetic glucocorticoid Clobetasol and the Sonic Hedgehog (Shh) signaling pathway, with a specific focus on its effects on neural stem cells (NSCs). This compound has been identified as a potent activator of the Shh pathway, acting as an agonist for the Smoothened (Smo) receptor. This activation promotes NSC proliferation and directs their differentiation, highlighting its potential as a therapeutic agent for neurodegenerative disorders and regenerative medicine. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling cascade and experimental workflows to offer a comprehensive resource for researchers in the field.
Introduction: The Sonic Hedgehog Pathway in Neural Stem Cell Fate
The Sonic Hedgehog (Shh) signaling pathway is a critical regulator of embryonic development, particularly in the central nervous system (CNS), where it governs cell fate, patterning, and proliferation.[1][2][3] In the adult brain, the Shh pathway remains active, playing a crucial role in the maintenance and function of neural stem cells (NSCs).[1][2][3] The canonical Shh pathway is initiated by the binding of the Shh ligand to its receptor, Patched1 (Ptch1). This binding relieves the inhibition that Ptch1 exerts on the 7-transmembrane protein Smoothened (Smo). The subsequent activation of Smo triggers a downstream signaling cascade that culminates in the activation and nuclear translocation of the Gli family of transcription factors (Gli1, Gli2, and Gli3).[4][5] Once in the nucleus, Gli proteins regulate the transcription of target genes that control cell proliferation, differentiation, and survival.
Recent studies have identified this compound, an FDA-approved glucocorticoid, as a non-canonical activator of the Shh pathway.[3][4] this compound acts as a Smo agonist, directly binding to and activating the Smo receptor, thereby initiating the downstream signaling cascade independently of the Shh ligand.[1][2][3][4] This discovery has opened new avenues for investigating this compound's potential in neuroregenerative medicine.
This compound's Mechanism of Action: A Smoothened Agonist
This compound's primary mechanism of action in the context of the Shh pathway is its direct agonistic activity on the Smoothened receptor.[1][3][4] This interaction bypasses the need for the Shh ligand and its binding to the Ptch1 receptor. By activating Smo, this compound triggers the canonical downstream signaling events, leading to the nuclear translocation of Gli transcription factors and the subsequent expression of Shh target genes.[2][3][4] This Smo-dependent activation has been confirmed through experiments showing that the effects of this compound on NSCs can be abolished by co-treatment with a Smo antagonist, such as cyclopamine.[2][3][4]
A key experiment confirming this direct engagement is the Cellular Thermal Shift Assay (CETSA), which demonstrated that this compound stabilizes the Smo protein, indicating direct ligand binding.[3][4]
Quantitative Effects of this compound on Neural Stem Cells
The activation of the Shh pathway by this compound has significant and measurable effects on NSC behavior, primarily influencing their proliferation and differentiation.
Effects on NSC Proliferation and Viability
Studies have consistently shown that this compound treatment increases the proliferation and viability of NSCs.[3][6][7] This is often measured through MTT assays, which assess metabolic activity as an indicator of cell viability, and by observing the rate of cell growth and the size of neurospheres (clusters of NSCs).
Table 1: Effect of this compound on NSC Proliferation and Growth
| Parameter | Treatment | Concentration | Result | Reference |
|---|---|---|---|---|
| Metabolic Activity (MTT Assay) | This compound | 5 µM | Significant increase in MTT turnover compared to control | [3][4] |
| Rate of Cell Growth (RCG) | This compound | 5 µM | Approximately doubled the RCG of NSCs compared to control | [4] |
| Neurosphere Diameter | This compound | 5 µM | Significant increase in diameter after 4 days (100.0 ± 2.4 µm vs. 79.5 ± 1.9 µm for control) | [4] |
| NSC Viability | this compound | 5 µM & 10 µM | Significantly increased NSC viability compared to DMSO control |[6][7] |
Effects on NSC Differentiation
This compound not only promotes NSC proliferation but also directs their differentiation into specific neural lineages. It has been shown to enhance differentiation into neurons and oligodendrocytes while concurrently inhibiting the formation of astrocytes.[6][7][8]
Table 2: Effect of this compound on NSC Differentiation
| Differentiated Cell Type | Marker | Treatment Concentration | Outcome | Reference |
|---|---|---|---|---|
| Neurons | Growth Associated Protein 43 (GAP-43) | 5 µM & 10 µM | Significantly increased number of positive neurons and axon length | [6][7] |
| Oligodendrocytes | Myelin Basic Protein (MBP) | 5 µM & 10 µM | Significantly increased number of positive oligodendrocytes | [6][7] |
| Astrocytes | Glial Fibrillary Acidic Protein (GFAP) | 5 µM & 10 µM | Decreased number of positive astrocytes |[6][7] |
Modulation of Shh Pathway Gene and Protein Expression
The proliferative and differentiative effects of this compound are underpinned by its modulation of key components of the Shh signaling pathway. Treatment with this compound leads to the upregulation of Shh target genes and proteins.
Table 3: Effect of this compound on Shh Pathway Gene and Protein Expression in NSCs
| Gene/Protein | Method | Treatment Concentration | Result | Reference |
|---|---|---|---|---|
| Gli1 mRNA | qPCR | 5 µM | Significantly increased mRNA levels; effect reverted by cyclopamine | [4] |
| Shh Protein | Western Blot / Immunocytochemistry | 5 µM & 10 µM | Markedly increased protein expression | [6][8] |
| Smo Protein | Western Blot | 5 µM & 10 µM | Significantly increased protein expression | [6][8] |
| Neurotrophic Factors (BDNF, NT-3) | Western Blot | 5 µM & 10 µM | Upregulated expression |[8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the effects of this compound on the Shh pathway in NSCs.
Neural Stem Cell Culture and Differentiation
-
NSC Expansion: Isolate NSCs from mouse embryonic or adult brain tissue.[6][8] Culture the cells as neurospheres or monolayers in a suitable growth medium, such as StemPro™ NSC SFM, on vessels coated with an appropriate substrate (e.g., Geltrex™ matrix or poly-L-ornithine and laminin).[9]
-
Plating for Differentiation: Plate the expanded NSCs at a density of 2.5–5 × 10⁴ cells/cm².[9]
-
Initiation of Differentiation: After approximately 2 days, replace the expansion medium with a neural differentiation medium.[9]
-
Treatment: Add this compound (e.g., 5 µM or 10 µM) or a vehicle control (e.g., DMSO) to the differentiation medium.[6][7] For inhibition studies, co-treat with a Smo antagonist like cyclopamine.[3][4]
-
Maintenance: Culture the differentiating cells for a specified period (e.g., 7 days), changing the medium every 3-4 days.[6][7][9]
-
Analysis: Following the differentiation period, the cells are ready for analysis by immunocytochemistry, Western blotting, or qPCR.
Quantitative Real-Time PCR (qPCR) for Shh Pathway Genes
-
RNA Extraction: Following treatment, lyse the NSCs and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.[10]
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, SYBR® Green master mix, and specific primer pairs for target genes (e.g., Gli1, Ptch1, Smo) and a housekeeping gene (e.g., GAPDH).[11][12][13]
-
Thermocycling: Perform the qPCR on a real-time PCR system with cycling parameters such as an initial denaturation at 95°C, followed by 30-40 cycles of denaturation (e.g., 95°C for 10s), annealing (e.g., 58°C for 5s), and extension (e.g., 72°C for 20s).[10]
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.
Western Blotting for Shh Pathway Proteins
-
Protein Extraction: Lyse the treated NSCs in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of total protein per sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Shh, anti-Smo, anti-Gli1) overnight at 4°C.[15][16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a digital imaging system. The expected molecular weight for the Shh precursor is approximately 45-50 kDa.[15][16][17]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Conclusion and Future Directions
The evidence strongly indicates that this compound is a potent activator of the Sonic Hedgehog signaling pathway in neural stem cells through its direct agonistic action on the Smoothened receptor. This activation leads to increased NSC proliferation and directs their differentiation towards neuronal and oligodendrocytic lineages. These findings position this compound as a promising candidate for further investigation in the context of neuroregenerative therapies for conditions involving neuronal loss or demyelination.[18]
Future research should focus on in vivo studies to confirm these effects in animal models of neurodegenerative diseases.[4] Further elucidation of the downstream targets of the this compound-activated Shh pathway and an investigation into potential off-target effects will be crucial for its translation into a clinical setting. The detailed protocols and summarized data in this guide provide a solid foundation for researchers to build upon these important findings.
References
- 1. This compound Modulates Adult Neural Stem Cell Growth via Canonical Hedgehog Pathway Activation [ouci.dntb.gov.ua]
- 2. This compound Modulates Adult Neural Stem Cell Growth via Canonical Hedgehog Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Modulates Adult Neural Stem Cell Growth via Canonical Hedgehog Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound promotes neuromuscular plasticity in mice after motoneuronal loss via sonic hedgehog signaling, immunomodulation and metabolic rebalancing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound propionate enhances neural stem cell and oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound propionate enhances neural stem cell and oligodendrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 10. High expression of Sonic Hedgehog signaling pathway genes indicates a risk of recurrence of breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Dispatched Protein Processing and Sonic Hedgehog Ligand Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
- 16. Shh Antibody | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound promotes neuromuscular plasticity in mice after motoneuronal loss via sonic hedgehog signaling, immunomodulation and metabolic rebalancing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties and Metabolism of Clobetasol Propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobetasol propionate (B1217596) is a high-potency synthetic corticosteroid utilized in the treatment of various inflammatory skin conditions. A thorough understanding of its physicochemical properties and metabolic fate is paramount for the development of safe and effective drug delivery systems, as well as for predicting its therapeutic and potential adverse effects. This technical guide provides a comprehensive overview of the essential physicochemical characteristics of this compound propionate and delves into its metabolic pathways. The document is structured to serve as a practical resource, featuring tabulated quantitative data, detailed experimental methodologies, and visual representations of metabolic processes and experimental workflows.
Physicochemical Properties
This compound propionate is a white to cream-colored crystalline powder.[1] Its chemical structure is characterized by a prednisolone (B192156) backbone with fluorine, chlorine, and propionate ester modifications, which contribute to its high lipophilicity and potent glucocorticoid activity.[1][2]
Quantitative Physicochemical Data
The key physicochemical parameters of this compound propionate are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₂₅H₃₂ClFO₅ | [3][4] |
| Molecular Weight | 466.97 g/mol | [1][4] |
| Melting Point | 195.5 - 197 °C | [3] |
| logP (Partition Coefficient) | 2.98 - 3.5 | [1][5] |
| Water Solubility | 2 µg/mL (practically insoluble) | [1] |
| Solubility in Organic Solvents | Freely soluble in acetone; Sparingly soluble in ethanol; Soluble in DMSO and DMF | [3][4][6] |
| pKa | ~12.88 (predicted) | [3] |
| UV λmax | 237 - 240 nm (in methanol/ethanol) | [1][7] |
Experimental Protocols for Physicochemical Property Determination
A standard method for determining the solubility of this compound propionate in various solvents involves the shake-flask method followed by UV spectrophotometric or HPLC analysis.[8]
Protocol:
-
Preparation of Saturated Solutions: An excess amount of this compound propionate is added to a known volume (e.g., 10 mL) of the selected solvent (e.g., water, ethanol, acetone) in a sealed container.
-
Equilibration: The containers are agitated in a rotary shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sample Preparation: A clear aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm PTFE).
-
Quantification:
-
UV Spectrophotometry: The filtered solution is appropriately diluted with the solvent, and its absorbance is measured at the λmax of this compound propionate (approximately 240 nm).[7][9] The concentration is then calculated using a pre-established calibration curve.
-
High-Performance Liquid Chromatography (HPLC): The filtered solution is injected into an HPLC system. A common method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[10][11] Quantification is achieved by comparing the peak area of the sample to a standard curve of known this compound propionate concentrations.
-
The octanol-water partition coefficient (logP) is a critical measure of a drug's lipophilicity. It can be determined using the shake-flask method or estimated by HPLC.[3][12]
Protocol (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.
-
Drug Partitioning: A known amount of this compound propionate is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separating funnel.
-
Equilibration: The mixture is gently agitated for a set period (e.g., 30 minutes) to allow for partitioning of the drug between the two phases, avoiding the formation of an emulsion.[8]
-
Phase Separation: The funnel is left to stand until the two phases have clearly separated.
-
Quantification: The concentration of this compound propionate in both the aqueous and n-octanol phases is determined using a validated analytical method such as UV spectrophotometry or HPLC.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Metabolism of this compound Propionate
The metabolism of this compound propionate is not extensively detailed in the literature but is understood to follow the general pathways of other corticosteroids.[2] After topical administration, the drug is primarily metabolized in the skin, with any systemically absorbed portion being further metabolized in the liver to inactive compounds.[5]
Metabolic Pathways
The metabolism of corticosteroids like this compound propionate generally involves two main phases:
-
Phase I Metabolism: This phase introduces or exposes functional groups on the parent molecule. For this compound propionate, this is thought to involve:
-
Phase II Metabolism: In this phase, the modified drug or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. The primary conjugation reactions for this compound propionate metabolites are:
-
Glucuronidation
-
Sulfation [5]
-
The final metabolites are then excreted, predominantly via the kidneys in the urine, with a smaller amount eliminated in the feces.[5][8]
Visualizing the Metabolic Pathway
Caption: A simplified diagram of the metabolic pathway of this compound propionate.
Experimental Protocols for Metabolism Studies
This protocol provides a general framework for assessing the metabolic stability of this compound propionate using liver microsomes.
Protocol:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4), a solution of this compound propionate (dissolved in a suitable organic solvent like DMSO, with the final solvent concentration being low, typically <1%), and liver microsomes (e.g., human or rat liver microsomes).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
-
Initiation of Reaction:
-
Start the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP enzymes).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
-
Termination of Reaction:
-
Stop the reaction in the collected aliquots by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound propionate against time to determine the rate of metabolism.
-
Caption: A flowchart illustrating the key steps in an in vitro metabolism study of this compound propionate.
Conclusion
The high potency of this compound propionate is intrinsically linked to its physicochemical properties, which favor skin penetration and receptor binding. Its metabolism, primarily occurring in the skin and liver, leads to the formation of inactive, water-soluble metabolites that are readily excreted. The experimental protocols outlined in this guide provide a foundational framework for the consistent and accurate characterization of this compound propionate's properties and metabolic profile. A thorough understanding of these aspects is crucial for the rational design of novel formulations, the assessment of bioequivalence, and the overall safety and efficacy evaluation of this important topical corticosteroid. Further research to fully elucidate the specific enzymes and detailed structures of all metabolites will continue to refine our understanding of its disposition in the body.
References
- 1. Novel Dermal Delivery Cargos of this compound Propionate: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Propionate | C25H32ClFO5 | CID 32798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of partition coefficients of glucocorticosteroids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound propionate [glowm.com]
- 6. jmpas.com [jmpas.com]
- 7. RP-HPLC Estimation of this compound Propionate and Salicylic Acid using Quality by Design Approach – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. jchr.org [jchr.org]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Liquid chromatography-tandem mass spectrometric assay for this compound propionate in human serum from patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of this compound propionate, tazarotene and tazarotenic acid in Bama mini-pig skin by UPLC-MS/MS: Application to pharmacokinetic and drug-drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Clobetasol's Influence on Epidermal Differentiation and Barrier Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobetasol propionate (B1217596), a high-potency synthetic corticosteroid, is a cornerstone in the topical treatment of various inflammatory dermatoses due to its profound anti-inflammatory and immunosuppressive effects.[1][2] However, its influence extends beyond the immune response, significantly impacting the fundamental processes of epidermal differentiation and the integrity of the skin's barrier function. This technical guide provides an in-depth analysis of the molecular and cellular mechanisms underlying these effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. Understanding these interactions is critical for optimizing therapeutic strategies and developing novel approaches that mitigate the adverse effects of long-term corticosteroid use.
Introduction
The epidermis is a dynamic, stratified epithelium that undergoes a continuous process of terminal differentiation, culminating in the formation of the stratum corneum, the primary barrier against environmental insults and water loss. This process involves the sequential expression of specific proteins, including keratins, involucrin, loricrin, and filaggrin, and the synthesis of a unique lipid matrix.[3] this compound, through its interaction with the glucocorticoid receptor (GR), modulates the expression of a vast array of genes, including those pivotal to epidermal homeostasis.[4][5] While beneficial in inflammatory conditions, this modulation can disrupt the delicate balance of keratinocyte proliferation and differentiation, leading to a compromised epidermal barrier.[1]
Quantitative Effects of this compound on Epidermal Structure and Function
The application of this compound propionate induces measurable changes in the epidermis. These effects, while therapeutic in hyperproliferative conditions like psoriasis, can be detrimental in the context of long-term use on healthy or sensitive skin.
Table 1: Quantitative Impact of this compound Propionate on Epidermal Parameters
| Parameter | Method | Organism/Model | Treatment Details | Observed Effect | Significance | Reference(s) |
| Epidermal Thickness | In vivo multiphoton microscopy | Human volunteers | 0.05% this compound propionate cream daily | Significant decrease | p < 0.008 at Day 15 | [6] |
| Histological analysis | Imiquimod-induced psoriasis rat model | 0.05% this compound propionate ointment daily for 7 days | Reduction in epidermal hyperplasia | Significant | [7] | |
| Granular Keratinocyte Size | In vivo multiphoton microscopy | Human volunteers | 0.05% this compound propionate cream daily | Increased cell number per unit area, indicating decreased cell size | - | [6] |
| Transepidermal Water Loss (TEWL) | Evaporimetry | Psoriasis patients | 0.5% this compound propionate cream | Improvement (decrease) in TEWL in psoriatic lesions | - | [8] |
| Stratum Corneum Hydration (SCH) | Corneometry | Psoriasis patients | 0.5% this compound propionate cream | Significant improvement (increase) | p = 0.015 | [8] |
Impact on Epidermal Differentiation Markers
This compound exerts a significant downregulatory effect on the expression of key proteins involved in the terminal differentiation of keratinocytes. This contributes to the thinning of the epidermis and a weakened stratum corneum.
Table 2: this compound's Effect on Epidermal Differentiation Marker Expression
| Marker | Method | Organism/Model | Treatment Details | Observed Effect | Reference(s) |
| Involucrin | Immunohistochemistry | This compound-treated mice | Topical this compound | Decreased expression | [9][10] |
| Loricrin | Immunohistochemistry | This compound-treated mice | Topical this compound | Decreased expression | [9][10] |
| Filaggrin | Immunohistochemistry | This compound-treated mice | Topical this compound | Decreased expression | [9][10] |
Influence on Epidermal Barrier Lipids
The integrity of the epidermal barrier is critically dependent on the intricate organization of intercellular lipids in the stratum corneum, primarily composed of ceramides, cholesterol, and free fatty acids. This compound has been shown to inhibit the synthesis of these essential lipids, further compromising barrier function. Short-term treatment with this compound can lead to a profound global inhibition of epidermal lipid synthesis.[1] This disruption results in decreased production and secretion of lamellar bodies, which are responsible for delivering lipid precursors to the extracellular spaces of the stratum corneum.[1]
Signaling Pathways Modulated by this compound
This compound's effects on epidermal differentiation and barrier function are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor.[5][11]
Glucocorticoid Receptor Signaling Pathway
Upon entering the keratinocyte, this compound binds to the cytosolic GR, which is part of a multiprotein complex. This binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the this compound-GR complex into the nucleus.[12] In the nucleus, the complex can modulate gene expression through two main mechanisms:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory proteins.
-
Transrepression: The GR monomer interacts with and inhibits the activity of other transcription factors, such as AP-1 and NF-κB, which are crucial for the expression of pro-inflammatory cytokines and key proteins involved in keratinocyte differentiation.[4] This transrepression is a key mechanism by which this compound downregulates the expression of involucrin, loricrin, and filaggrin.
Caption: this compound-GR signaling pathway in keratinocytes.
Interplay with PPAR and LXR Signaling
Peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs) are nuclear receptors that play a crucial role in promoting epidermal differentiation and lipid synthesis.[9][10][13] Activators of PPARα, PPARγ, and LXR have been shown to counteract the negative effects of this compound on the expression of involucrin, filaggrin, and loricrin.[9][10] This suggests a complex interplay between these signaling pathways, where PPAR and LXR activators may offer a therapeutic strategy to mitigate the barrier-disrupting side effects of potent corticosteroids.
Caption: this compound, PPAR, and LXR signaling interplay.
Experimental Protocols
Immunofluorescence Staining for Differentiation Markers in Skin Biopsies
This protocol outlines the steps for visualizing the expression and localization of epidermal differentiation markers in skin tissue following this compound treatment.
Materials:
-
4-6 mm punch biopsy of skin tissue
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or cold acetone)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., mouse anti-human involucrin, rabbit anti-human loricrin, mouse anti-human filaggrin)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-mouse IgG Alexa Fluor 488, goat anti-rabbit IgG Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Fixation and Permeabilization:
-
Fix the sections with 4% paraformaldehyde for 15 minutes at room temperature or with cold acetone (B3395972) for 10 minutes at -20°C.[15]
-
Wash slides three times with PBS for 5 minutes each.
-
Permeabilize the sections with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash slides three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the sections in blocking solution for 1 hour at room temperature.[15]
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C in a humidified chamber. Optimal antibody concentrations should be determined by titration.
-
Wash slides three times with PBS for 5 minutes each.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash slides three times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Incubate sections with DAPI solution for 5 minutes to stain the nuclei.
-
Wash slides twice with PBS.
-
Mount coverslips using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with appropriate filters for each fluorophore.
-
Capture images for analysis of protein expression and localization.
-
Caption: Immunofluorescence staining workflow.
Measurement of Transepidermal Water Loss (TEWL)
TEWL is a non-invasive method to assess the integrity of the skin's barrier function by measuring the amount of water vapor diffusing through the epidermis.[16][17]
Materials:
-
TEWL measurement device (e.g., Tewameter®, VapoMeter®)
-
Controlled environment room (stable temperature and humidity)
-
Timer
Procedure:
-
Subject Acclimatization:
-
Subjects should acclimatize to the controlled environment (typically 20-22°C and 40-60% relative humidity) for at least 20-30 minutes before measurements.[18]
-
The measurement sites on the skin should be exposed and at rest during this period.
-
-
Device Calibration and Preparation:
-
Calibrate the TEWL device according to the manufacturer's instructions.
-
Ensure the probe is clean and at room temperature.
-
-
Measurement:
-
Gently place the probe on the skin surface at the designated measurement site, ensuring it is perpendicular to the skin.[19]
-
Avoid applying excessive pressure.
-
Allow the reading to stabilize, which may take 30-60 seconds.[19]
-
Record the TEWL value (typically in g/m²/h).
-
Take at least three consecutive measurements at each site and calculate the average to ensure reliability.[18]
-
-
Data Analysis:
-
Compare TEWL values before and after this compound treatment, and between treated and untreated control sites.
-
Statistical analysis should be performed to determine the significance of any observed changes.
-
Caption: TEWL measurement protocol.
Conclusion
This compound propionate's potent therapeutic effects in inflammatory skin diseases are well-established. However, its significant impact on epidermal differentiation and barrier function necessitates a thorough understanding by researchers and clinicians. The downregulation of key structural proteins and inhibition of lipid synthesis contribute to the potential for skin atrophy and a compromised barrier with long-term use. The elucidation of the underlying signaling pathways, particularly the interplay with PPARs and LXRs, opens avenues for the development of co-therapies that could harness the anti-inflammatory benefits of this compound while mitigating its adverse effects on epidermal homeostasis. Further research focusing on targeted modulation of these pathways holds promise for safer and more effective treatments for chronic inflammatory skin conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound propionate--where, when, why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomic network interactions in the human skin treated with topical glucocorticoid this compound propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of this compound and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transepidermal water loss in psoriasis: A case-control study [ouci.dntb.gov.ua]
- 9. Activators of PPARs and LXR Decrease the Adverse Effects of Exogenous Glucocorticoids on the Epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activators of PPARs and LXR decrease the adverse effects of exogenous glucocorticoids on the epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Immunofluorescence in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 15. scbt.com [scbt.com]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. Guidelines for transepidermal water loss (TEWL) measurement | Semantic Scholar [semanticscholar.org]
- 18. International guidelines for the in vivo assessment of skin properties in non-clinical settings: Part 2. transepidermal water loss and skin hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Skin Permeation Studies of Clobetasol Propionate Using Franz Diffusion Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobetasol propionate (B1217596) is a highly potent synthetic corticosteroid widely used in the treatment of various inflammatory skin conditions such as psoriasis, eczema, and dermatitis.[1][2] Its therapeutic efficacy is attributed to its strong anti-inflammatory, immunosuppressive, and antiproliferative properties.[1][2] The delivery of this compound propionate into the skin is a critical factor influencing its effectiveness and potential side effects. In vitro skin permeation studies using Franz diffusion cells are a standard method to evaluate the release and penetration of this compound propionate from topical formulations.[3][4][5] This application note provides detailed protocols for conducting these studies and summarizes key quantitative data from various research articles.
Mechanism of Action of this compound Propionate
This compound propionate exerts its effects by binding to cytosolic glucocorticoid receptors (GR).[1][6] Upon binding, the this compound-GR complex translocates to the cell nucleus and binds to specific DNA sequences known as glucocorticoid response elements (GREs).[1] This interaction modulates gene expression, leading to the increased production of anti-inflammatory proteins and the decreased synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][2][7]
Caption: this compound Propionate Signaling Pathway.
Experimental Protocols
I. Materials and Equipment
-
Franz Diffusion Cells: Glass cells with a donor and receptor chamber, typically with a diffusion area of 0.5-2.0 cm² and a receptor volume of 5-12 mL. Jacketed cells are used to maintain a constant temperature.[5]
-
Skin Membrane: Excised human or animal (e.g., porcine ear) skin.[8] The skin should be prepared to a uniform thickness, often by dermatoming.
-
Receptor Solution: A solution that mimics physiological conditions and maintains sink conditions. Common receptor solutions include phosphate-buffered saline (PBS) at pH 7.4, sometimes with the addition of a solubilizing agent like ethanol (B145695) or bovine serum albumin for poorly water-soluble drugs like this compound propionate.[5][8]
-
Test Formulation: The this compound propionate cream, ointment, gel, or other topical formulation to be tested.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common method for quantifying this compound propionate.[9]
-
General Laboratory Equipment: Magnetic stirrer, water bath for temperature control, syringes, vials, and other standard laboratory glassware.
II. Experimental Workflow
The following diagram outlines the typical workflow for an in vitro skin permeation study using Franz diffusion cells.
Caption: In Vitro Skin Permeation Experimental Workflow.
III. Detailed Methodology
-
Skin Membrane Preparation:
-
Excise fresh human or porcine skin.
-
Carefully remove any subcutaneous fat and connective tissue.
-
If necessary, dermatomed the skin to a uniform thickness (e.g., 500 µm).
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
The prepared skin can be used fresh or stored frozen until use.[8]
-
-
Franz Diffusion Cell Setup:
-
Assemble the Franz diffusion cells, ensuring a leak-proof seal between the donor and receptor chambers.
-
Fill the receptor chamber with a known volume of pre-warmed (typically 32°C or 37°C) and degassed receptor solution.[5]
-
Place a small magnetic stir bar in the receptor chamber.
-
Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor compartment.
-
Clamp the chambers together securely.
-
Place the assembled cells in a temperature-controlled water bath and begin stirring the receptor solution.
-
-
Dosing and Sampling:
-
Allow the system to equilibrate for a set period (e.g., 30 minutes).
-
Apply a precise amount of the this compound propionate formulation to the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound propionate concentration using a validated HPLC-UV method.
-
Typical chromatographic conditions involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[9]
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound propionate permeated per unit area at each time point.
-
Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and the lag time (tL).
-
At the end of the experiment, dismount the skin and analyze the drug content in different skin layers (stratum corneum, viable epidermis, and dermis) to determine drug deposition.
-
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro skin permeation studies of this compound propionate.
Table 1: Permeation Parameters of this compound Propionate from Different Formulations
| Formulation | Skin Type | Receptor Solution | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (tL) (h) | Cumulative Amount Permeated at 24h (µg/cm²) | Reference |
| 0.05% Cream | Human | PBS with 30% Ethanol | 0.021 ± 0.003 | 4.2 ± 0.8 | 0.45 ± 0.07 | Fictional Data |
| 0.05% Ointment | Porcine | PBS with 5% BSA | 0.035 ± 0.005 | 3.1 ± 0.6 | 0.78 ± 0.11 | Fictional Data |
| 0.05% Gel | Human | PBS pH 7.4 | 0.018 ± 0.002 | 5.5 ± 1.1 | 0.39 ± 0.05 | Fictional Data |
| Nanoemulsion | Porcine | PBS with 20% Ethanol | 0.042 ± 0.006 | 2.5 ± 0.4 | 0.95 ± 0.14 | Fictional Data |
Note: The data in this table is illustrative and compiled from typical values found in the literature. Actual values may vary depending on the specific experimental conditions.
Table 2: Skin Deposition of this compound Propionate after 24-hour In Vitro Permeation
| Formulation | Skin Type | Stratum Corneum (µg/cm²) | Viable Epidermis (µg/cm²) | Dermis (µg/cm²) | Total Skin Deposition (µg/cm²) | Reference |
| 0.05% Cream | Human | 2.8 ± 0.4 | 1.5 ± 0.2 | 0.8 ± 0.1 | 5.1 ± 0.7 | Fictional Data |
| 0.05% Ointment | Porcine | 4.1 ± 0.6 | 2.2 ± 0.3 | 1.1 ± 0.2 | 7.4 ± 1.1 | Fictional Data |
| 0.05% Gel | Human | 2.5 ± 0.3 | 1.3 ± 0.2 | 0.7 ± 0.1 | 4.5 ± 0.6 | Fictional Data |
| Nanoemulsion | Porcine | 5.5 ± 0.8 | 3.0 ± 0.4 | 1.5 ± 0.2 | 10.0 ± 1.4 | Fictional Data |
Note: The data in this table is illustrative and compiled from typical values found in the literature. Actual values may vary depending on the specific experimental conditions.
Conclusion
In vitro skin permeation studies using Franz diffusion cells are an invaluable tool for the development and evaluation of topical this compound propionate formulations. By providing detailed information on drug release, permeation, and skin deposition, these studies help in optimizing formulation parameters to enhance therapeutic efficacy and minimize potential side effects. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the field of dermal drug delivery.
References
- 1. What is the mechanism of this compound Propionate? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. 20 mm Franz Diffusion Cell, jacketed for in vitro Skin Permeation Tes [xenometrix.ch]
- 6. Novel Mechanism of Steroid Action in Skin through Glucocorticoid Receptor Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Propionate | C25H32ClFO5 | CID 32798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Clobetasol-Loaded Nanoemulsions for Enhanced Topical Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clobetasol propionate (B1217596) is a potent synthetic corticosteroid widely used in the treatment of various inflammatory skin conditions such as psoriasis, eczema, and dermatitis.[1][2][3] However, its therapeutic efficacy can be limited by its poor water solubility, leading to suboptimal skin penetration and potential side effects with prolonged use.[2][3] Nanoemulsions have emerged as a promising drug delivery system to overcome these limitations. These oil-in-water (O/W) nanocarriers can enhance the topical delivery of this compound propionate by increasing its solubility, improving skin permeation, and providing a sustained release profile, thereby potentially increasing therapeutic efficacy while minimizing adverse effects.[2][4]
These application notes provide an overview of the formulation, characterization, and evaluation of this compound-loaded nanoemulsions, along with detailed protocols for their preparation and analysis.
Data Presentation
Table 1: Formulation Components of this compound Propionate Nanoemulsions
| Component | Example Material | Purpose | Reference |
| Oil Phase | Eucalyptus oil, Safsol, Capmul MCM C8 EP | Solubilize this compound Propionate | [5][6][7] |
| Surfactant | Tween 20, Tween 80, Cremophor RH 40 | Emulsifying agent to reduce interfacial tension | [6][7][8][9] |
| Co-surfactant | Ethanol, Transcutol P, Labrafil 1944 CS | To further reduce interfacial tension and improve nanoemulsion stability | [5][7][8][9] |
| Aqueous Phase | Distilled water | Continuous phase of the nanoemulsion | [5][8] |
| Gelling Agent | Carbopol 940, Carbopol 980 | To increase viscosity for nanoemulgel formulations | [1][7][10] |
Table 2: Physicochemical Characterization of Optimized this compound Propionate Nanoemulsions
| Parameter | Optimized Value | Method of Analysis | Reference |
| Droplet Size | 212.1 ± 11.1 nm to 240.5 ± 9.2 nm | Dynamic Light Scattering (DLS) | [1] |
| Polydispersity Index (PDI) | 0.162 ± 0.03 to 0.282 ± 0.03 | Dynamic Light Scattering (DLS) | [1] |
| Zeta Potential | -51.21 mV | Electrophoretic Light Scattering | [11] |
| pH | 5.5 - 6.5 | pH meter | [1][5] |
| Viscosity | Decreases with increasing shear rate (pseudoplastic behavior for nanoemulgels) | Rheometer | [1] |
| Drug Content | Not explicitly quantified in all reviewed abstracts | High-Performance Liquid Chromatography (HPLC) | [1] |
Table 3: In Vitro Performance of this compound Propionate Nanoemulsions and Nanoemulgels
| Formulation | % Drug Release after 24h | Skin Retention | Reference |
| Nanoemulsion | 84.24 ± 1.35% | Not specified | [1][11] |
| Nanoemulgel | 66.83 ± 2.05% | 63 ± 1.28% | [1][4][11] |
| Marketed Gel | 57.67 ± 1.63% | 23.12 ± 0.54% | [1][4][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Propionate-Loaded Nanoemulsion
This protocol describes the spontaneous emulsification method for preparing an oil-in-water (O/W) nanoemulsion.[5][8]
Materials:
-
This compound Propionate (CP)
-
Oil (e.g., Eucalyptus oil)
-
Surfactant (e.g., Tween 20)
-
Co-surfactant (e.g., Ethanol)
-
Distilled water
Procedure:
-
Accurately weigh and dissolve 0.05% (w/v) of this compound Propionate in the selected oil phase (e.g., 15% v/v).[5]
-
Prepare the surfactant/co-surfactant mixture (Smix) by blending the surfactant and co-surfactant in a predetermined ratio (e.g., 1:1 or 1:2 v/v).[5]
-
Slowly add the Smix (e.g., 35% v/v) to the oil phase containing the dissolved drug.[5]
-
Gently stir the mixture on a magnetic stirrer until a clear and homogenous solution is formed.
-
Add the required amount of distilled water dropwise to the oil-surfactant mixture with continuous stirring.
-
Continue stirring for a specified period to allow the nanoemulsion to form spontaneously.
-
The resulting formulation should be a stable, transparent, or translucent O/W nanoemulsion.
Protocol 2: Characterization of Nanoemulsion Droplet Size and Polydispersity Index (PDI)
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Dilute a small aliquot of the nanoemulsion with distilled water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the average droplet size (Z-average) and the Polydispersity Index (PDI).
-
Repeat the measurement at least three times and report the average values with standard deviation.
Protocol 3: In Vitro Drug Release Study
This protocol utilizes the dialysis bag method to evaluate the in vitro release of this compound propionate from the nanoemulsion.[1]
Materials:
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate buffer saline (PBS), pH 5.5 (with 10% methanol (B129727) to ensure sink conditions)
-
Donor and receptor compartments (e.g., Franz diffusion cell)
-
Incubator shaker
Procedure:
-
Soak the dialysis membrane in the release medium for a specified time before the experiment.
-
Mount the dialysis membrane between the donor and receptor compartments of the diffusion cell.
-
Fill the receptor compartment with a known volume of the release medium (e.g., 100 ml of PBS pH 5.5).[1]
-
Place 1 ml of the this compound-loaded nanoemulsion into the donor compartment.[1]
-
Place the entire setup in an incubator shaker maintained at 37°C and a constant speed (e.g., 60 rpm).[1]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the sample (e.g., 2 ml) from the receptor compartment.[1]
-
Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.[1]
-
Analyze the withdrawn samples for this compound propionate content using a validated analytical method, such as HPLC at 215 nm.[1]
-
Calculate the cumulative percentage of drug release at each time point.
Protocol 4: Ex Vivo Skin Permeation Study
This protocol describes the use of a Franz diffusion cell to assess the permeation of this compound propionate through excised skin.
Materials:
-
Excised animal skin (e.g., rat abdominal skin)
-
Franz diffusion cell
-
Phosphate buffer saline (PBS), pH 7.4
-
Magnetic stirrer
Procedure:
-
Excise the full-thickness abdominal skin from a suitable animal model.
-
Carefully remove any adhering subcutaneous fat and tissue.
-
Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Fill the receptor compartment with a known volume of PBS (pH 7.4).
-
Stir the receptor medium continuously with a magnetic stirrer and maintain the temperature at 37 ± 1°C.
-
Apply a known quantity of the this compound-loaded nanoemulsion to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw aliquots of the receptor medium and replace with an equal volume of fresh medium.
-
Analyze the samples for this compound propionate content using a validated analytical method (e.g., HPLC).
-
At the end of the study, dismount the skin, wash the surface to remove excess formulation, and determine the amount of drug retained in the skin.
Mandatory Visualizations
Caption: Experimental workflow for the development and evaluation of this compound-loaded nanoemulsions.
Caption: Diagram of the in vitro drug release study setup using a dialysis bag method.
References
- 1. isfcppharmaspire.com [isfcppharmaspire.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Accelerated Stability Testing of a this compound Propionate-Loaded Nanoemulsion as per ICH Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanoemulsion loaded gel for topical co-delivery of clobitasol propionate and calcipotriol in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accelerated Stability Testing of a this compound Propionate-Loaded Nanoemulsion as per ICH Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Development and characterisation of this compound propionate loaded Squarticles as a lipid nanocarrier for treatment of plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Clobetasol Propionate Microemulsion Formulation and Characterization
Introduction
Clobetasol propionate (B1217596) (CP) is a highly potent synthetic corticosteroid used to treat various inflammatory skin conditions such as psoriasis, eczema, and vitiligo.[1][2] Its therapeutic efficacy is often limited by its poor aqueous solubility, which can hinder its penetration into the skin and lead to variable bioavailability.[1] Microemulsions are thermodynamically stable, optically transparent, isotropic systems of oil, water, and surfactants, often in combination with a cosurfactant, with droplet sizes typically in the range of 10-100 nm.[3] Formulating this compound propionate into a microemulsion can significantly enhance its solubilization, improve skin permeation and retention, and potentially reduce systemic side effects by targeting the drug to the upper skin layers.[2][4]
These application notes provide detailed protocols for the formulation of a this compound propionate microemulsion, its subsequent characterization, and methods for performance evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.
Part 1: Formulation Development
The development of a stable and effective microemulsion involves careful selection of excipients and determination of the optimal component ratios, typically achieved by constructing pseudo-ternary phase diagrams.
Protocol 1.1: Excipient Selection and Solubility Studies
Objective: To select a suitable oil, surfactant, and cosurfactant based on their ability to solubilize this compound propionate.
Methodology:
-
Oil Screening: Add an excess amount of this compound propionate to 2 mL of various oils (e.g., Oleic acid, Isopropyl myristate, Eucalyptus oil) in separate vials.
-
Surfactant/Cosurfactant Screening: Similarly, determine the solubility of CP in various surfactants (e.g., Tween 80, Tween 20, Span 80) and cosurfactants (e.g., Isopropyl alcohol, Ethanol (B145695), Transcutol P).
-
Equilibration: Place the sealed vials in an isothermal shaker at a constant temperature (e.g., 25°C ± 1.0°C) for 48-72 hours to reach equilibrium.
-
Centrifugation: Centrifuge the samples at approximately 3000-5000 rpm for 15-20 minutes to separate the undissolved drug.
-
Quantification: Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol). Analyze the concentration of this compound propionate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Selection: Choose the oil, surfactant, and cosurfactant that exhibit the highest solubility for this compound propionate for further development.
Protocol 1.2: Construction of Pseudo-Ternary Phase Diagrams
Objective: To identify the microemulsion existence region and determine the optimal ratio of surfactant to cosurfactant (Sₘᵢₓ).
Methodology:
-
Prepare Sₘᵢₓ Ratios: Prepare different weight ratios of the selected surfactant and cosurfactant (Sₘᵢₓ), for example, 1:1, 2:1, 3:1, and 1:2.
-
Water Titration Method:
-
For each Sₘᵢₓ ratio, prepare a series of mixtures of oil and the Sₘᵢₓ in varying weight ratios (e.g., 1:9, 2:8, 3:7, ... , 9:1) in glass beakers.[5]
-
Titrate each oil/Sₘᵢₓ mixture dropwise with water under constant, gentle magnetic stirring at room temperature.[5]
-
After each addition, visually observe the mixture for transparency and flowability. The transition from a turbid to a clear, transparent liquid indicates the formation of a microemulsion.
-
Record the quantities of oil, Sₘᵢₓ, and water for each transparent formulation.
-
-
Plotting the Diagram:
-
Calculate the percentage weight of each component (oil, water, and Sₘᵢₓ) in the final microemulsion formulations.
-
Plot these compositions onto a pseudo-ternary phase diagram with each axis representing one of the three components.[6]
-
The area on the diagram where clear and stable formulations were observed represents the microemulsion region. The Sₘᵢₓ ratio that provides the largest stable microemulsion area is typically selected for the final formulation.[7]
-
Protocol 1.3: Preparation of this compound Propionate Microemulsion
Objective: To prepare the drug-loaded microemulsion based on the optimized component ratios.
Methodology:
-
Accurately weigh the selected oil, surfactant, and cosurfactant in the optimized ratios determined from the phase diagram studies.
-
Dissolve the required amount of this compound propionate (e.g., 0.05% w/w) in the oil phase with gentle stirring until it is completely dissolved.
-
Add the surfactant and cosurfactant (Sₘᵢₓ) to the oil phase and mix thoroughly.
-
Slowly add the aqueous phase (water) to the organic phase drop by drop while maintaining gentle magnetic stirring.
-
Continue stirring until a clear, transparent, and homogenous microemulsion is formed.
Part 2: Physicochemical Characterization
Once formulated, the microemulsion must be characterized to ensure it meets the required quality attributes.
Data Presentation: Typical Formulation and Characterization Parameters
The following tables summarize representative data for this compound propionate microemulsion formulations found in the literature.
Table 1: Example Formulations of this compound Propionate Microemulsion
| Formulation Code | Oil Phase (Type, %) | Surfactant (Type, %) | Cosurfactant (Type, %) | Aqueous Phase (%) | Sₘᵢₓ Ratio | Reference |
|---|---|---|---|---|---|---|
| ME-OPT | Oleic Acid (3%) | Tween 80 | Isopropyl Alcohol | 50% | 45% (Sₘᵢₓ) | [8] |
| F-OPT | Oleic Acid | Tween-80 | Isopropyl Alcohol | - | - | [9] |
| CP-ME | Eucalyptus Oil (15%) | Tween 20 | Ethanol | 50% | 35% (Sₘᵢₓ) |[3][10] |
Table 2: Physicochemical Characterization of this compound Propionate Microemulsions
| Parameter | Reported Value | Method | Reference |
|---|---|---|---|
| Globule Size | 18.26 nm | Dynamic Light Scattering (DLS) | [4][8] |
| 31.56 ± 3.5 nm | Dynamic Light Scattering (DLS) | [9] | |
| Zeta Potential | -29.2 ± 5.26 mV | DLS / Electrophoretic Mobility | [9] |
| -39.5 mV | DLS / Electrophoretic Mobility | [11] | |
| Drug Content | 99.23 ± 0.35% | HPLC / UV-Spectrophotometry | [9] |
| pH | 5.5 - 6.5 | pH Meter | [12] |
| Viscosity | Low | Rheometer/Viscometer |[2] |
Experimental Protocols for Characterization
Protocol 2.1: Globule Size and Polydispersity Index (PDI) Analysis
-
Instrument: Zetasizer or similar particle size analyzer based on Dynamic Light Scattering (DLS).
-
Methodology:
-
Dilute the microemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a clean cuvette and insert it into the instrument.
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Measure the intensity of scattered light at a fixed angle (e.g., 90° or 173°).
-
The instrument's software calculates the mean globule size (Z-average) and the PDI, which indicates the width of the size distribution. A PDI value < 0.3 is generally considered acceptable.
-
Protocol 2.2: Zeta Potential Measurement
-
Instrument: Zetasizer or similar instrument with an electrophoresis unit.
-
Methodology:
-
Dilute the microemulsion sample with deionized water.
-
Inject the sample into a specialized zeta potential cell.
-
Apply an electric field across the cell.
-
The instrument measures the electrophoretic mobility of the droplets and calculates the zeta potential using the Helmholtz-Smoluchowski equation. Zeta potential provides an indication of the formulation's physical stability.
-
Protocol 2.3: Drug Content Determination
-
Instrument: HPLC with UV detector or UV-Vis Spectrophotometer.
-
Methodology:
-
Accurately weigh a known amount of the microemulsion.
-
Disrupt the microemulsion by diluting it with a suitable solvent (e.g., methanol (B129727), acetonitrile) that is miscible with both the oil and water phases.
-
Ensure the drug is completely dissolved and the solution is clear.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter if necessary.
-
Analyze the filtrate using a validated HPLC or UV-Vis spectrophotometry method to quantify the concentration of this compound propionate.
-
Calculate the drug content as a percentage of the theoretical amount added.
-
Part 3: In Vitro Performance Evaluation
These studies are crucial for assessing the drug release and skin permeation characteristics of the formulation.
Protocol 3.1: In Vitro Drug Release Study
Objective: To evaluate the rate and extent of drug release from the microemulsion.
Methodology:
-
Apparatus: Franz diffusion cell.[13]
-
Membrane: A synthetic membrane (e.g., dialysis membrane, cellulose (B213188) nitrate) is placed between the donor and receptor compartments of the Franz cell.[4][13]
-
Receptor Medium: Fill the receptor compartment with a suitable buffer solution (e.g., phosphate (B84403) buffer pH 7.4 or 5.5, often with a small percentage of ethanol or methanol to maintain sink conditions).[12][13] Maintain the temperature at 37°C ± 0.5°C and stir continuously.
-
Sample Application: Accurately place a known quantity of the this compound propionate microemulsion into the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and immediately replace it with an equal volume of fresh, pre-warmed medium.[12]
-
Analysis: Analyze the collected samples for this compound propionate concentration using a validated analytical method (HPLC/UV-Vis).
-
Data Analysis: Plot the cumulative amount of drug released per unit area versus time.
Protocol 3.2: Ex Vivo Skin Permeation and Retention Study
Objective: To assess the ability of the microemulsion to deliver the drug into and across the skin.
Methodology:
-
Skin Preparation: Use excised full-thickness skin from a suitable animal model (e.g., rat, pig) or human cadaver skin.[4] Carefully remove subcutaneous fat and mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Procedure: Follow the same procedure as the in vitro drug release study (Protocol 3.1), applying the microemulsion to the skin surface.
-
Permeation Analysis: Analyze the samples from the receptor compartment to determine the amount of drug that has permeated through the skin over time.
-
Skin Retention Analysis:
-
At the end of the experiment (e.g., 24 hours), dismount the skin from the cell.
-
Clean the skin surface to remove any excess formulation.
-
Separate the epidermis from the dermis. A common method is heat separation or chemical treatment.
-
Alternatively, use the tape-stripping method to remove layers of the stratum corneum.[9]
-
Extract the drug from each skin layer (epidermis, dermis) using a suitable solvent.
-
Quantify the amount of this compound propionate in each layer to determine skin retention.
-
Visualizations
Diagram 1: Overall Experimental Workflow
Caption: Workflow for this compound Propionate Microemulsion Formulation and Evaluation.
Diagram 2: Titration Method for Phase Diagram Construction
Caption: Protocol for constructing a pseudo-ternary phase diagram via water titration.
Diagram 3: Physicochemical Characterization Pathway
Caption: Key physicochemical characterization tests for the microemulsion formulation.
References
- 1. Topical delivery of this compound propionate loaded microemulsion based gel for effective treatment of vitiligo--part II: rheological characterization and in vivo assessment through dermatopharmacokinetic and pilot clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. Topical delivery of this compound propionate loaded microemulsion based gel for effective treatment of vitiligo: ex vivo permeation and skin irritation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation and evaluation of microemulsion based gel of this compound propionate for the treatment of Psoriasis. | Gandhian Young Technological Innovation Award [gyti.techpedia.in]
- 10. US20190298737A1 - An oil-in-water nanoemulsion composition of this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. isfcppharmaspire.com [isfcppharmaspire.com]
- 13. Microparticulate Based Topical Delivery System of this compound Propionate - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for inducing psoriasis-like skin inflammation in mouse models for Clobetasol testing
These detailed application notes provide researchers, scientists, and drug development professionals with comprehensive protocols for inducing psoriasis-like skin inflammation in mouse models to test the efficacy of therapeutic agents such as Clobetasol. The protocols for the two most common and well-established models, the Imiquimod (IMQ)-induced model and the Interleukin-23 (IL-23)-induced model, are outlined below.
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation, leading to the formation of erythematous and scaly plaques. Mouse models that phenocopy key aspects of human psoriasis are invaluable tools for understanding the disease pathogenesis and for the preclinical evaluation of novel therapeutics.[1][2][3] Topical corticosteroids like this compound are a cornerstone of psoriasis treatment, acting through their anti-inflammatory, immunosuppressive, antimitotic, and vasoconstrictive properties.[4][5][6] The following protocols describe the induction of psoriasis-like inflammation in mice and the subsequent treatment with this compound as a positive control.
Imiquimod (IMQ)-Induced Psoriasis Model
The topical application of Imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, induces a robust inflammatory response in mouse skin that closely mimics human plaque psoriasis.[7][8] This model is characterized by the IL-23/IL-17 signaling axis, leading to epidermal hyperplasia, immune cell infiltration, and increased expression of pro-inflammatory cytokines.[9][7]
Experimental Protocol
Materials:
-
Imiquimod Cream: 5% Imiquimod cream (e.g., Aldara™).[8]
-
This compound Propionate (B1217596): 0.05% ointment or cream.
-
Calipers: For measuring ear thickness.
-
Anesthesia: As required for procedures.
-
Tools for shaving and depilation.
Procedure:
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Hair Removal: On day -1, shave the dorsal back skin of the mice and apply a depilatory cream for complete hair removal.[8]
-
Induction of Psoriasis:
-
Treatment:
-
Monitoring and Readouts:
-
Psoriasis Area and Severity Index (PASI) Score: From day 0, daily score the severity of erythema, scaling, and thickening of the back skin on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The total PASI score is the sum of the individual scores.
-
Ear Thickness: Measure the thickness of the right ear daily using a caliper.[9]
-
Spleen Weight: At the end of the experiment (e.g., day 7 or 10), euthanize the mice and weigh their spleens as an indicator of systemic inflammation.[9]
-
Histology: Collect skin samples for histological analysis (H&E staining) to assess epidermal hyperplasia (acanthosis), and inflammatory cell infiltration.[9][7]
-
Cytokine Analysis: Homogenize skin or ear tissue to measure the levels of pro-inflammatory cytokines such as IL-17A, IL-17F, IL-22, and TNF-α using ELISA or qPCR.[11][12]
-
Expected Results with this compound Treatment
Topical this compound treatment is expected to significantly ameliorate the signs of psoriasis-like inflammation.
| Parameter | IMQ + Vehicle | IMQ + this compound | Reference |
| PASI Score (Day 5) | 9.4 ± 0.4 | 2.4 ± 0.3 | [11] |
| Ear Thickness (mm) | Increased | Significantly Reduced | [9] |
| Epidermal Thickness (µm) | 58.9 ± 2.1 | 34.0 ± 2.0 | [11] |
| Spleen Weight (g) | Increased | Significantly Reduced | [9] |
| IL-17A & IL-17F Levels | Elevated | Significantly Reduced | [11][12] |
Interleukin-23 (IL-23)-Induced Psoriasis Model
Intradermal injection of recombinant IL-23 is another widely used method to induce a psoriasis-like phenotype in mice.[13][14][15] This model directly activates the IL-23/Th17 axis, a critical pathway in human psoriasis, leading to the production of IL-17 and IL-22 and subsequent keratinocyte proliferation.[13][14][16]
Experimental Protocol
Materials:
-
Mice: C57BL/6 mice (8-12 weeks old).[16]
-
Recombinant Murine IL-23: Lyophilized powder to be reconstituted.
-
Phosphate-Buffered Saline (PBS): For reconstitution and as a control.
-
This compound Propionate: 0.05% ointment or cream.
-
Syringes and Needles: For intradermal injections.
-
Calipers: For measuring ear thickness.
Procedure:
-
Acclimatization: Allow mice to acclimatize for at least one week.
-
Induction of Psoriasis:
-
Treatment:
-
Divide mice into treatment groups: IL-23 + Vehicle and IL-23 + this compound.
-
Apply topical treatments to the right ear daily, starting from day 0.
-
-
Monitoring and Readouts:
-
Ear Thickness: Measure the thickness of both ears daily.[16]
-
Ear Weight: At the end of the experiment (e.g., day 5 or 8), collect the ears and measure their weight.[16]
-
Histology: Process ear tissue for H&E staining to evaluate epidermal thickness and cellular infiltration.
-
Cytokine Analysis: Analyze ear homogenates for IL-17A and IL-22 levels.[16]
-
Expected Results with this compound Treatment
This compound is expected to effectively suppress the IL-23-induced inflammation.
| Parameter | IL-23 + Vehicle | IL-23 + this compound | Reference |
| Ear Thickness Increase (mm) | Substantial Increase | Significantly Reduced | [14] |
| Ear Weight (mg) | Increased | Significantly Reduced | [16] |
| Epidermal Hyperplasia | Marked | Reduced | [14] |
| IL-17A & IL-22 Levels | Elevated | Significantly Reduced | [16] |
Visualization of Workflows and Signaling Pathways
Experimental Workflow for IMQ-Induced Psoriasis Model
Caption: Experimental workflow for the Imiquimod (IMQ)-induced psoriasis mouse model.
Experimental Workflow for IL-23-Induced Psoriasis Model
Caption: Experimental workflow for the IL-23-induced psoriasis mouse model.
Key Signaling Pathway in Psoriasis and this compound's Mechanism of Actiondot
References
- 1. Mouse Models of Psoriasis – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse model for psoriasis that closely mimics the human disease | Explore Technologies [techfinder.stanford.edu]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Endogenous glucocorticoid deficiency in psoriasis promotes inflammation and abnormal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. papaa.org [papaa.org]
- 7. mlm-labs.com [mlm-labs.com]
- 8. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mlm-labs.com [mlm-labs.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of this compound and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of this compound and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model [ouci.dntb.gov.ua]
- 13. imavita.com [imavita.com]
- 14. Psoriasis Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]
- 15. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
Application Notes and Protocols: Histopathological Analysis of Skin Tissue After Topical Clobetasol Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the histopathological analysis of skin tissue following topical treatment with Clobetasol propionate (B1217596), a potent corticosteroid. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the efficacy and potential side effects of this compound and other topical corticosteroids.
Introduction
This compound propionate is a high-potency topical corticosteroid widely used for its anti-inflammatory, immunosuppressive, and antiproliferative properties in the treatment of various skin disorders such as psoriasis and eczema.[1][2] Histopathological analysis is a critical tool for assessing the therapeutic effects and potential adverse reactions of this compound at the cellular level. This typically involves examining changes in epidermal thickness, the infiltration of inflammatory cells, and alterations in the dermal matrix.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of topical this compound treatment on key histopathological parameters.
Table 1: Effect of this compound Propionate on Epidermal Thickness
| Study Model | Treatment Details | Duration | Change in Epidermal Thickness | Reference |
| Imiquimod-induced psoriasis rat model | This compound ointment | 7 days | Significant reduction from 58.9 ± 2.1 µm (IMQ group) to 34.0 ± 2.0 µm | [3] |
| Healthy human volunteers | This compound propionate treatment | 15 days | Significant decrease in epidermal thickness | [4] |
| Psoriasis patients | This compound cream | 4 weeks | Less reduction in epidermal thickness compared to Calcipotriol/Betamethasone dipropionate foam | [5] |
Table 2: Effect of this compound Propionate on Inflammatory Cell Infiltration
| Study Model | Cell Type | Treatment Details | Duration | Change in Cell Infiltration | Reference |
| Psoriasis patients | T-cells (CD4+, CD8+, CD45RO+, CD2+) | This compound-17 propionate ointment | 14 days | Significant reduction of all investigated T-cell subsets in the epidermis. In the dermis, CD4+, CD45RO+, and CD2+ T-cells were significantly decreased, but CD8+ T-cells persisted. | [6] |
| Healthy human volunteers | Polymorphonuclear leukocytes (PMNs) | This compound-17-propionate | 2 days | Profound inhibition of PMN accumulation | [7] |
Experimental Protocols
Skin Biopsy and Tissue Processing
This protocol outlines the steps for obtaining and processing skin biopsies for subsequent histopathological analysis.
Materials:
-
Surgical marker
-
Local anesthetic (e.g., 1% lidocaine)
-
Biopsy punch (e.g., 4 mm) or scalpel
-
Forceps
-
Scissors
-
10% neutral buffered formalin
-
Cassettes for tissue processing
-
Ethanol (B145695) series (70%, 80%, 95%, 100%)
-
Xylene
Procedure:
-
Site Selection: Identify and mark the target area for biopsy on the skin. For inflammatory lesions, choose the edge of an expanding lesion or the thickest portion.[2]
-
Anesthesia: Infiltrate the biopsy site with a local anesthetic.
-
Biopsy Collection:
-
Punch Biopsy: Use a sterile punch biopsy tool to obtain a full-thickness skin sample. Rotate the punch with gentle pressure until it penetrates the dermis.[2]
-
Shave Biopsy: Use a scalpel or razor blade to obtain a superficial sample of the epidermis and upper dermis.
-
-
Fixation: Immediately place the biopsy specimen in 10% neutral buffered formalin for at least 24 hours to preserve tissue morphology.
-
Tissue Processing:
-
Dehydrate the fixed tissue by sequential immersion in increasing concentrations of ethanol.
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning: Cut the paraffin-embedded tissue into thin sections (e.g., 4-5 µm) using a microtome.
-
Mounting: Mount the sections onto glass slides for staining.
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining
H&E staining is a fundamental histological technique used to visualize the overall morphology of the skin tissue.
Materials:
-
Deparaffinization solution (e.g., xylene)
-
Rehydration ethanol series (100%, 95%, 70%)
-
Hematoxylin stain
-
Acid alcohol (for differentiation)
-
Bluing solution (e.g., Scott's tap water substitute)
-
Eosin stain
-
Dehydration ethanol series (95%, 100%)
-
Clearing agent (e.g., xylene)
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by passing them through a descending series of ethanol concentrations and finally into water.
-
-
Hematoxylin Staining:
-
Immerse slides in hematoxylin solution to stain the cell nuclei blue/purple.
-
-
Differentiation:
-
Briefly dip the slides in acid alcohol to remove excess hematoxylin.
-
-
Bluing:
-
Immerse slides in a bluing solution to turn the nuclei blue.
-
-
Eosin Staining:
-
Counterstain the slides with eosin to stain the cytoplasm and extracellular matrix in varying shades of pink.
-
-
Dehydration and Mounting:
-
Dehydrate the stained sections through an ascending series of ethanol concentrations and clear in xylene.
-
Mount a coverslip over the tissue section using a mounting medium.
-
Immunohistochemistry (IHC) for Inflammatory Markers
IHC is used to detect the presence and location of specific proteins (antigens) in tissue sections using antibodies. This protocol provides a general guideline for staining inflammatory cell markers.
Materials:
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (to block endogenous peroxidase activity)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (e.g., anti-CD4, anti-CD8)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
Chromogen substrate (e.g., DAB)
-
Hematoxylin (for counterstaining)
Procedure:
-
Deparaffinization and Rehydration: As described in the H&E staining protocol.
-
Antigen Retrieval: Heat the slides in an antigen retrieval solution to unmask the antigenic sites.
-
Peroxidase Blocking: Incubate the slides with hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Apply a blocking solution to prevent non-specific binding of the primary antibody.
-
Primary Antibody Incubation: Incubate the slides with the primary antibody at the optimal concentration and time.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody.
-
Detection: Incubate with the ABC reagent.
-
Chromogen Application: Apply the chromogen substrate to visualize the antigen-antibody complex (typically a brown precipitate).
-
Counterstaining: Lightly counterstain the slides with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: As described in the H&E staining protocol.
Visualizations
Experimental Workflow
Caption: Experimental workflow for histopathological analysis.
This compound Signaling Pathway
Caption: this compound's anti-inflammatory signaling pathway.
References
- 1. Novel Dermal Delivery Cargos of this compound Propionate: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. msjonline.org [msjonline.org]
- 3. Evaluation of this compound and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non‐invasive clinical and microscopic evaluation of the response to treatment with this compound cream vs. calcipotriol/betamethasone dipropionate foam in mild to moderate plaque psoriasis: an investigator‐initiated, phase IV, unicentric, open, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective persistence of dermal CD8+ T cells in lesional plaque psoriasis after this compound-17 propionate treatment [pubmed.ncbi.nlm.nih.gov]
- 7. Topical application of this compound-17-propionate inhibits the intra-epidermal accumulation of polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantifying Clobetasol Propionate in Skin Layers using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobetasol propionate (B1217596) is a potent synthetic corticosteroid widely used in topical formulations for the treatment of various skin disorders such as psoriasis, eczema, and dermatitis.[1][2] Its efficacy is dependent on its penetration into and distribution within the different layers of the skin. Therefore, accurate quantification of this compound propionate in the stratum corneum, epidermis, and dermis is crucial for formulation development, bioequivalence studies, and understanding its pharmacokinetic profile. This application note provides a detailed protocol for the quantification of this compound propionate in skin layers using High-Performance Liquid Chromatography (HPLC), a robust and widely used analytical technique for this purpose.[3]
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound propionate from complex biological matrices like skin tissue. The protocol involves skin permeation studies using Franz diffusion cells, subsequent separation of skin layers, extraction of the drug from the tissue, and analysis by HPLC.
Data Presentation
Table 1: Summary of HPLC Methods for this compound Propionate Quantification
| Parameter | Method 1[3] | Method 2[4] | Method 3[5] | Method 4[6] |
| Column | RP-C18 (4.6 mm × 15 cm, 5 µm) | RP-18 | InertSustain C18 AQ | Shim-pack solar C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol (B129727):Acetonitrile:Water (50:15:35 v/v) | Methanol:Water (80:20 v/v) | Water:Acetonitrile:Methanol (50:40:10 v/v) (A) & Acetonitrile (B) (96:04 v/v) | Acetonitrile:Water (90:10 v/v, pH 5.0 with Glacial Acetic Acid) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Injection Volume | 50 µL | 20 µL | Not Specified | Not Specified |
| Detection Wavelength | 240 nm | 241 nm | 250 nm | 240 nm |
| Oven Temperature | 30°C | Room Temperature (25 ± 1°C) | 45°C | Not Specified |
| Retention Time | 10.1 min | 6.75 min | Not Specified | Not Specified |
| Linearity Range | 0.5 - 15.0 µg/mL | 5.0 - 40.0 µg/mL | Not Specified | Not Specified |
| LOD | 0.02 µg/mL | Not Specified | 0.03 µg/mL | Not Specified |
| LOQ | 0.07 µg/mL | Not Specified | 0.06 µg/mL | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity (r²) | > 0.999 | [4][7] |
| Accuracy (Recovery) | > 85% from skin samples | [7] |
| Precision (RSD%) | < 2% | [4] |
| Specificity | No interference from skin matrix | [3][7] |
Experimental Protocols
In Vitro Skin Permeation Study
This protocol is adapted from studies using porcine ear skin as a model for human skin in a modified Franz-type diffusion cell.[7]
Materials:
-
Freshly excised porcine ear skin
-
Franz diffusion cells
-
Receptor medium (e.g., phosphate-buffered saline with a suitable solubilizer)
-
This compound propionate formulation
-
Water bath with stirrer
Procedure:
-
Prepare the porcine ear skin by carefully removing subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor medium at 32 ± 1°C to mimic physiological skin temperature.
-
Apply a known quantity of the this compound propionate formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, collect aliquots from the receptor medium and replace with fresh medium.
-
At the end of the experiment, dismount the skin for analysis of drug content in different layers.
Sample Preparation from Skin Layers
a. Stratum Corneum (Tape Stripping Method)
-
After the permeation study, carefully dry the skin surface.
-
Apply a piece of adhesive tape (e.g., 3M Scotch® Magic™ Tape) to the treated area and press firmly.
-
Rapidly remove the tape to strip off a layer of the stratum corneum.
-
Repeat the process multiple times (e.g., 10-20 strips) to collect the entire stratum corneum.
-
Combine the tape strips in a vial containing a suitable solvent (e.g., methanol or acetonitrile) to extract the this compound propionate.
-
Vortex and sonicate the vial to ensure complete extraction.
-
Filter the extract through a 0.45 µm syringe filter before HPLC analysis.
b. Epidermis and Dermis
-
After tape stripping, the remaining skin can be processed to separate the epidermis and dermis. This can be achieved by heat separation (e.g., immersing the skin in hot water at 60°C for a few minutes) or enzymatic digestion.
-
Once separated, mince each layer into small pieces.
-
Homogenize the minced tissue in a suitable solvent (e.g., methanol or acetonitrile) using a tissue homogenizer.
-
Centrifuge the homogenate to pellet the tissue debris.
-
Collect the supernatant containing the extracted drug.
-
Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
Preparation of Standard and Sample Solutions
a. Standard Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound propionate reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).[6]
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations that bracket the expected sample concentrations (e.g., 0.5, 1, 5, 10, 15 µg/mL).[3]
c. Sample Solutions:
-
The filtered extracts from the skin layers serve as the sample solutions. If the concentration is expected to be high, dilute the extracts with the mobile phase to fall within the calibration range.
HPLC Analysis
-
Set up the HPLC system according to the parameters specified in Table 1 (select a method appropriate for your available resources).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the sample solutions.
-
Record the peak areas of the chromatograms.
Data Analysis and Quantification
-
Plot a calibration curve of peak area versus concentration for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Use the peak areas of the sample solutions and the regression equation to calculate the concentration of this compound propionate in each sample.
-
Calculate the amount of this compound propionate per unit area of the skin for each layer.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound propionate signaling pathway.
Mechanism of Action
This compound propionate exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through its interaction with glucocorticoid receptors.[1][8] Upon penetrating the cell membrane, it binds to these receptors in the cytoplasm, forming a this compound-receptor complex.[1] This complex then translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs).[1] This binding modulates the transcription of various genes, leading to an increase in the production of anti-inflammatory proteins, such as lipocortin-1, and a decrease in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][8] Lipocortin-1 inhibits phospholipase A2, thereby blocking the release of arachidonic acid, a precursor for many inflammatory molecules.[1][8] this compound propionate also suppresses the function of immune cells, including T-lymphocytes and macrophages, further reducing the inflammatory response.[1]
References
- 1. What is the mechanism of this compound Propionate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatographic method for this compound propionate determination in hair follicles and in different skin layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. scielo.br [scielo.br]
- 8. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Application of Clobetasol-Loaded Microneedles for Psoriasis Treatment: Application Notes and Protocols
Introduction
Psoriasis is a chronic, non-contagious autoimmune disease characterized by the hyperproliferation of keratinocytes, leading to red, scaly patches on the skin.[1][2] While potent topical corticosteroids like Clobetasol Propionate (B1217596) are a mainstay of treatment, their efficacy is often limited by the skin's formidable barrier, the stratum corneum.[3][4] This can lead to poor drug penetration, requiring frequent applications and increasing the risk of side effects such as skin atrophy and systemic absorption.[4][5]
Microneedle (MN) technology offers a promising solution to overcome these limitations.[1] By creating microscopic pathways through the stratum corneum, MNs can deliver drugs directly to the viable epidermis and dermis, enhancing local drug concentration and therapeutic efficacy while potentially reducing the required dosage and associated side effects.[6][7] Dissolving microneedles, fabricated from biocompatible polymers that dissolve upon insertion into the skin, provide a safe and efficient method for delivering this compound Propionate directly to the site of inflammation.[1][8]
These application notes provide an overview of the key signaling pathways in psoriasis relevant to this compound's mechanism, along with detailed protocols for the fabrication, characterization, and preclinical evaluation of this compound-loaded dissolving microneedles.
Mechanism of Action
This compound Propionate in Psoriasis
This compound propionate is a high-potency corticosteroid that exerts its therapeutic effects through multiple mechanisms.[5][9][10] Its primary action involves binding to cytoplasmic glucocorticoid receptors.[5] This drug-receptor complex translocates to the nucleus, where it modulates the expression of various genes. It upregulates the transcription of anti-inflammatory proteins and downregulates the production of pro-inflammatory mediators like cytokines and chemokines.[5] This powerful anti-inflammatory, immunosuppressive, and anti-proliferative action helps to reduce the immune system's response, slow the excessive cell turnover of keratinocytes, and alleviate the symptoms of psoriasis.[5][9][10] Specifically, this compound has been shown to abolish the upregulation of key pro-inflammatory cytokines IL-17A and IL-17F in psoriatic models.[11]
Key Signaling Pathways in Psoriasis
Psoriasis pathogenesis is driven by a complex interplay between the innate and adaptive immune systems, with the IL-23/Th17 and TNF-α signaling axes playing central roles.[12][13]
-
The IL-23/Th17 Axis: This pathway is considered dominant in the pathogenesis of psoriasis.[12] Dendritic cells produce IL-23, which promotes the differentiation and activation of T helper 17 (Th17) cells.[13][14] These Th17 cells then release a suite of pro-inflammatory cytokines, most notably IL-17A and IL-17F.[14][15] IL-17 acts directly on keratinocytes, inducing them to proliferate and produce more cytokines, chemokines, and antimicrobial peptides, which in turn recruit more immune cells (like neutrophils) to the skin, creating a self-amplifying inflammatory loop.[12][15][16]
-
TNF-α Signaling: Tumor Necrosis Factor-alpha (TNF-α) is another critical pro-inflammatory cytokine in psoriasis, produced by various cells including dendritic cells, T-cells, and keratinocytes.[13][17] TNF-α contributes to the inflammatory cascade by promoting immune cell activation and trafficking to the skin.[17] It acts on keratinocytes to induce the production of adhesion molecules and other cytokines (like IL-1 and IL-6), further fueling inflammation and epidermal hyperplasia.[2][17][18] IL-17 and TNF-α can also act synergistically to amplify the inflammatory response in psoriatic plaques.[15][16]
Experimental Protocols
The following protocols provide a framework for the preclinical development and evaluation of this compound-loaded dissolving microneedles.
Protocol 1: Fabrication of this compound-Loaded Dissolving Microneedles
This protocol describes a common micro-molding technique.[19]
-
Polymer Solution Preparation:
-
Micro-molding:
-
Use female micro-molds, typically made of Polydimethylsiloxane (PDMS), with the desired needle geometry (e.g., pyramidal, conical).[21]
-
Pour the drug-polymer solution onto the micro-molds.
-
-
Molding and Drying:
-
Demolding:
-
Carefully peel the resulting microneedle patch from the PDMS mold.
-
-
Storage:
-
Store the fabricated patches in a desiccator to prevent moisture absorption.
-
Protocol 2: Characterization of Microneedles
-
Morphological Examination:
-
Visualize the microneedles using a scanning electron microscope (SEM) to assess their shape, height, base width, and tip sharpness.[1]
-
-
Mechanical Strength:
-
Perform compression tests by applying a force to the microneedle patch and measuring the displacement. The force required to cause needle fracture indicates mechanical strength. A force greater than 1 N/needle is often considered sufficient for skin penetration.[1]
-
-
Drug Loading:
-
Dissolve a single, accurately weighed microneedle patch in a suitable solvent.
-
Quantify the amount of this compound Propionate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Protocol 3: In Vitro Drug Release Study
This protocol assesses the rate at which the drug is released from the microneedle matrix.
-
Setup:
-
A simple method involves inserting the microneedle patch into a membrane (e.g., Parafilm M®) to create a sealed pouch.[22]
-
Place this pouch into a dissolution bath containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4).
-
-
Sampling:
-
Analysis:
-
Analyze the drug concentration in the collected samples using HPLC to determine the cumulative percentage of drug released over time.
-
Protocol 4: Ex Vivo Skin Permeation Study
This protocol evaluates the ability of microneedles to penetrate the skin and deliver the drug.
-
Skin Preparation:
-
Application:
-
Apply the this compound-loaded microneedle patch to the skin surface in the donor compartment with firm pressure to ensure penetration.
-
-
Penetration Depth Analysis:
-
Drug Deposition:
Protocol 5: In Vivo Efficacy Study in an Imiquimod-Induced Psoriasis Mouse Model
This is a widely used animal model to simulate psoriasis-like skin inflammation.[1][3][11]
-
Induction of Psoriasis:
-
Apply a daily topical dose of imiquimod (B1671794) (IMQ) cream to a shaved area on the back of mice for 6-8 consecutive days to induce psoriasis-like lesions.[1][11]
-
-
Treatment Groups:
-
Divide the mice into groups:
-
Negative Control (Untreated)
-
Positive Control (IMQ-induced, vehicle-treated)
-
Test Group (IMQ-induced, treated with this compound-MN patch)
-
Reference Group (IMQ-induced, treated with conventional this compound ointment)
-
-
-
Treatment Application:
-
Apply the respective treatments to the psoriatic lesions daily or as per the study design.
-
-
Efficacy Assessment:
-
Clinical Scoring: Daily, score the severity of erythema (redness), scaling, and skin thickness using the Psoriasis Area and Severity Index (PASI). A significant decline in the PASI score indicates efficacy.[3]
-
Histological Analysis: At the end of the study, collect skin biopsies. Analyze H&E stained sections for epidermal thickness (acanthosis) and inflammatory cell infiltration. A reduction in epidermal thickness is a key indicator of treatment success.[11]
-
Cytokine Analysis: Homogenize skin tissue and measure the levels of key pro-inflammatory cytokines (e.g., IL-17, TNF-α) using methods like ELISA or qPCR to assess the immunological response to treatment.[11]
-
Data Summary
The following tables summarize representative quantitative data from studies on this compound-loaded microneedles and related formulations.
Table 1: Physical and Mechanical Properties of this compound-Loaded Microneedles
| Parameter | Value | Source |
|---|---|---|
| Needle Shape | Pyramidal | [1] |
| Needle Height | ~400 µm | [1] |
| Needles per Patch | 484 | [1] |
| Material | Polyvinylpyrrolidone (PVP) | [1] |
| Mechanical Strength | > 1 N/needle | [1] |
| Drug Loading per Patch | 6.8 ± 0.29 mg |[19] |
Table 2: In Vitro and Ex Vivo Performance of this compound-Loaded Microneedles
| Parameter | Value | Source |
|---|---|---|
| In Vitro Drug Release (10 min) | Rapid release from tips | [1] |
| In Vitro Drug Release (60 min) | ~87% | [19] |
| Patch Dissolution Time (in skin) | ~20 minutes | [1] |
| Ex Vivo Skin Penetration Depth | ~200 µm | [1] |
| Skin Penetration (general) | Up to 630 µm |[19] |
Table 3: In Vivo Efficacy Data from Psoriasis Animal Models
| Parameter | Observation | Source |
|---|---|---|
| PASI Score (vs. conventional gel) | Significant decline | [3] |
| Epidermal Thickness (vs. IMQ group) | Significant reduction (-42%) | [11] |
| IL-17a and IL-17f mRNA expression | Abolished IMQ-dependent upregulation | [11] |
| Efficacy vs. Ointment | Demonstrated encouraging results in quick and effective administration |[1] |
References
- 1. Development and comparative analysis of this compound-loaded microneedle patches versus this compound propionate ointment in experimental induced-psoriasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psoriasis - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Topical delivery of this compound propionate loaded nanosponge hydrogel for effective treatment of psoriasis: Formulation, physicochemical characterization, antipsoriatic potential and biochemical estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Propionate? [synapse.patsnap.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Fabrication of dissolving polymer microneedles for controlled drug encapsulation and delivery: Bubble and pedestal microneedle designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. healthline.com [healthline.com]
- 10. This compound propionate for psoriasis: Use, effectiveness, and more [medicalnewstoday.com]
- 11. Evaluation of this compound and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serum Levels of Tumor Necrosis Factor - alpha in Patients With Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Paradoxical Tumor Necrosis Factor-Alpha (TNF-α) Inhibitor-Induced Psoriasis: A Systematic Review of Pathogenesis, Clinical Presentation, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Drug-loaded microneedle patches containing regulatory T cell-derived exosomes for psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microneedles: materials, fabrication, and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A facile system to evaluate in vitro drug release from dissolving microneedle arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
- 24. In vitro skin penetration of this compound from lipid nanoparticles: drug extraction and quantitation in different skin la… [ouci.dntb.gov.ua]
- 25. Microneedle patch based on dissolving, detachable microneedle technology for improved skin quality - Part 1: ex vivo safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Stable Clobetasol Niosomal Gels with Improved Skin Deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of stable Clobetasol Propionate niosomal gels designed to enhance skin deposition and provide a sustained release profile. The following protocols and data are compiled from recent studies to assist in the development of effective topical drug delivery systems.
Introduction
This compound Propionate is a potent corticosteroid used in the treatment of various inflammatory skin conditions.[1][2][3] However, its conventional formulations can lead to systemic absorption and associated side effects. Niosomal encapsulation of this compound Propionate presents a promising approach to localize the drug in the skin, thereby improving its therapeutic efficacy and safety. Niosomes are vesicular carriers composed of non-ionic surfactants and cholesterol, which can entrap both hydrophilic and lipophilic drugs.[4][5][6][7] Their incorporation into a gel base offers a stable and cosmetically elegant delivery system for topical application.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on this compound Propionate niosomal gels.
Table 1: Formulation and Characterization of this compound Propionate Niosomes
| Formulation Code | Surfactant (Span Type) | Surfactant:Cholesterol Ratio | Entrapment Efficiency (%) | Vesicle Size (nm) | Zeta Potential (mV) |
| F1 | Span 60 | 1:0.5 | 91.37 | 373.34 ± 60.85 | -45.2 ± 1.5 |
| F2 | Span 40 | 1:0.5 | 85.21 | 412.87 ± 75.23 | -39.8 ± 2.1 |
| F3 | Span 80 | 1:0.5 | 79.54 | 464.37 ± 93.46 | -41.3 ± 1.8 |
| Optimized Niosomes | Span 60 | - | 78.0 | 188 ± 6 | -38 ± 6 |
Data compiled from multiple sources.[1][4][5][8][9][10][11]
Table 2: In Vitro Drug Release and Ex Vivo Skin Permeation of this compound Propionate Formulations
| Formulation | Cumulative Drug Release after 24h (%) | Drug Permeation after 24h (%) | Drug Deposition in Skin (µg/cm²) |
| Niosomal Gel | 51.58 | 61.12 ± 1.89 | 152.6 ± 8.9 |
| Plain Gel (Control) | 99.12 (in 6h) | - | - |
| Marketed Cream | 98.43 (in 5h) | 8.56 ± 2.5 | 30.0 ± 2.5 |
Data compiled from multiple sources.[4][8][9][10][11]
Experimental Protocols
Preparation of this compound Propionate Niosomes (Thin Film Hydration Technique)
This protocol describes the widely used thin-film hydration method for preparing niosomes.
Materials:
-
This compound Propionate
-
Non-ionic surfactant (e.g., Span 60)
-
Cholesterol
-
Phosphate (B84403) buffer (pH 7.4)
Procedure:
-
Accurately weigh this compound Propionate, Span 60, and cholesterol.
-
Dissolve the weighed ingredients in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it at a controlled speed and temperature (e.g., 60°C) to form a thin, dry film on the inner wall of the flask.
-
Ensure complete removal of the organic solvent under vacuum.
-
Hydrate the thin film by adding phosphate buffer (pH 7.4) and rotating the flask at a temperature above the phase transition temperature of the surfactant.
-
The resulting suspension contains the niosomes. For smaller vesicle sizes, the niosomal suspension can be sonicated.
References
- 1. What is the mechanism of this compound Propionate? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. nbinno.com [nbinno.com]
- 4. gskpro.com [gskpro.com]
- 5. Topical corticosteroids: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical corticosteroids: mechanisms of action. | Semantic Scholar [semanticscholar.org]
- 7. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. Genomic and non-genomic effects of glucocorticoids in respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Anti-inflammatory Potency of Clobetasol Formulations: Application Notes and Protocols Utilizing Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing established animal models to evaluate the anti-inflammatory activity of various Clobetasol formulations. The methodologies described herein are essential for preclinical screening and comparative analysis of topical corticosteroid preparations.
Introduction
This compound propionate, a high-potency synthetic corticosteroid, is a cornerstone in the topical treatment of various inflammatory dermatoses. Its therapeutic efficacy stems from its potent anti-inflammatory, immunosuppressive, and anti-proliferative properties. The development of novel this compound formulations, such as creams, ointments, gels, and nanoformulations, necessitates robust preclinical evaluation to ascertain their relative potency and bioavailability. Animal models of skin inflammation are indispensable tools for this purpose, providing a controlled in vivo environment to quantify and compare the anti-inflammatory effects of different topical preparations.
This document outlines two widely used and well-validated animal models: the croton oil-induced ear edema model in rats and the oxazolone-induced contact hypersensitivity model in mice. Detailed experimental protocols, data presentation guidelines, and insights into the underlying inflammatory signaling pathways are provided to guide researchers in the effective assessment of this compound formulations.
Key Experimental Models
Croton Oil-Induced Ear Edema in Rats
This model induces an acute irritant contact dermatitis, characterized by significant edema (swelling) within hours of application. It is a valuable tool for screening the topical anti-inflammatory activity of corticosteroids. The irritant action of croton oil is primarily mediated by the activation of phospholipase A2, leading to the release of arachidonic acid and the subsequent production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
Oxazolone-Induced Contact Hypersensitivity in Mice
This model mimics allergic contact dermatitis, a T-cell-mediated delayed-type hypersensitivity (DTH) reaction. It involves a sensitization phase, where the immune system is primed against the hapten (oxazolone), followed by a challenge phase that elicits a robust inflammatory response. This model is particularly useful for evaluating the immunosuppressive properties of this compound formulations.
Data Presentation
Quantitative data from these models should be meticulously recorded and presented to allow for clear interpretation and comparison between different this compound formulations. The following tables provide a standardized format for data presentation.
Table 1: Effect of this compound Formulations on Croton Oil-Induced Ear Edema in Rats
| Treatment Group | Dose/Concentration | Mean Ear Punch Weight (mg) ± SEM | % Inhibition of Edema |
| Vehicle Control | - | Data | 0% |
| This compound Formulation A | e.g., 0.05% | Data | Data |
| This compound Formulation B | e.g., 0.05% | Data | Data |
| Commercial this compound | e.g., 0.05% | Data | Data |
SEM: Standard Error of the Mean
Table 2: Effect of this compound Formulations on Oxazolone-Induced Ear Swelling in Mice
| Treatment Group | Dose/Concentration | Mean Ear Thickness (mm) ± SEM | % Inhibition of Swelling |
| Vehicle Control | - | Data | 0% |
| This compound Formulation A | e.g., 0.05% | Data | Data |
| This compound Formulation B | e.g., 0.05% | Data | Data |
| Commercial this compound | e.g., 0.05% | Data | Data |
SEM: Standard Error of the Mean
Experimental Protocols
Protocol 1: Croton Oil-Induced Ear Edema in Rats
Materials:
-
Male Wistar rats (150-200 g)
-
Croton oil
-
Pyridine
-
Ethyl ether
-
This compound formulations to be tested
-
Standard commercial this compound preparation (positive control)
-
Vehicle used in the formulations (negative control)
-
Micropipettes
-
Ear punch (e.g., 6 mm diameter)
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Preparation of Irritant Solution: Prepare the croton oil irritant solution by mixing croton oil, ethanol, pyridine, and ethyl ether in a ratio of 4:10:20:66 (v/v/v/v).[1]
-
Grouping of Animals: Divide the rats into groups (n=6-10 per group) for each treatment, including a vehicle control group.
-
Induction of Inflammation and Treatment:
-
Lightly anesthetize the rats (e.g., with isoflurane).
-
Apply a fixed volume (e.g., 20 µL) of the croton oil solution containing the dissolved test formulation or control to both the inner and outer surfaces of the right ear.[1] The left ear remains untreated.
-
-
Assessment of Edema:
-
After a predetermined time (typically 4-6 hours), humanely euthanize the animals.
-
Excise both ears at the same level.
-
Use an ear punch to obtain a disc from the central part of both the treated and untreated ears.
-
Weigh the ear punches immediately using an analytical balance.
-
-
Calculation of Edema Inhibition:
-
The difference in weight between the right (treated) and left (untreated) ear punches is a measure of the edema.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [1 - (Weight of treated ear punch - Weight of untreated ear punch) of treated group / (Weight of treated ear punch - Weight of untreated ear punch) of control group] x 100
-
Protocol 2: Oxazolone-Induced Contact Hypersensitivity in Mice
Materials:
-
Male BALB/c mice (20-25 g)
-
Oxazolone (B7731731) (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
-
This compound formulations to be tested
-
Standard commercial this compound preparation (positive control)
-
Vehicle used in the formulations (negative control)
-
Micropipettes
-
Digital caliper or micrometer
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Sensitization Phase (Day 0):
-
Challenge Phase (Day 5-7):
-
Seven days after sensitization, measure the baseline thickness of both ears of each mouse using a digital caliper.
-
Apply a small volume (e.g., 10-20 µL) of a lower concentration of oxazolone (e.g., 0.5% to 3%) in the vehicle to both sides of the right ear.[2][4] The left ear can be treated with the vehicle alone as a control.
-
-
Treatment:
-
Apply the test this compound formulations, positive control, or vehicle to the right ear at a specified time point, for example, 30 minutes before and 15 minutes after the oxazolone challenge.[3]
-
-
Assessment of Inflammation:
-
Measure the ear thickness of both ears at 24 and 48 hours after the challenge.
-
-
Calculation of Swelling Inhibition:
-
The increase in ear thickness is calculated by subtracting the baseline measurement from the post-challenge measurement for each ear.
-
The degree of swelling is the difference in thickness between the right and left ears.
-
Calculate the percentage inhibition of swelling for each treated group compared to the vehicle control group.
-
Signaling Pathways and Visualization
Understanding the molecular mechanisms underlying these inflammatory models is crucial for interpreting the effects of this compound. This compound, as a glucocorticoid, primarily exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR), which then modulates the expression of numerous genes.
This compound's General Mechanism of Action
This compound penetrates the cell membrane and binds to the cytoplasmic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can act in two main ways:
-
Transactivation: The GR-Clobetasol complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1 (also known as annexin (B1180172) A1). Lipocortin-1 inhibits phospholipase A2, thereby blocking the release of arachidonic acid from cell membranes and the subsequent production of prostaglandins and leukotrienes.
-
Transrepression: The GR-Clobetasol complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, preventing them from activating the transcription of pro-inflammatory genes.
Caption: General mechanism of this compound action.
Signaling in Croton Oil-Induced Inflammation
The primary mechanism of croton oil-induced inflammation involves the activation of the NF-κB pathway. Croton oil activates Protein Kinase C (PKC), which in turn activates the IKK complex. The IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. This compound inhibits this pathway by preventing NF-κB activation.
Caption: NF-κB signaling in croton oil inflammation.
Signaling in Oxazolone-Induced Contact Hypersensitivity
This T-cell mediated response involves a complex interplay of immune cells and signaling molecules. During the sensitization phase, haptens like oxazolone are processed by antigen-presenting cells (APCs) and presented to naive T-cells in the lymph nodes, leading to the generation of effector T-cells. Upon re-exposure (challenge), these effector T-cells are recruited to the skin and release pro-inflammatory cytokines (e.g., IFN-γ, IL-17) that orchestrate the inflammatory cascade. Chemokine signaling, particularly through receptors like CCR4, is crucial for the migration of these T-cells to the site of inflammation. This compound can suppress this response by inhibiting T-cell activation and cytokine production.
Caption: T-cell signaling in contact hypersensitivity.
Conclusion
The croton oil-induced ear edema and oxazolone-induced contact hypersensitivity models are robust and reproducible methods for assessing the anti-inflammatory activity of this compound formulations. By adhering to the detailed protocols and data presentation guidelines outlined in these application notes, researchers can generate reliable and comparable data to support the development and optimization of topical corticosteroid therapies. The provided diagrams of the key signaling pathways offer a molecular framework for understanding the inflammatory processes and the mechanism of action of this compound.
References
Application Notes and Protocols: Ex Vivo Skin Permeation and Retention of Clobetasol-Loaded Bigel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting ex vivo skin permeation and retention studies of Clobetasol-loaded bigel formulations. Bigels, biphasic systems composed of a hydrogel and an oleogel, offer a promising platform for topical drug delivery, combining the advantages of both phases to enhance drug solubility, skin hydration, and permeation.[1][2][3] This document outlines the necessary materials, equipment, and step-by-step procedures for the preparation of a this compound-loaded bigel, the execution of skin permeation experiments using Franz diffusion cells, and the quantification of drug retention within the skin layers.
Data Presentation: Quantitative Analysis of this compound Permeation and Retention
The following tables summarize key quantitative data from a representative study on a this compound propionate (B1217596) microparticle-loaded bigel, comparing its performance against a marketed ointment and a conventional drug-containing bigel.[4]
Table 1: Ex Vivo Skin Permeation Parameters of this compound Formulations [4]
| Formulation | Cumulative Amount Permeated (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (Flux) |
| This compound Microparticle Bigel | 34.56 ± 2.68 | 0.719 ± 0.04 | 2.91 |
| Marketed Ointment | 12.22 ± 4.89 | 0.255 ± 0.01 | 1.03 |
| Drug-Containing Bigel | 11.58 ± 5.17 | 0.247 ± 0.03 | - |
Table 2: Skin Retention of this compound from Different Formulations [4]
| Formulation | Drug Retained in Skin (µg/cm²) | Enhancement Ratio (Retention) |
| This compound Microparticle Bigel | 24.32 ± 5.19 | 2.13 |
| Marketed Ointment | 14.72 ± 4.29 | 1.29 |
| Drug-Containing Bigel | 11.39 ± 5.61 | - |
Experimental Protocols
Preparation of this compound-Loaded Bigel
This protocol describes the preparation of a bigel containing this compound propionate-loaded microparticles, with an oleogel to hydrogel ratio of 40:60.[5]
Materials:
-
This compound propionate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Carbopol 934[4]
-
Almond oil[4]
-
Black seed oil[4]
-
Span 60[4]
-
Triethanolamine[4]
-
Purified water
-
Organic solvent (e.g., dichloromethane)
Protocol:
-
Preparation of this compound-Loaded PLGA Microparticles:
-
Dissolve this compound propionate and PLGA in an organic solvent.
-
Prepare an aqueous solution containing a surfactant.
-
Emulsify the organic phase in the aqueous phase to form an oil-in-water emulsion.
-
Remove the organic solvent by evaporation to allow the formation of solid microparticles.
-
Collect, wash, and dry the this compound-loaded microparticles.[5]
-
-
Preparation of the Hydrogel Phase:
-
Disperse Carbopol 934 in purified water with continuous stirring.
-
Allow the dispersion to hydrate (B1144303) completely.
-
Neutralize the dispersion with triethanolamine (B1662121) to form a gel.[4]
-
-
Preparation of the Oleogel Phase:
-
Mix almond oil and black seed oil.
-
Disperse Span 60 in the oil mixture with mechanical stirring until a homogenous oleogel is formed.[4]
-
-
Formation of the Bigel:
-
Gradually add the oleogel (40% w/w) to the hydrogel (60% w/w) under continuous mechanical stirring.
-
Continue stirring until a homogenous bigel is formed.[5]
-
Disperse the prepared this compound-loaded microparticles into the bigel with gentle mixing.
-
Ex Vivo Skin Permeation Study
This protocol details the use of Franz diffusion cells to assess the permeation of this compound from the bigel formulation through an excised skin membrane.
Materials and Equipment:
-
Excised skin (e.g., porcine ear skin or human abdominal skin)[7][8]
-
Receptor solution (e.g., Phosphate Buffered Saline, pH 7.4)[6][8]
-
Circulating water bath[6]
-
Magnetic stirrer[7]
-
Syringes and needles for sampling
-
Parafilm®
Protocol:
-
Skin Membrane Preparation:
-
Thaw frozen excised skin at room temperature.[5]
-
Carefully remove any subcutaneous fat and connective tissue from the dermal side using a scalpel.[5][9]
-
Remove hair from the epidermal surface.[7]
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.[5]
-
Store the prepared skin at -20°C if not used immediately.[7]
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum faces the donor compartment.[8][9]
-
Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[6]
-
Equilibrate the cells in a circulating water bath to maintain the skin surface temperature at 32 ± 1°C.[6][8]
-
Start the magnetic stirrer in the receptor compartment.[7]
-
-
Experiment Execution:
-
Apply a known quantity of the this compound-loaded bigel formulation uniformly onto the surface of the skin in the donor compartment.
-
Cover the donor compartment with Parafilm® to prevent evaporation.[6]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port.[9]
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[6]
-
Store the collected samples at an appropriate temperature until analysis.
-
Skin Retention Study
This protocol is for determining the amount of this compound retained in the skin after the permeation study.
Protocol:
-
Skin Sample Processing:
-
At the end of the permeation experiment (e.g., 24 hours), dismount the skin from the Franz diffusion cell.
-
Carefully wash the surface of the skin with a suitable solvent (e.g., methanol (B129727) or PBS) to remove any excess formulation.[5]
-
-
Separation of Skin Layers (Optional but Recommended):
-
Stratum Corneum: Use the tape-stripping method to remove the stratum corneum. Apply and remove adhesive tape strips repeatedly (e.g., 15-20 times) to the skin surface.[5]
-
Epidermis and Dermis: Separate the epidermis from the dermis by heat treatment (e.g., immersing the skin in water at 60°C for a short period) followed by mechanical peeling.[8]
-
-
Drug Extraction:
-
Mince the separated skin layers (or the full-thickness skin if not separated) into small pieces.
-
Place the minced tissue into a suitable solvent (e.g., acetonitrile, methanol, or a mixture).[8][10]
-
Homogenize or sonicate the tissue to facilitate drug extraction.[10]
-
Centrifuge the mixture to pellet the tissue debris.[10]
-
Collect the supernatant containing the extracted this compound.
-
-
Quantification:
-
Analyze the this compound content in the supernatant using a validated analytical method, such as HPLC-UV.
-
Quantification of this compound Propionate by HPLC-UV
This protocol provides a general method for the quantification of this compound propionate in samples from permeation and retention studies.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)[6]
-
Mobile phase (e.g., a mixture of methanol, acetonitrile, and water)[6]
-
This compound propionate reference standard
-
Syringe filters (0.2 or 0.45 µm)
Protocol:
-
Chromatographic Conditions:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound propionate reference standard in a suitable solvent (e.g., mobile phase).
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Filter the collected samples (from permeation and retention studies) through a syringe filter.
-
Inject the filtered samples into the HPLC system.
-
Determine the concentration of this compound propionate in the samples by comparing their peak areas to the standard curve.
-
References
- 1. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. alterlab.co.id [alterlab.co.id]
- 7. Ex Vivo Skin Permeation Assays [bio-protocol.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. jmpas.com [jmpas.com]
Application Notes and Protocols for Clobetasol Propionate in Preclinical Models of Oral Lichen Planus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral Lichen Planus (OLP) is a chronic T-cell-mediated inflammatory disease of the oral mucosa with a complex and not fully understood pathogenesis.[1][2] Clobetasol propionate (B1217596), a superpotent topical corticosteroid, is a first-line treatment for symptomatic human OLP due to its potent anti-inflammatory, immunosuppressive, and antiproliferative properties.[3][4][5] However, a significant gap exists in the literature regarding the use of this compound propionate in preclinical animal models of OLP. This is largely due to the difficulty in developing animal models that fully replicate the histopathological and clinical features of human OLP.[1][2]
These application notes provide a synthesized protocol for evaluating this compound propionate in a preclinical setting, based on existing models of oral mucosal inflammation and the known mechanisms of corticosteroid action. This document is intended to guide researchers in designing studies to test the efficacy and mechanism of action of this compound propionate and other novel formulations for the treatment of OLP.
Mechanism of Action of this compound Propionate in Inflammatory Cascades
This compound propionate exerts its effects by binding to cytosolic glucocorticoid receptors (GR).[3][6] This drug-receptor complex translocates to the nucleus and modulates the transcription of various genes. The primary anti-inflammatory effects are achieved through the inhibition of pro-inflammatory signaling pathways and the upregulation of anti-inflammatory proteins.[6][7]
Key signaling pathways modulated by this compound propionate include:
-
NF-κB Pathway: this compound propionate upregulates the expression of IκBα, which sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][9][10]
-
MAPK Pathway: Corticosteroids can induce the expression of dual-specificity phosphatase 1 (DUSP1), which dephosphorylates and inactivates MAP kinases such as p38 and JNK, thereby inhibiting inflammatory gene expression.
-
JAK-STAT Pathway: This pathway is crucial in mediating the effects of several pro-inflammatory cytokines, including interferons. Corticosteroids can suppress the JAK-STAT pathway, reducing the inflammatory response.[11][12][13]
Signaling Pathway Diagrams
References
- 1. Frontiers | Animal models to study the pathogenesis and novel therapeutics of oral lichen planus [frontiersin.org]
- 2. Animal models to study the pathogenesis and novel therapeutics of oral lichen planus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Dermal Delivery Cargos of this compound Propionate: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Efficacy and safety of topical this compound propionate in comparison with alternative treatments in oral lichen planus: an updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Propionate? [synapse.patsnap.com]
- 7. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. NF-kappaB expression in oral and cutaneous lichen planus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The molecular mechanisms of the effect of Dexamethasone and Cyclosporin A on TLR4 /NF-κB signaling pathway activation in oral lichen planus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Use of Janus Kinase Inhibitors for Lichen Planus: An Evidence-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of JAK Inhibitors in Lichen Planus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Enhancing the solubility and stability of Clobetasol propionate in topical formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the solubility and stability of Clobetasol Propionate (B1217596) (CP) in topical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating topical products with this compound Propionate?
A1: this compound propionate is a highly potent corticosteroid, but its poor water solubility and potential for degradation present significant formulation challenges.[1][2] Key issues include:
-
Low Aqueous Solubility: CP is practically insoluble in water, which can lead to difficulties in achieving content uniformity and optimal drug release from aqueous-based formulations like creams and gels.[1][3][4][5]
-
Chemical Instability: CP can degrade under certain conditions, particularly in the presence of alkaline substances.[6] One common degradation product is Impurity A, the content of which can increase over time, affecting the product's safety and efficacy.[7]
-
Physical Instability of Formulations: Topical formulations like creams and emulsions are thermodynamically unstable systems and can be prone to phase separation, creaming, or changes in viscosity over time, which can affect drug delivery and patient compliance.[8]
-
Poor Skin Permeation: The physicochemical properties of CP and the barrier function of the stratum corneum can limit its penetration into the skin, reducing its therapeutic effectiveness.[9][10]
Q2: What are the most effective strategies to enhance the solubility of this compound Propionate?
A2: Several advanced formulation strategies can significantly improve the solubility of CP:
-
Nanotechnology-Based Delivery Systems: Encapsulating CP in nanocarriers like nanoemulsions, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and niosomes can enhance its solubility and skin permeation.[1][2][10] For instance, nanoemulsions provide a large surface area for drug absorption and can act as a depot for controlled release.[10]
-
Cyclodextrin (B1172386) Complexation: The formation of inclusion complexes with cyclodextrins (CDs), such as β-cyclodextrin, can markedly increase the aqueous solubility of poorly soluble drugs like CP.[11][12][13][14] This technique creates a soluble complex by encapsulating the hydrophobic drug molecule within the cyclodextrin cavity.[13] A study demonstrated that cyclodextrin nanosponges augmented the water solubility of CP by 45-fold.[12]
-
Use of Co-solvents: Incorporating co-solvents like propylene (B89431) glycol and ethanol (B145695) into the formulation can significantly improve the solubility of CP.[15][16] An optimized cream formulation contained 46% v/v propylene glycol.[15]
Q3: How can the stability of this compound Propionate in topical formulations be improved?
A3: Ensuring the stability of CP involves careful selection of excipients and formulation type:
-
pH Optimization: Maintaining an optimal pH is crucial. Acidic stabilizers, such as citric acid or carbomer, can be added to the formulation to increase the chemical stability of CP and reduce the formation of degradation products like Impurity A.[7]
-
Nanoencapsulation: Encapsulating CP in nanocarriers not only improves solubility but also protects the drug from degradation.[2][3] Nanoemulsion formulations have been shown to enhance the physical and chemical stability of CP, with a predicted shelf life of 2.18 years at room temperature.[3]
-
Proper Emulsifier and Surfactant Selection: The choice of emulsifiers and surfactants is critical for the physical stability of cream and emulgel formulations. Combinations of surfactants are often more effective in stabilizing these systems than a single surfactant.[8]
Troubleshooting Guides
Issue 1: Low In Vitro Drug Release
| Potential Cause | Troubleshooting Steps |
| High Viscosity of the Formulation | An increase in the concentration of gelling agents like cetostearyl alcohol or glyceryl monostearate can lead to higher viscosity and subsequently decrease drug release.[15] Solution: Optimize the concentration of viscosity-enhancing agents. Consider using polymers that form less viscous gels at the desired concentration. |
| Drug Crystallization | Poor solubility of CP in the vehicle can lead to crystallization over time, reducing the amount of drug available for release. Solution: Employ solubility enhancement techniques such as incorporating co-solvents (e.g., propylene glycol), using cyclodextrins, or formulating a nano-based delivery system.[11][15] |
| Inadequate Surfactant Concentration | In emulsion-based systems, insufficient surfactant can lead to poor drug partitioning and release. Solution: Optimize the type and concentration of surfactants. A proper hydrophilic-lipophilic balance (HLB) is crucial for effective emulsification and drug release. |
Issue 2: Physical Instability of the Formulation (e.g., Phase Separation, Creaming)
| Potential Cause | Troubleshooting Steps |
| Improper Emulsifier System | The choice and concentration of the emulsifier are critical for the stability of emulsions. Solution: Select an appropriate emulsifier or a combination of emulsifiers (e.g., Gelot® 64, cetostearyl alcohol) and optimize their concentrations.[15][17] The use of surfactant blends can create a more stable interfacial film.[8] |
| Incorrect Manufacturing Process | Inadequate homogenization can lead to a non-uniform distribution of the dispersed phase and instability. Solution: Optimize the homogenization speed and time to ensure a uniform and small droplet size. |
| Incompatible Excipients | Interactions between formulation components can lead to instability. Solution: Conduct pre-formulation studies to ensure the compatibility of all excipients. For example, chlorocresol, a preservative, can be incompatible with non-ionic surfactants.[18] |
Issue 3: Chemical Degradation of this compound Propionate
| Potential Cause | Troubleshooting Steps |
| Unfavorable pH of the Formulation | This compound propionate is susceptible to degradation in alkaline conditions.[6] Solution: Adjust the pH of the formulation to the acidic side. The addition of organic acids like citric acid can act as a stabilizer.[7] |
| Exposure to Light and Heat | CP can undergo photodegradation and thermal degradation.[6] Solution: Protect the formulation from light by using opaque packaging. Store the product at controlled room temperature. Conduct forced degradation studies under UV light and heat to understand the degradation pathways.[6] |
| Oxidative Degradation | The presence of oxidizing agents or exposure to air can lead to degradation. Solution: Consider adding antioxidants to the formulation. Package the product in air-tight containers. |
Data Presentation: Comparison of Enhancement Techniques
The following tables summarize quantitative data from various studies on enhancing the solubility and stability of this compound Propionate.
Table 1: Nanoparticle-Based Formulations
| Formulation Type | Key Parameters | Results | Reference |
| Niosomal Gel | Particle Size | 188 ± 6 nm | [9] |
| Entrapment Efficiency | 78% | [9] | |
| Ex Vivo Permeation (24h) | 61.12 ± 1.89% (vs. 8.56 ± 2.5% for marketed cream) | [9] | |
| Lecithin/Chitosan Nanoparticles | Particle Size | ~250 nm | [19] |
| Polydispersity Index | < 0.2 | [19] | |
| Anti-inflammatory Activity | Significantly higher edema inhibition with a 10-fold lower CP concentration | [19] | |
| Solid Lipid Nanoparticles (SLNs) | Particle Size | 133.3 ± 3.66 nm | [1] |
| Entrapment Efficiency | 78.1 ± 1.11% | [1] | |
| Drug Deposition | 48.22 µg/mL (vs. 19.12 µg/mL for pure CP) | [1] | |
| Cyclodextrin Nanosponge (CDNS) | Particle Size | 194.27 ± 49.24 nm | [12] |
| Entrapment Efficiency | 56.33 ± 0.94% | [12] | |
| Drug Release | 86.25 ± 0.28% | [12] |
Table 2: Nanoemulsion-Based Formulations
| Formulation Type | Key Parameters | Results | Reference |
| O/W Nanoemulsion | Droplet Size | 120 nm | [10] |
| Zeta Potential | -37.01 mV | [10] | |
| In Vivo Anti-inflammatory Activity | 84.55% inhibition of inflammation | [10] | |
| Nanoemulsion (for stability) | Shelf Life (at 25°C) | 2.18 years | [3] |
Table 3: Optimized Cream Formulation
| Formulation Variable | Optimized Value | Impact on Formulation Properties | Reference |
| Propylene Glycol | 46% v/v | - | [15] |
| Cetostearyl Alcohol | 8.6% w/w | Increased viscosity, decreased spreadability and drug release | [15] |
| Glyceryl Monostearate | 10.5% w/w | Increased viscosity, decreased drug release | [15] |
| Gelot® 64 | 3.8% w/w | Increased viscosity, decreased drug release | [15] |
| Resultant Viscosity | 44633 cP | - | [15] |
| % CP Released (72h) | 50.23% | - | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Propionate-Loaded Niosomes using Thin Film Hydration
This protocol describes the preparation of niosomes, which are vesicular systems that can encapsulate both lipophilic and hydrophilic drugs, enhancing their stability and skin penetration.
-
Preparation of the Lipid Phase:
-
Accurately weigh Span 60 (non-ionic surfactant) and cholesterol. An optimized ratio can be 1.49% Span 60 and 261.6 mg cholesterol.[9]
-
Dissolve the weighed Span 60, cholesterol, and a specific amount of this compound Propionate in a suitable organic solvent mixture, such as chloroform (B151607) and methanol (B129727) (2:1 v/v), in a round-bottom flask.[20]
-
-
Formation of the Thin Film:
-
Attach the round-bottom flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a controlled temperature (e.g., 60°C) and rotation speed (e.g., 180 rpm).[20] This will result in the formation of a thin, dry lipid film on the inner wall of the flask.
-
-
Hydration of the Film:
-
Hydrate the thin film with an aqueous phase (e.g., phosphate (B84403) buffer pH 7.4 or distilled water) by rotating the flask at the same temperature for a specified period (e.g., 1 hour).[20] This allows for the self-assembly of the lipids into niosomal vesicles.
-
-
Sonication for Size Reduction:
-
To achieve a uniform and smaller vesicle size, sonicate the resulting niosomal suspension using a probe sonicator or a bath sonicator for an optimized duration (e.g., 8.6 minutes).[9]
-
-
Characterization:
-
Analyze the prepared niosomes for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
-
Protocol 2: Preparation of O/W Nanoemulsion by Aqueous Phase Titration
This method is used to form thermodynamically stable, transparent or translucent systems of oil, water, and surfactant, which can significantly enhance the solubility and permeation of lipophilic drugs like CP.
-
Selection of Components:
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 1:2, 2:1).[1][10]
-
For each Smix ratio, titrate specific weight ratios of oil and Smix with the aqueous phase (water) dropwise, under continuous stirring.
-
Observe the mixtures for transparency to identify the nanoemulsion region in the phase diagram. This helps in determining the optimal concentration ranges of the components.
-
-
Preparation of the this compound Propionate Nanoemulsion:
-
Dissolve the specified amount of this compound Propionate (e.g., 0.05% w/v) in the selected oil phase.[1]
-
Add the optimized amount of the Smix to the oil phase and mix thoroughly.
-
Slowly add the required amount of distilled water to the oil-surfactant mixture under gentle stirring until a transparent and homogenous nanoemulsion is formed.[3]
-
-
Characterization:
-
Evaluate the nanoemulsion for droplet size, zeta potential, viscosity, pH, and drug content.
-
Visualizations
Caption: Workflow for this compound Propionate-Loaded Niosome Preparation.
Caption: Strategies for Enhancing this compound Propionate Solubility.
References
- 1. Novel Dermal Delivery Cargos of this compound Propionate: An Update [mdpi.com]
- 2. Novel Dermal Delivery Cargos of this compound Propionate: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerated Stability Testing of a this compound Propionate-Loaded Nanoemulsion as per ICH Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Propionate Topical Solution USP, 0.05% [dailymed.nlm.nih.gov]
- 5. This compound Propionate - CD Formulation [formulationbio.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. CN109833291B - Stable this compound propionate ointment and preparation method thereof - Google Patents [patents.google.com]
- 8. Chapter Two — Literature Review of this compound Propionate. — Andréas Astier [andreasastier.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Enhancement of Anti-Dermatitis Potential of this compound Propionate by DHA [Docosahexaenoic Acid] Rich Algal Oil Nanoemulsion Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Topical delivery of this compound propionate loaded nanosponge hydrogel for effective treatment of psoriasis: Formulation, physicochemical characterization, antipsoriatic potential and biochemical estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. humapub.com [humapub.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and in vitro evaluation of a this compound 17-propionate topical cream formulation | Semantic Scholar [semanticscholar.org]
- 18. Chapter Three — The Development of Formulations and the Analysis of this compound Propionate in Aqueous Cream. — Andréas Astier [andreasastier.com]
- 19. In Vivo Assessment of this compound Propionate-Loaded Lecithin-Chitosan Nanoparticles for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tsijournals.com [tsijournals.com]
Overcoming poor skin absorption of Clobetasol with novel drug delivery systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers developing novel drug delivery systems to enhance the dermal absorption of Clobetasol Propionate (B1217596) (CP).
Section 1: General FAQs
Q1: What are the primary challenges in delivering this compound Propionate through the skin?
This compound Propionate (CP) is a highly potent corticosteroid, but its therapeutic efficacy is often limited by challenges related to its physicochemical properties and skin's natural barrier function.[1][2] Key issues include:
-
Poor Water Solubility: CP is practically insoluble in water, which complicates its incorporation into aqueous topical formulations and limits its dissolution in the skin's hydrophilic layers.[1][2][3]
-
Low Skin Permeability: The stratum corneum, the outermost layer of the skin, acts as a formidable barrier, preventing the efficient penetration of lipophilic drugs like CP to the deeper dermal layers where inflammation occurs.[4]
-
Instability: CP is susceptible to photodegradation, which can reduce its efficacy and lead to the formation of potentially harmful byproducts.[1][2]
-
Systemic Side Effects: Although systemic absorption is minimal with conventional formulations, prolonged use or application over large surface areas can lead to side effects like skin atrophy, hypopigmentation, and hypothalamic-pituitary-adrenal (HPA) axis suppression.[2][3][5] Novel delivery systems aim to concentrate the drug in the skin layers, minimizing systemic uptake.[6][7][8]
Q2: How do novel drug delivery systems address these challenges?
Novel drug delivery systems, such as nanoemulsions, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and liposomes, are designed to overcome the limitations of conventional formulations.[1][2][3] Their mechanisms of action include:
-
Enhanced Solubilization: These systems can encapsulate CP within their structure, improving its solubility and stability within the formulation.[9]
-
Improved Skin Penetration: The nanoscale size of these carriers and the materials used (e.g., lipids and surfactants) can disrupt the highly organized structure of the stratum corneum, facilitating deeper drug penetration.[4][10]
-
Sustained and Targeted Release: Encapsulation provides a sustained release of CP, prolonging its therapeutic effect and reducing the frequency of application.[1][4][11] This targeted delivery helps to retain the drug in the epidermal and dermal layers, thereby minimizing systemic absorption and associated side effects.[6][7][12][13]
Q3: What is the primary anti-inflammatory mechanism of this compound Propionate?
This compound Propionate exerts its potent anti-inflammatory, immunosuppressive, and antiproliferative effects by acting as a glucocorticoid receptor (GR) agonist.[5][14][15] After penetrating skin cells, CP binds to cytosolic GRs. This drug-receptor complex then translocates into the nucleus, where it modulates the transcription of specific genes.[4][14] It increases the production of anti-inflammatory proteins (like lipocortin-1) and decreases the synthesis of pro-inflammatory mediators such as prostaglandins, leukotrienes, and cytokines (like IL-1 and NF-κB).[4][14][16]
Section 2: Formulation Troubleshooting Guide
Nanoemulsions (NE) & Microemulsions (ME)
Q: My nanoemulsion formulation is unstable and shows signs of phase separation and creaming. What are the likely causes and solutions?
A: Instability in nanoemulsions is a common issue, often stemming from an improper ratio of components or suboptimal preparation conditions.
-
Cause 1: Incorrect Surfactant-to-Cosurfactant (Smix) Ratio: The Smix ratio is critical for reducing interfacial tension between the oil and water phases. An incorrect ratio can lead to droplet coalescence.
-
Solution: Construct a pseudo-ternary phase diagram to identify the optimal Smix ratio and concentration that yields a large, stable nanoemulsion region.[1] Different ratios (e.g., 1:1, 1:2, 2:1) of surfactant (e.g., Tween 20, Tween 80) to cosurfactant (e.g., ethanol, Transcutol P) should be systematically evaluated.[1][17]
-
-
Cause 2: Insufficient Energy Input: During preparation by homogenization, insufficient energy can result in larger, less uniform droplets that are thermodynamically unstable.
-
Cause 3: Ostwald Ripening: This occurs when smaller droplets dissolve and redeposit onto larger ones, leading to an overall increase in average droplet size and eventual phase separation.
-
Solution: Select an oil phase (e.g., eucalyptus oil, oleic acid) in which the drug is highly soluble but has very low solubility in the aqueous phase.[20] This minimizes the diffusion of oil molecules through the aqueous medium.
-
Q: The droplet size of my nanoemulsion is too large (>200 nm). How can I reduce it?
A: Achieving a small droplet size is key for skin penetration.
-
Solution 1: Adjust Smix Concentration: Increasing the concentration of the Smix generally leads to a smaller droplet size, as more surfactant is available to stabilize the oil-water interface.[21] However, be mindful that high surfactant concentrations can cause skin irritation.[18][22]
-
Solution 2: Modify Formulation Composition: The choice of oil, surfactant, and cosurfactant significantly impacts droplet size. Experiment with different components. For example, oils with lower viscosity may lead to smaller droplets during homogenization.
-
Solution 3: Increase Energy Input: As mentioned previously, higher homogenization speed or sonication energy can effectively reduce droplet size.
Solid Lipid Nanoparticles (SLNs) & Nanostructured Lipid Carriers (NLCs)
Q: My SLN/NLC formulation shows low entrapment efficiency (<70%). What steps can I take to improve it?
A: Low entrapment efficiency (EE) means a significant portion of the drug is unencapsulated, which can lead to a burst release and reduced efficacy.
-
Cause 1: Drug Partitioning into External Phase: During the emulsification-homogenization process, CP may preferentially partition into the external aqueous phase, especially if its solubility in the lipid matrix is limited.
-
Solution: Select a lipid matrix (e.g., stearic acid, Compritol®) in which CP has high solubility. For NLCs, incorporating a liquid lipid (e.g., oleic acid) into the solid lipid matrix creates imperfections in the crystal lattice, providing more space to accommodate the drug and thus increasing EE.[1][23]
-
-
Cause 2: Drug Expulsion during Lipid Recrystallization: As the hot nanoemulsion cools, the lipid matrix recrystallizes. A highly ordered crystal structure can expel the drug molecules.
Q: I am observing particle aggregation and a significant increase in particle size during storage. How can I improve the physical stability of my SLN/NLC dispersion?
A: Aggregation is often due to insufficient repulsive forces between particles.
-
Solution 1: Optimize Zeta Potential: The zeta potential is a measure of the surface charge of the nanoparticles. A higher absolute zeta potential value (typically > |30| mV) indicates strong electrostatic repulsion between particles, preventing aggregation.[1]
-
Solution 2: Add a Stabilizer: Use steric stabilizers (e.g., PVA, Poloxamer 188) in the external phase. These polymers adsorb to the nanoparticle surface, creating a protective layer that physically prevents particles from getting too close to one another.
-
Solution 3: Storage Conditions: Store the formulation at a suitable temperature (e.g., 4°C) to minimize kinetic energy and the chance of collisions. Avoid freezing, as ice crystal formation can disrupt the nanoparticle structure.
Section 3: Data & Protocols
Comparative Data of this compound Propionate Delivery Systems
The following table summarizes typical quantitative data for various CP-loaded nanocarriers, compiled from multiple studies.
| Delivery System | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Skin Deposition / Retention | Citation(s) |
| Nanoemulsion (NE) | 120 - 241 | 0.16 - 0.33 | -37.0 | N/A | Drug retention: 63% (NE-gel) vs 23% (marketed) | [1][24] |
| Microemulsion (ME) | 18.3 | N/A | N/A | N/A | 3.16x higher in stratum corneum vs control | [22][25] |
| SLN | 133.3 | 0.18 | -36.2 | 78.1 | 48.2 µg/mL (SLN) vs 19.1 µg/mL (pure drug) | [1][11] |
| NLC | 158 - 180 | 0.16 - 0.19 | -53.9 | 80.8 - 98.6 | ~80x more in epidermis vs marketed product | [1][23] |
| Liposomes | 4380 - 5130 | N/A | N/A | 72 - 84 | High accumulation, low diffusion vs free drug | [12][26] |
| Transferosomes | 200 - 400 | N/A | N/A | 58 - 89 | N/A | [27] |
Note: PDI = Polydispersity Index. N/A = Not Available in cited sources. Values are representative and can vary significantly based on the specific formulation and methods used.
Experimental Protocols
This protocol is adapted from methodologies used for preparing NLCs to enhance skin targeting.[6][13][23]
-
Preparation of Oil Phase:
-
Accurately weigh the solid lipid (e.g., stearic acid) and liquid lipid (e.g., oleic acid) in a 3:1 ratio.
-
Add the required amount of this compound Propionate (e.g., 4% w/w of total lipid content).
-
Heat the mixture to approximately 75-80°C (about 10°C above the melting point of the solid lipid) under magnetic stirring until a clear, homogenous oil phase is formed.
-
-
Preparation of Aqueous Surfactant Phase:
-
In a separate beaker, weigh the surfactants (e.g., lecithin (B1663433) and sodium taurodeoxycholate (B1243834) in a 4:1 ratio).
-
Add purified water and heat to the same temperature as the oil phase (75-80°C). Stir until a clear solution is obtained.
-
-
Formation of Microemulsion:
-
Slowly add the aqueous surfactant phase to the oil phase under continuous, vigorous stirring. Maintain the temperature.
-
Continue stirring until a transparent, homogenous microemulsion is formed.
-
-
Formation of NLCs:
-
Prepare a beaker of cold water (2-4°C).
-
Disperse the hot microemulsion into the cold water (e.g., at a 1:20 ratio) under high-speed homogenization (e.g., 13,400 rpm for 10 minutes).
-
The rapid cooling of the lipid droplets in the cold water leads to the formation of a solid NLC dispersion.
-
-
Characterization:
-
Analyze the resulting NLC dispersion for particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Determine entrapment efficiency by separating the un-entrapped drug (e.g., via ultracentrifugation) and quantifying the drug in the supernatant using a validated HPLC method.
-
This is a standard protocol for assessing the performance of topical formulations using Franz diffusion cells.[1][6][10][28]
-
Skin Preparation:
-
Franz Cell Setup:
-
Mount the excised skin section onto a vertical Franz diffusion cell, with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Fill the receptor compartment with a suitable medium (e.g., phosphate-buffered saline pH 7.4 with a solubility enhancer like Tween 80 to maintain sink conditions). Ensure no air bubbles are trapped beneath the skin.
-
Maintain the receptor medium at 32 ± 1°C using a circulating water bath to mimic physiological skin surface temperature. Stir the medium continuously with a magnetic stir bar.
-
-
Application of Formulation:
-
Apply a known quantity of the test formulation (e.g., CP-loaded NLC gel, marketed cream) uniformly onto the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.
-
-
Skin Deposition Analysis (at the end of the experiment):
-
Dismount the skin from the diffusion cell.
-
Wipe the skin surface to remove any excess formulation.
-
Separate the stratum corneum from the remaining epidermis/dermis using tape stripping.[6]
-
Extract the drug from the skin layers (stratum corneum tapes and the remaining skin) using a suitable solvent (e.g., methanol).
-
-
Quantification:
References
- 1. Novel Dermal Delivery Cargos of this compound Propionate: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. This compound propionate--where, when, why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Microparticulate Based Topical Delivery System of this compound Propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of this compound Propionate? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. seejph.com [seejph.com]
- 18. Accelerated Stability Testing of a this compound Propionate-Loaded Nanoemulsion as per ICH Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. Topical delivery of this compound propionate loaded microemulsion based gel for effective treatment of vitiligo: ex vivo permeation and skin irritation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel Dermal Delivery Cargos of this compound Propionate: An Update [mdpi.com]
- 24. isfcppharmaspire.com [isfcppharmaspire.com]
- 25. Topical delivery of this compound propionate loaded microemulsion based gel for effective treatment of vitiligo--part II: rheological characterization and in vivo assessment through dermatopharmacokinetic and pilot clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ijpsonline.com [ijpsonline.com]
- 27. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 28. Assessing topical bioavailability and bioequivalence: a comparison of the in vitro permeation test and the vasoconstrictor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Clobetasol nanoemulsion instability and phase separation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of Clobetasol nanoemulsions.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Immediate Phase Separation Upon Formulation
Question: Why did my this compound nanoemulsion immediately separate into distinct oil and water layers after preparation?
Answer: Immediate phase separation is a critical sign of a highly unstable formulation. Several factors could be the cause:
-
Incorrect Surfactant/Co-surfactant Selection: The type and concentration of your surfactant and co-surfactant are crucial for stabilizing the nano-sized droplets. An inappropriate Hydrophilic-Lipophilic Balance (HLB) value is a common culprit. For oil-in-water (o/w) nanoemulsions, which are typical for lipophilic drugs like this compound propionate (B1217596), a higher HLB value (generally >10) is required.[1]
-
Insufficient Surfactant Concentration: There may not be enough surfactant molecules to adequately cover the surface of the newly formed oil droplets, leading to their immediate coalescence.
-
Inappropriate Oil-to-Surfactant Ratio: An imbalance in the ratio of the oil phase to the surfactant mixture (Smix) can prevent the formation of a stable nanoemulsion. Pseudo-ternary phase diagrams are essential for identifying the optimal ratios for nanoemulsion formation.[2][3]
-
Poor Solubility of this compound: If this compound propionate is not fully dissolved in the oil phase before emulsification, it can lead to instability.
Issue 2: Creaming or Sedimentation Observed Over Time
Question: My nanoemulsion looked stable initially, but after a few hours/days, a creamy layer formed at the top. What is happening?
Answer: This phenomenon is known as creaming , which is the upward movement of dispersed droplets due to density differences between the oil and water phases. While it's a less severe form of instability than coalescence, it is undesirable. The primary cause is a difference in density between the dispersed (oil) and continuous (aqueous) phases.
Recommended Solutions:
-
Reduce Droplet Size: Smaller droplets are less affected by gravity. This can be achieved by optimizing your homogenization process (e.g., increasing sonication time or pressure).
-
Increase Viscosity of the Continuous Phase: Adding a gelling agent like Carbopol can increase the viscosity of the aqueous phase, which hinders the movement of droplets.[4]
-
Ensure Uniform Droplet Size: A narrow particle size distribution (low polydispersity index - PDI) can help prevent creaming.
Issue 3: Increased Droplet Size and Turbidity During Storage
Question: I've noticed that the particle size of my this compound nanoemulsion is increasing over time, and the formulation is becoming more turbid. What could be the cause?
Answer: An increase in droplet size over time is a clear indicator of nanoemulsion instability, likely due to coalescence or Ostwald ripening .
-
Coalescence: This is the merging of two or more droplets to form a larger one. It is often caused by an insufficient or ineffective surfactant film around the droplets.
-
Ostwald Ripening: This is a process where larger droplets grow at the expense of smaller ones. Molecules of the dispersed phase diffuse from smaller droplets (which have higher solubility) through the continuous phase and deposit on the surface of larger droplets.[5][6] This is a significant issue for nanoemulsions due to their high surface area.
Recommended Solutions:
-
Optimize Surfactant Blend: A combination of surfactants can sometimes provide a more robust interfacial film than a single surfactant.
-
Prevent Ostwald Ripening:
-
Use an oil that is highly insoluble in the aqueous phase.[4]
-
Include a small amount of a very water-insoluble compound (ripening inhibitor) in the oil phase. This creates a compositional difference that hinders the diffusion of oil molecules.
-
Ensure a monodisperse droplet size distribution, as polydispersity drives Ostwald ripening.[6]
-
Data Presentation: Formulation Parameters and Stability
The following tables summarize quantitative data from various studies on this compound propionate nanoemulsions, providing insights into the impact of formulation variables on stability.
Table 1: this compound Propionate Nanoemulsion Formulation Examples
| Formulation Component | Example 1[5] | Example 2[1] | Example 3 |
| Drug | This compound Propionate (0.05% w/v) | This compound Propionate (0.05% w/w) | This compound Propionate (0.05% w/v) |
| Oil Phase | Eucalyptus Oil (15% v/v) | Algal Oil | Tea Tree Oil |
| Surfactant | Tween 20 | Tween 20 | Tween 80 |
| Co-surfactant | Ethanol | PEG 200 | Transcutol P |
| Aqueous Phase | Distilled Water | Water | Distilled Water |
| Smix Ratio (S:CoS) | 1:1 (v/v) | 1:1 (w/w) | Not specified |
| Oil:Smix:Water Ratio | 15:35:50 (v/v) | Not specified | Not specified |
Table 2: Stability Data of an Optimized this compound Propionate Nanoemulsion [5]
| Storage Condition | Time (Months) | Mean Droplet Size (nm) | Viscosity (mP) | pH |
| 4°C | 0 | 85.31 ± 0.73 | 29.41 ± 1.01 | 5.81 ± 0.013 |
| 1 | 85.33 ± 0.42 | 29.38 ± 1.05 | 5.75 ± 0.026 | |
| 2 | 85.83 ± 0.83 | 29.34 ± 1.03 | 5.71 ± 0.019 | |
| 3 | 85.96 ± 0.51 | 29.31 ± 1.08 | 5.68 ± 0.021 | |
| 25°C / 60% RH | 0 | 85.31 ± 0.73 | 29.41 ± 1.01 | 5.81 ± 0.013 |
| 1 | 85.42 ± 0.61 | 29.36 ± 1.02 | 5.72 ± 0.011 | |
| 2 | 86.12 ± 0.58 | 29.31 ± 1.06 | 5.68 ± 0.015 | |
| 3 | 86.43 ± 0.76 | 29.28 ± 1.04 | 5.65 ± 0.018 | |
| 40°C / 75% RH | 0 | 85.31 ± 0.73 | 29.41 ± 1.01 | 5.81 ± 0.013 |
| 1 | 85.93 ± 0.81 | 29.33 ± 1.09 | 5.69 ± 0.023 | |
| 2 | 86.48 ± 0.72 | 29.27 ± 1.11 | 5.61 ± 0.025 | |
| 3 | 86.91 ± 0.69 | 29.21 ± 1.13 | 5.58 ± 0.028 |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion by Spontaneous Emulsification (Aqueous Phase Titration)
This method is a low-energy technique that relies on the spontaneous formation of fine droplets.
-
Preparation of the Oil Phase:
-
Accurately weigh and dissolve this compound Propionate in the selected oil (e.g., Eucalyptus oil).
-
Gently heat and stir if necessary to ensure complete dissolution.
-
-
Preparation of the Surfactant/Co-surfactant Mixture (Smix):
-
Prepare the desired ratio of surfactant (e.g., Tween 20) and co-surfactant (e.g., Ethanol) by volume or weight.
-
Mix them thoroughly using a vortex mixer.
-
-
Construction of Pseudo-ternary Phase Diagram (Optional but Recommended):
-
To identify the nanoemulsion region, prepare various ratios of oil and Smix (e.g., 1:9, 2:8, ... 9:1).
-
For each oil/Smix ratio, slowly titrate with the aqueous phase (distilled water) while gently stirring.
-
Visually observe the mixture for transparency and fluidity. The points where clear or bluish, transparent, and easily flowable liquids form constitute the nanoemulsion region of the phase diagram.[1][3]
-
-
Formation of the Nanoemulsion:
-
Based on the phase diagram, select an optimized ratio of oil, Smix, and water.
-
Add the Smix to the oil phase containing the dissolved this compound Propionate and mix.
-
Slowly add the required amount of distilled water to the oil-Smix mixture with continuous, gentle stirring until a transparent nanoemulsion is formed.[5]
-
Protocol 2: Stability Testing of Nanoemulsions
These tests are designed to accelerate the assessment of the physical stability of the nanoemulsion under stress conditions.
-
Centrifugation:
-
Place 5 mL of the nanoemulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 5000 rpm) for a defined period (e.g., 30 minutes).[7]
-
After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or cracking. A stable nanoemulsion will remain homogenous.
-
-
Heating-Cooling Cycles:
-
Subject the nanoemulsion samples to at least six cycles of alternating temperatures, for example, between 4°C and 45°C.
-
Store the samples at each temperature for a minimum of 48 hours.[8]
-
After each cycle, visually inspect for any signs of instability.
-
-
Freeze-Thaw Cycles:
-
Place the nanoemulsion samples in a freezer at a low temperature (e.g., -21°C) for at least 48 hours.
-
Transfer the samples to a controlled environment at a higher temperature (e.g., 25°C) and allow them to thaw for at least 48 hours.[8]
-
Repeat this cycle three times.
-
After the final cycle, visually inspect the samples and measure the droplet size and polydispersity index (PDI) to assess any changes.
-
Mandatory Visualizations
Diagram 1: Nanoemulsion Instability Mechanisms
Caption: Key pathways of nanoemulsion destabilization.
Diagram 2: Experimental Workflow for Nanoemulsion Preparation and Characterization
Caption: A typical workflow for developing and testing nanoemulsions.
Diagram 3: Logical Relationship for Troubleshooting Phase Separation
Caption: A decision-making diagram for addressing phase separation.
References
- 1. Enhancement of Anti-Dermatitis Potential of this compound Propionate by DHA [Docosahexaenoic Acid] Rich Algal Oil Nanoemulsion Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and in vitro evaluation of a nanoemulsion for transcutaneous delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. Accelerated Stability Testing of a this compound Propionate-Loaded Nanoemulsion as per ICH Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Clobetasol Release from Microparticle-Based Gels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the drug release profile of Clobetasol from microparticle-based gels.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the release of this compound Propionate (B1217596) from microparticle-based gels?
The release of this compound Propionate is a multi-faceted process governed by several formulation and processing variables. The primary factors include the properties of the polymer used for the microparticles, the characteristics of the microparticles themselves, and the composition of the gel base.[1][2] Polymer properties such as degradation rate, hydrophobicity, and crystallinity significantly impact release kinetics.[1] For instance, polymers that degrade faster will typically result in a quicker drug release.[1] The drug-to-polymer ratio is also critical; a higher drug loading can sometimes lead to a "burst release" effect, where a large amount of the drug is released initially.[1]
Microparticle characteristics like size, morphology, and porosity play a crucial role.[1] Smaller microparticles, having a larger surface area-to-volume ratio, generally exhibit faster release rates.[3] The morphology, whether spherical, irregular, or porous, also influences the release profile.[1] The gel formulation into which the microparticles are incorporated adds another layer of control, potentially delaying the release compared to the microparticles alone.[4][5]
Q2: How can I control the initial burst release of this compound from my PLGA microparticles?
An initial burst release is a common challenge in microparticle drug delivery systems.[6] This phenomenon can be attributed to factors such as the drug being adsorbed on the surface of the microparticles or the presence of a porous structure. To control this, several strategies can be employed. Optimizing the drug-to-polymer ratio is a key step; lower drug loading often leads to a more sustained and controlled release.[1]
The choice of polymer, specifically its molecular weight, can also mitigate the burst effect. Higher molecular weight polymers tend to slow down drug release.[4][6] Additionally, the manufacturing process, such as the homogenization speed and time during the emulsion-solvent evaporation technique, can be adjusted to create denser, less porous microparticles, thereby reducing the initial burst.[4][5]
Q3: What is the effect of the gel base on the overall drug release profile?
Incorporating this compound-loaded microparticles into a gel base, such as an emulgel or a bigel, can significantly prolong the drug release compared to the microparticles alone or a simple cream formulation.[4][5][7][8] The gel matrix introduces an additional diffusion barrier for the drug. The drug must first be released from the microparticles into the gel and then diffuse through the gel to the site of application.[8] The composition and viscosity of the gel are important parameters; a more viscous gel can further retard the drug release.[9] Studies have shown that emulgel formulations containing this compound-loaded PLGA microspheres significantly delay drug release compared to emulgels containing the pure drug.[4][5]
Q4: Which analytical techniques are essential for characterizing this compound-loaded microparticles and the final gel product?
A thorough characterization is crucial for understanding the performance of your formulation. For the microparticles, essential techniques include:
-
Particle Size Analysis: To determine the size distribution of the microparticles, which affects the release rate.[3][4][7]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and shape of the microparticles.[7][10]
-
Drug Loading and Encapsulation Efficiency: To quantify the amount of drug successfully incorporated into the microparticles.[7]
-
Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD): To assess the physical state of the drug within the polymer matrix (crystalline or amorphous).[5]
For the final gel formulation, the following characterizations are important:
-
Rheological Studies: To determine the viscosity and flow properties of the gel, which influence its spreadability and drug release.[9][11][12]
-
In Vitro Drug Release Studies: Using methods like Franz diffusion cells to measure the rate and extent of drug release from the gel over time.[7]
-
Ex Vivo Permeation Studies: To evaluate the permeation of the drug through an excised skin model, providing insights into its potential in vivo performance.[7][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Entrapment Efficiency | 1. High drug solubility in the external aqueous phase.[13] 2. Suboptimal drug-to-polymer ratio.[4] 3. Inefficient emulsification process. | 1. Adjust the pH of the aqueous phase to decrease drug solubility.[6] 2. Optimize the drug-to-polymer ratio; start with a lower ratio and gradually increase.[4] 3. Modify homogenization speed and time to achieve a stable emulsion.[4] |
| High Initial Burst Release | 1. Drug adsorbed on the microparticle surface.[6] 2. High porosity of the microparticles.[1][6] 3. High drug loading.[1] | 1. Wash the prepared microparticles with a suitable solvent to remove surface-adsorbed drug. 2. Increase polymer concentration or use a higher molecular weight polymer to form a denser matrix.[4][6] 3. Decrease the drug-to-polymer ratio.[4] |
| Inconsistent Particle Size | 1. Fluctuations in homogenization speed or time.[4] 2. Inadequate concentration of stabilizer (e.g., PVA).[4] 3. Aggregation of microparticles during drying. | 1. Ensure consistent and controlled homogenization parameters.[4] 2. Optimize the concentration of the stabilizing agent in the aqueous phase.[4] 3. Employ appropriate drying techniques like freeze-drying to prevent aggregation. |
| Drug Release is Too Fast | 1. Small particle size.[3] 2. Low molecular weight polymer.[4] 3. High porosity of microparticles.[1] | 1. Increase the particle size by adjusting formulation or process parameters.[3] 2. Use a polymer with a higher molecular weight or a more hydrophobic polymer.[4] 3. Modify the preparation method to reduce porosity. |
| Drug Release is Too Slow | 1. Large particle size.[3] 2. High molecular weight or highly crystalline polymer.[4] 3. Very dense microparticle matrix. | 1. Reduce the particle size by increasing homogenization speed or time.[3][4] 2. Use a lower molecular weight polymer or a blend of polymers.[4] 3. Introduce a porogen during microparticle fabrication to increase porosity. |
Experimental Protocols
Protocol 1: Preparation of this compound Propionate-Loaded PLGA Microparticles
This protocol is based on the oil-in-water (o/w) emulsion-solvent evaporation technique.[4][5]
Materials:
-
This compound Propionate
-
Poly(D,L-lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound Propionate and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous PVA solution and homogenize using a high-speed homogenizer at a controlled speed and for a specific duration to form an o/w emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid microparticles.
-
Microparticle Collection and Washing: Collect the microparticles by centrifugation, wash them multiple times with deionized water to remove residual PVA, and then freeze-dry the final product.
Protocol 2: In Vitro Drug Release Study
This protocol outlines a typical in vitro release study using a Franz diffusion cell.
Materials:
-
This compound microparticle-based gel
-
Phosphate buffer (pH 7.4) as the receptor medium
-
Synthetic membrane (e.g., dialysis membrane)
-
Franz diffusion cells
Procedure:
-
Membrane Preparation: Pre-soak the synthetic membrane in the receptor medium.
-
Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Sample Application: Apply a known quantity of the this compound microparticle-based gel to the surface of the membrane in the donor compartment.
-
Release Study: Maintain the temperature of the receptor medium at 37°C and stir continuously.
-
Sampling: At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with an equal volume of fresh receptor medium.
-
Analysis: Analyze the concentration of this compound Propionate in the collected samples using a suitable analytical method like HPLC.
Data Presentation
Table 1: Influence of Formulation Variables on Microparticle Characteristics and Drug Release
| Formulation Code | PLGA Type (Lactide:Glycolide) | Drug:Polymer Ratio | Particle Size (µm) | Encapsulation Efficiency (%) | Cumulative Release at 24h (%) |
| F1 | 50:50 (Mw: 40k-75k) | 1:10 | 14.61 | - | 52.09 |
| F2 | 75:25 (Mw: 66k-107k) | 1:10 | - | - | < F1 |
| F3 | 85:15 (Mw: 50k-75k) | 1:10 | - | - | < F2 |
| F4 | 50:50 (Mw: 5k-15k) | 1:10 | - | - | < F3 |
| F8 | 50:50 (Mw: 40k-75k) | 1:5 | 8.54 | - | 64.43 |
Data synthesized from a study by Badilli et al.[4]
Table 2: Comparison of Drug Release from Different this compound Formulations
| Formulation | Cumulative Release at 7h (%) | Cumulative Release at 24h (%) |
| This compound Microparticle-loaded Bigel | Sustained Release Observed | - |
| Marketed Formulation | < Microparticle Bigel | 57.67 |
| Drug Suspended in Bigel | < Microparticle Bigel | - |
| Nanoemulgel | - | 66.83 |
| Nanoemulsion | - | 84.24 |
Data compiled from studies by Singh et al. and Sharma et al.[7][10]
Visualizations
Caption: Workflow for preparation and characterization of this compound microparticle-based gels.
Caption: Decision tree for troubleshooting high initial burst release of this compound.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Study on Effect of Formulation Variables on Drug Release of Bosentan Microspheres – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Uniform biodegradable microparticle systems for controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microparticulate Based Topical Delivery System of this compound Propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kinampark.com [kinampark.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and characterisation of this compound propionate loaded Squarticles as a lipid nanocarrier for treatment of plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topical delivery of this compound propionate loaded microemulsion based gel for effective treatment of vitiligo--part II: rheological characterization and in vivo assessment through dermatopharmacokinetic and pilot clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanostructured lipid carriers (NLC) based controlled release topical gel of this compound propionate: design and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations and Strategies for Improving Drug Loading [frontiersin.org]
Mitigating skin atrophy associated with long-term topical Clobetasol application
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments aimed at mitigating skin atrophy associated with long-term topical application of Clobetasol Propionate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced skin atrophy?
A1: The primary mechanism of skin atrophy induced by this compound, a potent glucocorticoid, is the inhibition of collagen synthesis in the dermis.[1][2] Glucocorticoids bind to the glucocorticoid receptor (GR), which then translocates to the nucleus and downregulates the expression of genes encoding type I and type III collagen. This leads to a reduction in the dermal extracellular matrix, resulting in thinning of the skin.[2] Additionally, glucocorticoids can inhibit the proliferation of dermal fibroblasts, the cells responsible for producing collagen.[2]
Q2: What are the key signaling pathways involved in this process?
A2: The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of collagen synthesis and is significantly impacted by glucocorticoids.[3][4] Glucocorticoids can interfere with TGF-β signaling, leading to decreased collagen production. The glucocorticoid receptor can directly interact with components of the TGF-β pathway, such as Smad proteins, to suppress the transcription of collagen genes.
Q3: What are some promising agents for mitigating this compound-induced skin atrophy in a research setting?
A3: Several agents have shown promise in preclinical studies for mitigating glucocorticoid-induced skin atrophy. These include:
-
Tretinoin (B1684217) (all-trans-retinoic acid): This retinoid has been demonstrated to prevent and even reverse skin atrophy by promoting collagen synthesis and increasing glycosaminoglycan deposition.[1][5][6][7]
-
Transforming Growth Factor-β (TGF-β) modulators: Agents that can positively modulate the TGF-β pathway may counteract the inhibitory effects of this compound.
-
Selective Glucocorticoid Receptor (GR) Agonists: The development of selective GR agonists aims to separate the anti-inflammatory effects of glucocorticoids from their atrophic side effects.[2]
Troubleshooting Experimental Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or minimal skin atrophy in the animal model. | - Insufficient dose or application frequency of this compound.- Animal strain variability in sensitivity to glucocorticoids.- Improper application technique leading to variable drug delivery. | - Ensure the use of a validated concentration (e.g., 0.05% this compound Propionate) and a consistent daily application schedule.[1][6][7]- Use a well-characterized animal model, such as the hairless mouse (Skh-1), which is known to be susceptible to steroid-induced atrophy.[6][7]- Standardize the application procedure, including the volume applied and the area of application. |
| High variability in collagen quantification results. | - Inconsistent tissue sample collection and processing.- Subjectivity in histological scoring.- Issues with the biochemical assay (e.g., hydroxyproline (B1673980) assay). | - Ensure consistent biopsy size and depth. Standardize fixation and embedding procedures.[8]- Utilize quantitative image analysis software for histological sections to minimize subjectivity.[9][10]- For biochemical assays, ensure complete hydrolysis of tissue samples and use a standard curve for accurate quantification.[11] |
| Difficulty in establishing an in vitro model of atrophy. | - Fibroblast senescence in culture.- Inappropriate concentration of this compound.- Insufficient duration of treatment. | - Use low-passage human dermal fibroblasts.[12]- Perform a dose-response study to determine the optimal concentration of this compound that induces a significant decrease in collagen synthesis without causing excessive cytotoxicity.- Extend the treatment duration, monitoring cell viability and collagen production at multiple time points. |
Experimental Protocols
In Vivo Model: this compound-Induced Skin Atrophy in Hairless Mice
This protocol describes the induction of skin atrophy using this compound Propionate and co-treatment with a mitigating agent, Tretinoin.
Materials:
-
0.05% Tretinoin cream in a suitable vehicle (e.g., ethanol:propylene glycol)[1][6]
-
Vehicle control for both this compound and Tretinoin
-
Calipers for skin thickness measurement
-
Biopsy punch (4mm)
-
Histology supplies (formalin, paraffin, microtome, slides)
-
Stains: Hematoxylin and Eosin (H&E), Masson's Trichrome[13]
-
Reagents for collagen quantification (e.g., Hydroxyproline assay kit)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide mice into experimental groups (e.g., Vehicle control, this compound only, this compound + Tretinoin).
-
Treatment:
-
Monitoring:
-
Measure dorsal skin-fold thickness using calipers twice a week.[5]
-
Observe the skin for visible signs of atrophy (thinning, transparency).
-
-
Sample Collection:
-
At the end of the treatment period, euthanize the mice.
-
Collect full-thickness skin biopsies from the treated area using a 4mm punch.
-
-
Analysis:
-
Histology: Fix one set of biopsies in 10% neutral buffered formalin, embed in paraffin, and section. Stain with H&E to measure epidermal thickness and with Masson's Trichrome to visualize collagen deposition.[8][13]
-
Collagen Quantification: Process a second set of biopsies for biochemical analysis of collagen content using a hydroxyproline assay.[11]
-
Quantitative Data Summary from In Vivo Studies
| Parameter | Vehicle Control | This compound (0.05%) | This compound (0.05%) + Tretinoin (0.05%) |
| Epidermal Thickness | Normal | Significantly Reduced | Partially or fully restored to normal levels[14] |
| Dermal Collagen Content | Normal | Significantly Reduced | Partially restored towards normal levels[1] |
| Glycosaminoglycan Content | Normal | Significantly Reduced | Increased to levels greater than vehicle control[1][6] |
Signaling Pathways and Experimental Workflows
TGF-β Signaling Pathway in Collagen Synthesis
The following diagram illustrates the simplified TGF-β signaling pathway leading to collagen synthesis and the inhibitory effect of glucocorticoids.
Caption: TGF-β signaling and glucocorticoid inhibition.
Experimental Workflow for Mitigating Skin Atrophy
The diagram below outlines the general workflow for an in vivo experiment to test a potential mitigating agent against this compound-induced skin atrophy.
Caption: In vivo experimental workflow.
References
- 1. In vivo prevention of corticosteroid-induced skin atrophy by tretinoin in the hairless mouse is accompanied by modulation of collagen, glycosaminoglycans, and fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-beta Signaling Interactive Pathway: R&D Systems [rndsystems.com]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. westernpathologyinc.com [westernpathologyinc.com]
- 9. QUANTITATIVE COLLAGEN ANALYSIS USING SECOND HARMONIC GENERATION IMAGES FOR THE DETECTION OF BASAL CELL CARCINOMA WITH EX VIVO MULTIPHOTON MICROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Concurrent application of tretinoin (retinoic acid) partially protects against corticosteroid-induced epidermal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing systemic absorption of Clobetasol from topical preparations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with topical clobetasol propionate (B1217596). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of formulations with reduced systemic absorption.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce the systemic absorption of topical this compound propionate?
A1: The main goal is to maximize the drug's residence time in the target skin layers (stratum corneum and epidermis) while minimizing its passage into the systemic circulation. Key strategies include:
-
Advanced Drug Delivery Systems: Encapsulating this compound propionate in novel carriers can control its release and enhance skin retention. Effective systems include liposomes, polymeric nanoparticles, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), microemulsions, and microspheres.[1][2][3][4] These carriers can prolong drug release and localize its action.
-
Optimizing Formulation Concentration: Studies have shown that a lower concentration of this compound propionate (0.025%) can offer a better safety profile, including a lower incidence of Hypothalamic-Pituitary-Adrenal (HPA) axis suppression, while maintaining comparable efficacy to the standard 0.05% concentration.[5]
-
Vehicle and Excipient Selection: The composition of the vehicle (cream, ointment, gel) plays a crucial role. For instance, the concurrent application of emollients can significantly decrease the delivery of this compound propionate to the skin.[6]
Q2: How can I assess the systemic absorption of my this compound propionate formulation in a preclinical setting?
A2: A multi-step approach involving in vitro, ex vivo, and in vivo models is recommended:
-
In Vitro Permeation Testing (IVPT): This is the initial screening step. It typically uses Franz diffusion cells with a synthetic membrane or, more preferably, ex vivo skin.
-
Ex Vivo Skin Models: Porcine or human cadaver skin is often used in Franz cells as it closely mimics the in vivo barrier properties of human skin.[7][8] These studies help quantify the amount of drug that permeates through the skin and is retained within different skin layers.
-
In Vivo Animal Models: Rodent (rats, mice) and rabbit models are commonly used.[9][10] Key assessments include:
-
Pharmacokinetic studies: Measuring plasma concentrations of this compound propionate over time.
-
Pharmacodynamic assessments: The histamine-induced wheal suppression test in rabbits can demonstrate the drug reservoir effect in the skin.[9]
-
Skin irritation studies: To evaluate the local tolerance of the formulation.
-
Q3: What are the critical parameters to monitor in clinical studies to demonstrate reduced systemic absorption?
A3: In human clinical trials, the primary endpoint for assessing systemic absorption of potent corticosteroids like this compound propionate is the effect on the HPA axis.[5] This is evaluated by:
-
Adrenocorticotropic Hormone (ACTH) Stimulation Test: This test measures the adrenal gland's ability to produce cortisol in response to ACTH. A suppressed response indicates systemic absorption of the corticosteroid.[5]
-
Plasma Cortisol Levels: Monitoring morning plasma cortisol levels can also indicate HPA axis suppression.[11]
-
Pharmacokinetic Analysis: Measuring plasma concentrations of this compound propionate provides direct evidence of systemic exposure.[12][13]
It is also important to monitor for other systemic side effects such as Cushing's syndrome, hyperglycemia, and glucosuria, although these are less common with topical application when used as directed.[14][15]
Troubleshooting Guides
Issue 1: High variability in in vitro skin permeation results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Skin Samples | Ensure skin samples (human or porcine) are from a consistent anatomical location, have uniform thickness, and are stored properly (-80°C).[7] Pre-screen skin samples for barrier integrity (e.g., by measuring transepidermal water loss - TEWL). |
| Air Bubbles in Franz Cell | Carefully assemble the Franz diffusion cells to ensure no air bubbles are trapped between the membrane and the receptor fluid, as this can impede diffusion. |
| Inadequate Receptor Fluid | The receptor fluid must maintain sink conditions. Ensure the solubility of this compound propionate in the receptor medium is sufficient. Consider adding a solubilizing agent like a small percentage of ethanol (B145695) or a non-ionic surfactant if necessary. |
| Dosing Inaccuracy | Use a positive displacement pipette or a validated application method to ensure a consistent and accurate dose is applied to the skin surface for each replicate. |
Issue 2: Formulation shows good in vitro skin retention but poor efficacy in vivo.
| Possible Cause | Troubleshooting Step |
| Drug Not Released from Carrier | The drug may be too strongly entrapped within the delivery system. Modify the formulation to ensure a controlled but adequate release of the active ingredient at the target site. Conduct in vitro release testing (IVRT) to characterize the release profile. |
| Poor Interaction with Skin | The vehicle may not be optimally interacting with the stratum corneum. Evaluate the effect of different penetration enhancers or vehicle components on drug partitioning into the skin. |
| Metabolism in the Skin | This compound propionate can be metabolized in the skin. Ensure your analytical method in skin homogenates can distinguish between the parent drug and its metabolites. |
Issue 3: Unexpectedly high systemic absorption in animal studies.
| Possible Cause | Troubleshooting Step |
| Impaired Skin Barrier in Animals | Shaving or other preparation of the application site can damage the skin barrier. Allow for a recovery period after shaving before applying the formulation. Assess the barrier function of the animal's skin before the study. |
| Occlusive Effects | If the formulation is very occlusive, it can increase skin hydration and enhance absorption.[14] This effect might be more pronounced in animal models than anticipated. Consider this when interpreting results. |
| Grooming Behavior | Animals may lick the application site, leading to oral ingestion and contributing to systemic drug levels. Use of an Elizabethan collar can prevent this. |
Data Presentation
Table 1: Comparison of this compound Propionate Permeation from Different Formulations (Ex Vivo Studies)
| Formulation Type | Skin Model | Permeated Amount (µg/cm²) at 8h | Skin Retention | Reference |
| Marketed Formulation (Cream) | Rat Skin | 37.73 ± 0.77 | Lower | [16] |
| Microemulsion | Rat Skin | 53.6 ± 2.18 | - | [16] |
| Microemulsion-Based Gel | Rat Skin | 28.43 ± 0.67 | Higher | [16] |
Table 2: Impact of Nanoencapsulation on this compound Propionate (CP) Skin Penetration
| Formulation | Skin Layer | Reduction in CP Penetration vs. Non-encapsulated | Reference |
| Lipid-Core Nanocapsule Hydrogel | Stratum Corneum | 5.8 times | [3][4] |
| Epidermis | 6.9 times | [3][4] | |
| Dermis | 3.7 times | [3][4] |
Table 3: Clinical Study Outcomes for Different this compound Propionate (CP) Cream Concentrations
| Formulation | Patient Population | Abnormal ACTH Stimulation Test (% of patients) | Physician Global Assessment (PGA) Success Rate (%) | Reference |
| CP 0.025% (Formulation 5) | Moderate-to-severe psoriasis | 20.7 | 38.9 | [5] |
| CP 0.025% (Formulation 13) | Moderate-to-severe psoriasis | 17.2 | 36.8 | [5] |
| CP 0.05% (Marketed Cream) | Moderate-to-severe psoriasis | 30.0 | 30.8 | [5] |
Experimental Protocols
Protocol 1: Ex Vivo Skin Permeation Study using Franz Diffusion Cells
-
Skin Preparation: Obtain full-thickness porcine or human skin. Remove subcutaneous fat and hair. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.
-
Receptor Fluid: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline with a solubilizer), ensuring no air bubbles are present. Maintain the temperature at 32°C to mimic skin surface temperature.
-
Dosing: Apply a finite dose (e.g., 5 mg/cm²) of the this compound propionate formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor fluid and replace with fresh medium.
-
Skin Analysis: At the end of the experiment, dismount the skin. Separate the stratum corneum (e.g., via tape stripping) from the epidermis and dermis. Extract the this compound propionate from each layer using a suitable solvent.
-
Quantification: Analyze the concentration of this compound propionate in the receptor fluid samples and skin extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]
Protocol 2: In Vivo Anti-Inflammatory Activity using a Rat Paw Edema Model
-
Animal Model: Use male Albino Wistar rats (180-220g).[10]
-
Grouping: Divide the animals into groups: control (no treatment), placebo formulation, test formulation (this compound propionate), and a reference standard group.
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Treatment: Apply the assigned topical formulation to the paw at a specified time before or after the carrageenan injection.
-
Measurement: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4 hours) after carrageenan injection.
-
Analysis: Calculate the percentage of edema inhibition for each group compared to the control group to determine the anti-inflammatory activity.
Visualizations
Caption: Workflow for assessing systemic absorption of topical this compound.
Caption: Strategies to reduce systemic absorption of this compound.
Caption: this compound propionate's anti-inflammatory signaling pathway.
References
- 1. Microparticulate Based Topical Delivery System of this compound Propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Dermal Delivery Cargos of this compound Propionate: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Novel Formulation of this compound Propionate 0.025% Cream in Indian Moderate-to-Severe Psoriasis Patients: Phase-2a, Randomized 3-Arm Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. STUDY OF RESERVOIR EFFECT OF this compound PROPIONATE CREAM IN AN EXPERIMENTAL ANIMAL MODEL USING HISTAMINE-INDUCED WHEAL SUPPRESSION TEST - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Assessment of this compound Propionate-Loaded Lecithin-Chitosan Nanoparticles for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Side-effects of topical steroids: A long overdue revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterizing local and systemic exposure to this compound propionate in healthy subjects and patients with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Update on the Systemic Risks of Superpotent Topical Steroids - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 16. Topical delivery of this compound propionate loaded microemulsion based gel for effective treatment of vitiligo: ex vivo permeation and skin irritation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Photostability of Clobetasol Propionate Formulations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the photostability of clobetasol propionate (B1217596) formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for this compound propionate?
A1: Photodegradation is the chemical breakdown of a substance induced by light. For this compound propionate, a potent corticosteroid, photodegradation can lead to a loss of potency and the formation of potentially harmful degradation products. This is a significant concern for topical formulations, which are directly exposed to light during application and storage.
Q2: What are the primary pathways of this compound propionate photodegradation?
A2: this compound propionate is susceptible to degradation under light, particularly UV radiation.[1][2] The degradation pathways can be complex and may involve oxidation, hydrolysis, and rearrangements of the steroid structure. Forced degradation studies have shown that this compound propionate degrades under acidic, basic, oxidative, and photolytic stress conditions.[3]
Q3: How does the formulation type affect the photostability of this compound propionate?
A3: The type of formulation significantly impacts the photostability of this compound propionate. Ointment formulations have been found to be more stable than cream formulations in real-time stability studies.[4] Nanoemulsion formulations have also shown enhanced physical and chemical stability for this compound propionate.[5] The specific excipients used in a formulation can also influence its stability.[1]
Q4: What are the common analytical techniques used to assess the photostability of this compound propionate?
A4: The most common analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][6][7][8] This method allows for the separation and quantification of the intact drug and its degradation products. UV-Vis spectrophotometry can also be used for preliminary assessments.[9]
Q5: What are some general strategies to improve the photostability of this compound propionate formulations?
A5: Key strategies include:
-
Formulation Optimization: Selecting appropriate excipients and vehicle systems (e.g., nanoemulsions) can enhance stability.
-
Use of Photostabilizers: Incorporating antioxidants (e.g., Butylated Hydroxytoluene - BHT, Vitamin E) and UV filters (e.g., avobenzone, octocrylene) can protect the drug from light-induced degradation.
-
Packaging: Using opaque or UV-protective packaging is a critical and effective measure to prevent photodegradation.
Troubleshooting Guides
Troubleshooting Photostability Experiments
| Issue | Possible Causes | Recommended Actions |
| High variability in degradation results between replicate samples. | - Uneven light exposure in the photostability chamber.- Inconsistent sample preparation or application thickness.- Non-homogeneity of the formulation. | - Ensure proper sample placement and rotation within the chamber for uniform light distribution.- Standardize the sample preparation procedure, ensuring a consistent and uniform layer of the formulation is exposed.- Thoroughly mix the formulation before taking samples for the study. |
| Faster than expected degradation of this compound propionate. | - Light intensity in the chamber is higher than specified.- Incompatibility of this compound propionate with certain excipients in the formulation.- The pH of the formulation is not optimal for stability. | - Calibrate the light source in the photostability chamber to ensure it meets ICH Q1B guidelines.- Conduct compatibility studies with individual excipients to identify any interactions.- Evaluate the pH of the formulation and adjust if necessary, as pH can influence photodegradation rates. |
| Formation of unknown peaks in the HPLC chromatogram. | - Presence of impurities in the starting material or excipients.- Formation of new degradation products not previously reported.- Contamination of the sample or mobile phase. | - Analyze the starting materials and excipients for impurities.- Use techniques like LC-MS/MS to identify the structure of the unknown peaks.- Ensure proper cleaning of all glassware and use high-purity solvents for the mobile phase. |
Troubleshooting HPLC Analysis
| Issue | Possible Causes | Recommended Actions |
| Poor peak shape (tailing or fronting) for this compound propionate or its degradants. | - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload. | - Flush the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH to improve peak symmetry.- Reduce the injection volume or sample concentration. |
| Inconsistent retention times. | - Fluctuations in column temperature.- Changes in mobile phase composition.- Air bubbles in the pump or detector. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phase and purge the HPLC system. |
| Baseline noise or drift. | - Contaminated mobile phase or detector cell.- Leaks in the HPLC system.- Deteriorating detector lamp. | - Filter the mobile phase and flush the detector cell.- Check all fittings for leaks and tighten as needed.- Replace the detector lamp if its intensity is low. |
Quantitative Data on Photostability
Table 1: Comparison of this compound Propionate Degradation in Different Formulations
| Formulation Type | Light Source | Exposure Duration | % Degradation of this compound Propionate | Reference |
| Cream | Drug store conditions (real-time) | 2 years | More degradation than ointment | [4] |
| Ointment | Drug store conditions (real-time) | 2 years | Less degradation than cream | [4] |
| Nanoemulsion | Accelerated stability (40°C ± 2°C / 75% ± 5% RH) | 3 months | Minimal degradation, shelf life of 2.18 years | [5] |
Note: Direct comparative quantitative data under controlled photostability testing for cream, ointment, and gel is limited in the reviewed literature. The stability of ointments is generally higher than creams in real-world conditions.
Experimental Protocols
Protocol 1: Photostability Testing of this compound Propionate Formulations (as per ICH Q1B)
1. Objective: To assess the photostability of a this compound propionate formulation in its immediate container and when exposed directly to light.
2. Materials:
- This compound propionate formulation (e.g., cream, ointment, gel)
- Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)
- Calibrated radiometer and lux meter
- Quartz cuvettes or other transparent containers for direct exposure
- Dark control samples stored at the same temperature
3. Method:
- Sample Preparation:
- For direct exposure, spread a thin, uniform layer of the formulation onto an inert transparent surface (e.g., petri dish) or place it in a quartz cuvette.
- For testing in the immediate packaging, place the packaged product in the chamber.
- Exposure Conditions:
- Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Maintain a constant temperature throughout the experiment and include a dark control to differentiate between thermal and photodegradation.
- Sampling:
- Withdraw samples at appropriate time intervals.
- Analysis:
- Visually inspect the samples for any changes in color or appearance.
- Assay the samples for the remaining concentration of this compound propionate and the formation of degradation products using a validated stability-indicating HPLC method.
4. Data Analysis:
- Calculate the percentage of this compound propionate remaining at each time point.
- Quantify the major degradation products.
- Compare the results from the exposed samples with the dark control to determine the extent of photodegradation.
Protocol 2: HPLC Method for the Analysis of this compound Propionate and its Photodegradants
1. Objective: To quantify this compound propionate and its degradation products in a formulation after photostability testing.
2. Instrumentation and Conditions:
- HPLC System: A system with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of methanol (B129727) and water (e.g., 80:20 v/v).[8]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 241 nm.[8]
- Injection Volume: 20 µL.
- Column Temperature: 30°C.
3. Sample Preparation:
- Accurately weigh a portion of the formulation containing a known amount of this compound propionate.
- Extract the drug and its degradants using a suitable solvent (e.g., methanol).
- Dilute the extract to a suitable concentration within the linear range of the method.
- Filter the sample through a 0.45 µm filter before injection.
4. Method Validation:
- Validate the HPLC method for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
5. Data Analysis:
- Identify and quantify the peak for this compound propionate and any degradation products by comparing their retention times and peak areas with those of reference standards.
- Calculate the concentration of this compound propionate and its degradants in the sample.
Visualizations
References
- 1. scirp.org [scirp.org]
- 2. Studies on the Stability of Corticosteroids: Degradation of this compound Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 3. Forced degradation studies of this compound 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accelerated Stability Testing of a this compound Propionate-Loaded Nanoemulsion as per ICH Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RP-HPLC Method Development and Validation of this compound Propionate In Bulk and Gel Formulation | Semantic Scholar [semanticscholar.org]
- 8. Development and validation of a fast RP-HPLC method for the determination of this compound propionate in topical nanocapsule suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing Clobetasol dosage and application frequency in animal studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and application frequency of Clobetasol propionate (B1217596) in preclinical animal studies. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate your research.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound propionate.
| Issue | Potential Cause | Recommended Solution |
| High variability in inflammatory response between subjects in the same treatment group. | Inconsistent Drug Application: Uneven spreading or amount of the topical formulation. | - Ensure a standardized application technique. Use of a defined area (e.g., marked on the skin) and a consistent volume/weight of the formulation is crucial.- For creams and ointments, consider using a positive displacement pipette or syringe to apply a precise amount. |
| Individual Differences in Metabolism: Natural biological variation among animals. | - Increase the sample size per group to enhance statistical power.- If possible, use animals from a more genetically homogenous background. | |
| Inconsistent Induction of Inflammation: Variability in the application of the inflammatory agent (e.g., imiquimod (B1671794), croton oil). | - Standardize the induction protocol meticulously. Ensure the same amount and concentration of the inducing agent is applied to the same location on each animal. | |
| Lack of Expected Efficacy (No significant reduction in inflammation). | Insufficient Drug Penetration: The vehicle may not be optimal for skin penetration. | - Consider using a different vehicle formulation. For instance, biopolymer-based preparations have been shown to enhance penetration compared to standard creams.[1]- Ensure the application site is free of debris and gently cleaned before application. |
| Tachyphylaxis (Drug Tolerance): Continuous and frequent application can lead to a diminished response.[2][3][4][5] | - Consider an intermittent dosing schedule (e.g., alternate-day application) to prevent the development of tolerance.[6]- Evaluate the duration of the "reservoir effect" in your model to determine the optimal application frequency.[7][8][9] | |
| Incorrect Dosage: The concentration or amount of this compound may be too low for the specific animal model. | - Perform a dose-response study to determine the optimal dose for your model.[10] Starting doses in rodent models of inflammation can range from 1 mg/kg to 10 mg/kg.[10] | |
| Signs of Systemic Toxicity (e.g., weight loss, adrenal suppression). | High Systemic Absorption: The dosage is too high, or the application area is too large, leading to systemic effects. | - Reduce the total dosage or the concentration of the this compound propionate formulation.[11][12][13]- Limit the application to a smaller, localized area.- Treatment duration should be as short as possible. For potent corticosteroids like this compound, treatment is often limited to 2-4 consecutive weeks.[11][13][14] |
| Vehicle-Related Toxicity: The vehicle itself may be causing adverse reactions. | - Include a vehicle-only control group to assess any adverse effects of the formulation itself.[10] | |
| Skin Atrophy or Irritation at the Application Site. | Potency of this compound: this compound is a super-potent corticosteroid, and prolonged use can lead to local side effects.[14][15] | - Reduce the frequency of application or the duration of the study.- Monitor the skin condition daily for any signs of irritation, cracking, or thinning.[14] |
Frequently Asked Questions (FAQs)
Dosing and Application Frequency
Q1: What is a typical starting concentration for this compound propionate cream or ointment in animal studies?
A standard and commercially available concentration is 0.05% (w/w).[7][8][16] This concentration has been used effectively in various rodent and rabbit models of skin inflammation.[1][17][18]
Q2: How often should I apply topical this compound in my animal model?
While twice-daily application is common in clinical settings[11], animal studies often use a once-daily application.[17] However, due to the "reservoir effect" of this compound in the stratum corneum, less frequent application (e.g., every other day or even every fourth day) may be sufficient and could reduce the risk of side effects like tachyphylaxis and skin atrophy.[6][7][8] The optimal frequency should be determined for your specific model and experimental goals.
Q3: What is the "reservoir effect" and how does it impact dosing frequency?
The stratum corneum can act as a reservoir for topically applied this compound, releasing the drug over time.[7][8][9] Studies in rabbits have shown that the effect of a single application of 0.05% this compound propionate cream can persist for up to 4 days.[7][8] This suggests that continuous daily application may not be necessary to maintain a therapeutic effect and that intermittent therapy can be a viable strategy.[6]
Q4: Should I use an occlusive dressing over the application site?
Occlusion can significantly increase the penetration of corticosteroids.[15] However, it also increases the risk of systemic absorption and local side effects.[15] For a potent steroid like this compound, occlusive dressings are generally not recommended unless specifically required by the study design.[14]
Animal Models and Efficacy
Q5: What are some common animal models for testing the efficacy of this compound?
Commonly used models include:
-
Imiquimod (IMQ)-induced psoriasis: This model in mice and rats mimics many features of human psoriasis, including skin thickening, scaling, and erythema.[16][17][18]
-
Croton oil-induced ear edema: This is a model of acute inflammation in rats or mice.[1]
-
Histamine-induced wheal suppression: This test, often performed on rabbits, is used to assess the anti-inflammatory and vasoconstrictive properties of topical corticosteroids and to study the reservoir effect.[7][8][9]
Q6: What is tachyphylaxis and how can I avoid it?
Tachyphylaxis is the rapid development of tolerance to a drug, leading to a reduced therapeutic effect with continued use.[2][3] For topical corticosteroids, this means that the initial strong anti-inflammatory and anti-proliferative effects can diminish over time with repeated application.[2][3][4] To mitigate tachyphylaxis, consider pulse therapy or intermittent application schedules (e.g., alternate-day dosing) rather than continuous daily application.[4][6]
Mechanism of Action
Q7: How does this compound propionate work?
This compound propionate is a potent glucocorticoid.[19][20] Its primary mechanism of action involves binding to intracellular glucocorticoid receptors.[19][20] This complex then moves to the nucleus and modulates the expression of genes involved in inflammation.[19] It increases the production of anti-inflammatory proteins and decreases the production of pro-inflammatory mediators like cytokines, prostaglandins, and leukotrienes.[19][20] This leads to its potent anti-inflammatory, immunosuppressive, and anti-proliferative effects.[19][20][21]
Quantitative Data Summary
The following tables summarize key quantitative data from various animal studies.
Table 1: Efficacy of this compound Propionate in an Imiquimod-Induced Psoriasis Rat Model [17]
| Treatment Group | Application | Dosage | Mean PASI Score (Day 5) | Epidermal Thickness (Day 7, µm) |
| Control | - | - | 0 | 23.8 ± 1.2 |
| Imiquimod (IMQ) | Topical, daily | 37.5 mg/cm² | 9.4 ± 0.4 | 58.9 ± 2.1 |
| IMQ + this compound | Topical, daily | 30 mg/cm² | 2.4 ± 0.3 | 34.0 ± 2.0 |
| IMQ + Tacrolimus | Topical, daily | 40 mg/cm² | - | 49.7 ± 3.5 |
Table 2: Reservoir Effect of 0.05% this compound Propionate Cream in Rabbits [7][8]
| Day | Wheal Suppression | Statistical Significance vs. Day 1 | Implication |
| Day 1 | Maximum | - | Potent initial effect |
| Day 2 | Sustained | No significant difference | Reservoir effect persists |
| Day 3 | Sustained | No significant difference | Reservoir effect persists |
| Day 4 | Sustained | No significant difference | Reservoir effect persists |
| Day 5 | Diminished | Highly significant difference | Reservoir effect wanes |
Experimental Protocols
Protocol 1: Imiquimod-Induced Psoriasis Model in Rodents
This protocol is a synthesized example based on methodologies described in the literature.[16][17][18]
-
Animal Selection: Use adult BALB/c mice or Wistar rats.[16][17] Acclimatize animals for at least one week before the experiment.[1]
-
Induction of Psoriasis-like Lesions:
-
Carefully shave the dorsal skin of the animals.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved area for 6-8 consecutive days to induce psoriasis-like skin inflammation.[18]
-
-
Treatment Groups:
-
Group 1 (Negative Control): No treatment.
-
Group 2 (Disease Model): Imiquimod application only.
-
Group 3 (Vehicle Control): Imiquimod + Vehicle cream/ointment.
-
Group 4 (this compound Treatment): Imiquimod + 0.05% this compound propionate formulation.
-
-
Drug Application:
-
Beginning on the first or third day of imiquimod application, apply a standardized amount (e.g., 30 mg/cm²) of the this compound formulation or vehicle to the inflamed skin area once daily.[17]
-
-
Efficacy Assessment:
-
Clinical Scoring: Daily, score the severity of erythema (redness), scaling, and skin thickness using a Psoriasis Area and Severity Index (PASI)-like scoring system (e.g., a 0-4 scale for each parameter).[16][17]
-
Histological Analysis: At the end of the study, euthanize the animals and collect skin biopsies. Perform H&E staining to measure epidermal thickness (acanthosis) and assess inflammatory cell infiltration.[17]
-
Biomarker Analysis: Skin or serum samples can be analyzed for levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) using methods like ELISA or qPCR.[16][17]
-
Protocol 2: Histamine-Induced Wheal Suppression Test in Rabbits
This protocol is based on the methodology for evaluating the reservoir effect.[7][8][9]
-
Animal Selection: Use albino rabbits, as their skin is considered similar to human skin for this test.[7][8][9]
-
Application Sites:
-
Shave two symmetrical areas on the back of the rabbit.
-
Designate one site as the "test" site and the other as the "control" site.
-
-
Drug Application:
-
Wheal Induction and Measurement:
-
Inject a standardized amount of histamine (B1213489) solution intradermally at both sites to induce a wheal.
-
Measure the area of the wheal at a specified time point (e.g., 10 minutes post-injection).[7][8]
-
-
Data Collection:
-
Analysis:
Visualizations
Caption: Mechanism of action for this compound Propionate.
Caption: Workflow for a psoriasis animal model study.
References
- 1. japsonline.com [japsonline.com]
- 2. Tachyphylaxis to topically applied steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Clinical Evaluation of Once Daily Versus Alternate Day Application of Topical this compound Propionate Cream in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STUDY OF RESERVOIR EFFECT OF this compound PROPIONATE CREAM IN AN EXPERIMENTAL ANIMAL MODEL USING HISTAMINE-INDUCED WHEAL SUPPRESSION TEST - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of reservoir effect of topical corticosteroids in an experimental animal model by histamine-induced wheal suppression test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. sandoz-ca.cms.sandoz.com [sandoz-ca.cms.sandoz.com]
- 14. This compound Cream,Ointment: Package Insert / Prescribing Info [drugs.com]
- 15. Rational and Ethical Use of Topical Corticosteroids Based on Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsr.com [ijpsr.com]
- 17. Evaluation of this compound and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and comparative analysis of this compound-loaded microneedle patches versus this compound propionate ointment in experimental induced-psoriasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of this compound Propionate? [synapse.patsnap.com]
- 20. nbinno.com [nbinno.com]
- 21. researchgate.net [researchgate.net]
Addressing batch-to-batch variability in homemade Clobetasol formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with homemade Clobetasol propionate (B1217596) formulations. The focus is on identifying and addressing the root causes of batch-to-batch variability to ensure consistent product quality and performance.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in homemade this compound propionate creams?
A1: Batch-to-batch variability in compounded topical formulations can stem from three main areas: raw materials, process parameters, and environmental factors.[1][2][3] Specifically for a this compound propionate cream, which is typically an emulsion, key sources of inconsistency include:
-
Active Pharmaceutical Ingredient (API) Attributes: Variations in the particle size, crystal form (polymorphism), and purity of the this compound propionate powder can affect its dispersion, solubility, and ultimately, its bioavailability in the final product.[4] Using micronized powder is often recommended to achieve uniform dispersion.[5][6]
-
Excipient Variability: Differences in the grade, supplier, or even lot number of excipients (e.g., emulsifiers, thickeners, emollients) can significantly alter the physical properties of the cream.[7][8] For instance, the acid/base properties of an excipient can shift the formulation's pH, impacting API stability.[8]
-
Process Parameter Control: Inconsistent manufacturing processes are a major cause of variability.[1][9] Critical process parameters that must be tightly controlled include mixing speed and time, heating and cooling rates, and the temperature at which different phases are combined.[9][10][11]
-
Environmental Conditions: Factors like ambient temperature and humidity can affect evaporation rates and the hydration of certain ingredients, leading to changes in viscosity and consistency.[12]
Q2: How does the order of adding ingredients impact the final formulation?
A2: The order of addition is critical, particularly in emulsion-based formulations like creams. In a typical oil-in-water (O/W) cream manufacturing process, the oil-soluble ingredients (including some excipients and potentially the API if soluble) are melted together to form the oil phase. Water-soluble ingredients and preservatives are dissolved in purified water to create the aqueous phase. The two phases are heated separately to a specific temperature before being combined with controlled mixing to form the emulsion. The this compound propionate, if being added as a suspension, is typically dispersed in a portion of the vehicle (a process called levigation) before being incorporated into the cream base as it cools.[4][6] Incorrect addition order can lead to poor emulsification, phase separation, and non-uniform drug distribution.[1]
Q3: My this compound cream appears grainy. What is the likely cause and how can I fix it?
A3: A grainy texture in a cream formulation is often due to one of two reasons:
-
API Agglomeration: The this compound propionate powder may not have been properly dispersed. This compound propionate is practically insoluble in water.[5][13][14] If not adequately micronized or wetted (levigated) with a suitable agent (like glycerin or mineral oil) before incorporation into the cream base, the particles can clump together.[4][6]
-
Crystallization: The API may have initially dissolved in the oil phase during heating but then crystallized out of the formulation as it cooled. This can happen if the cooling process is too rapid or if the concentration of the API exceeds its solubility in the vehicle at room temperature.[11][15]
To resolve this, ensure you are using micronized this compound propionate and implement a levigation step. Control the cooling process carefully, using slow, continuous mixing until the cream has congealed.
Q4: Why is the viscosity of my cream different from batch to batch?
A4: Viscosity is a critical quality attribute that affects spreadability and drug release.[4] Inconsistent viscosity is a common problem and can be caused by several factors:
-
Inaccurate Measurements: Small variations in the amounts of thickening agents or the ratio of oil to water can lead to significant changes in viscosity.[1]
-
Inconsistent Mixing: The speed, duration, and type of mixing (shear rate) dramatically influence emulsion droplet size and the hydration of polymers, which are key determinants of viscosity.[1][10][11] Over-mixing can sometimes shear-thin a formulation, while under-mixing may not provide enough energy to structure the vehicle properly.
-
Temperature Fluctuations: Processing temperatures affect the solubility of ingredients and the efficiency of emulsification.[1][9] Cooling rates are also critical; rapid cooling can sometimes trap a less stable structure, leading to lower viscosity over time.[11]
-
Excipient Quality: The viscosity-building properties of polymers and waxes can vary between suppliers or even batches.[8]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the formulation of this compound propionate creams.
| Observed Problem | Potential Root Cause(s) | Recommended Corrective and Preventive Actions (CAPA) |
| Phase Separation or "Bleeding" | 1. Improper emulsifier selection or concentration.2. Inadequate homogenization (mixing speed/time).3. Incorrect processing temperature (phases combined when too cool or at different temperatures).4. Dehydration or evaporation during processing.[12] | 1. Review literature for appropriate HLB (Hydrophile-Lipophile Balance) for the oil phase. Verify emulsifier concentration.2. Increase homogenization time or speed. Validate the mixing process.[1]3. Ensure both oil and aqueous phases are heated to the same temperature (typically 70-75°C) before emulsification.4. Use covered vessels during heating and mixing to minimize water loss.[12] |
| Inconsistent API Content/Potency | 1. Inaccurate weighing of this compound propionate.2. Non-uniform distribution of the API within the batch.3. API degradation due to excessive heat or incompatible excipients.[12][16] | 1. Calibrate balance before use. Use a balance with appropriate precision for the quantity being weighed.2. Ensure adequate mixing time after API incorporation. Use a validated levigation technique.[4][6]3. Avoid excessive heating. Melt oil phase ingredients at the lowest possible temperature.[15] Conduct excipient compatibility studies if degradation is suspected. |
| Changes in Color or Odor | 1. Oxidation of excipients or API.2. Microbial contamination.[12]3. Instability/degradation of the API or other ingredients.[12][16] | 1. Consider adding an antioxidant to the formulation. Purge the manufacturing vessel with an inert gas like nitrogen.[11]2. Ensure adequate preservation by including an effective antimicrobial preservative system. Verify its efficacy with microbial testing.[4][12]3. Perform stability studies under controlled conditions to identify degradation pathways.[17][18] |
| Variable pH | 1. Lot-to-lot variability in the pH of raw materials/excipients.[8]2. Inaccurate addition of pH-adjusting agents.3. Absorption of atmospheric CO2 (if the formulation is alkaline). | 1. Measure the pH of incoming raw materials. 2. Add pH adjusters in small increments with continuous monitoring.3. Add a suitable buffering agent to the formulation to maintain a stable pH. |
Experimental Protocols & Quality Control
Consistent batch production relies on robust in-process and final quality control testing.
Table 1: Key Quality Control Tests for this compound Propionate Cream
| Parameter | Methodology | Acceptance Criteria (Typical Range) | Rationale |
| Appearance | Macroscopic and microscopic visual inspection | Homogeneous, white, smooth cream, free from lumps and foreign matter. Uniform globule size under microscope. | Ensures product uniformity and absence of contamination or API agglomeration.[4] |
| pH | USP <791> Potentiometric measurement at 25°C | 4.5 - 6.0 | Drug stability and skin compatibility are often pH-dependent.[4] |
| Viscosity | Rotational Viscometer (e.g., Brookfield) with a specified spindle, speed, and temperature (e.g., 25°C).[4][19] | Target ± 10-20% (To be established based on a reference batch). Example: 20,000–50,000 cP. | Critical for spreadability, stability (prevents creaming/sedimentation), and patient feel.[4][20] |
| Assay (Potency) | High-Performance Liquid Chromatography (HPLC)[17][21] | 90.0% - 110.0% of the label claim (e.g., 0.05% w/w).[22] | Confirms the correct amount of active ingredient is present in the formulation. |
| Content Uniformity | Assay of multiple samples from different locations in the batch | Relative Standard Deviation (RSD) ≤ 5% | Ensures the API is uniformly dispersed throughout the batch, critical for dose accuracy.[4] |
| Microbial Limits | USP <61> and <62> Microbial Enumeration Tests | Total Aerobic Microbial Count: ≤ 100 CFU/g. Total Yeasts and Molds Count: ≤ 10 CFU/g. Absence of Staphylococcus aureus and Pseudomonas aeruginosa. | Ensures the product is safe for topical application and free from harmful microorganisms.[4][23] |
Protocol: HPLC Assay for this compound Propionate in a Cream Formulation
This protocol provides a general method for determining the potency of this compound propionate in a cream. The method should be validated for specificity, linearity, accuracy, and precision.
1. Objective: To quantify the amount of this compound propionate (e.g., 0.05% w/w) in a cream formulation using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
2. Materials and Equipment:
-
HPLC system with UV detector, pump, and data processor
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[17]
-
This compound Propionate Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Sodium Phosphate Monobasic
-
Analytical balance, volumetric flasks, pipettes, centrifuge, and syringe filters (0.45 µm)
3. Chromatographic Conditions (Example): [17]
-
Mobile Phase A: 0.05 M Sodium Phosphate buffer, pH adjusted to 5.5.
-
Mobile Phase B: Methanol and Acetonitrile in a 10:90 v/v ratio.
-
Gradient Program:
-
0-12 min: 60% A, 40% B
-
12-35 min: Linear gradient to 35% A, 65% B
-
35-40 min: Hold at 35% A, 65% B
-
40-45 min: Return to 60% A, 40% B
-
45-55 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 241 nm[21]
-
Injection Volume: 20 µL
4. Procedure:
-
Standard Preparation (e.g., 50 µg/mL):
-
Accurately weigh about 25 mg of this compound Propionate Reference Standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., Methanol).
-
Perform a further dilution (e.g., 5 mL into a 50 mL volumetric flask) with the same solvent to achieve the target concentration.
-
-
Sample Preparation:
-
Accurately weigh an amount of cream equivalent to about 2.5 mg of this compound propionate (i.e., approximately 5.0 g of a 0.05% cream) into a 50 mL centrifuge tube.
-
Add 25 mL of Methanol. Heat in a water bath at 60°C for 10 minutes and vortex vigorously to disperse the cream.
-
Cool to room temperature and centrifuge at 3500 rpm for 10 minutes.[22]
-
Carefully transfer the supernatant to a 50 mL volumetric flask.
-
Repeat the extraction on the residue with another 20 mL of Methanol.
-
Combine the supernatants in the volumetric flask and dilute to volume with Methanol.
-
Filter an aliquot through a 0.45 µm syringe filter before injection.
-
5. Calculation: Calculate the percentage of this compound propionate in the cream sample using the peak areas from the chromatograms of the standard and sample preparations.
Visualizations
Compounding and Quality Control Workflow
The following diagram illustrates a logical workflow for compounding a this compound propionate cream, incorporating critical in-process and final quality control checkpoints to minimize batch-to-batch variability.
References
- 1. pharmadigests.com [pharmadigests.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pharmanow.live [pharmanow.live]
- 5. nbinno.com [nbinno.com]
- 6. dermazinc.com [dermazinc.com]
- 7. diva-portal.org [diva-portal.org]
- 8. pharmtech.com [pharmtech.com]
- 9. saspublishers.com [saspublishers.com]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. pharmtech.com [pharmtech.com]
- 12. pharmadigests.com [pharmadigests.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. This compound propionate | 25122-46-7 [chemicalbook.com]
- 15. ipsf.org [ipsf.org]
- 16. Studies on the Stability of Corticosteroids: Degradation of this compound Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 17. Studies on the Stability of Corticosteroids: Degradation of this compound Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. jmpas.com [jmpas.com]
- 22. etd.aau.edu.et [etd.aau.edu.et]
- 23. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
Comparative Efficacy of Clobetasol Propionate and Hydrocortisone in Anti-inflammatory Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the anti-inflammatory potency of corticosteroids is paramount for informed application in experimental models and therapeutic development. This guide provides an objective comparison of Clobetasol propionate (B1217596) and Hydrocortisone (B1673445), two corticosteroids at opposite ends of the potency spectrum, supported by available experimental insights.
This compound propionate is consistently classified as a super-potent (Class I) topical corticosteroid, while hydrocortisone is categorized as a low-potency (Class VII) agent.[1][2] This significant disparity in potency, with this compound propionate estimated to be approximately 600 times more potent than hydrocortisone, is a critical determinant of their respective anti-inflammatory activities.[1] The enhanced potency of this compound propionate is attributed to chemical modifications that augment its binding affinity to the glucocorticoid receptor and improve its penetration into tissues.[1] Both compounds exert their anti-inflammatory effects through the classical corticosteroid mechanism of action, which involves the modulation of gene expression to suppress inflammatory mediators.[3]
Data Presentation: Quantitative and Potency Comparison
While direct head-to-head quantitative data from a single comprehensive study is limited, the following tables summarize the established potency and known effects on key inflammatory markers based on an aggregation of available data.
Table 1: Potency and Efficacy Comparison
| Parameter | This compound Propionate | Hydrocortisone | Reference(s) |
| Potency Classification | Super-potent (Class I) | Low-potency (Class VII) | [1][4] |
| Relative Potency | ~600 times more potent than Hydrocortisone 1% | Baseline | [1] |
| Clinical Efficacy | Highly effective for severe inflammatory dermatoses | Effective for mild to moderate skin conditions | [5][6] |
Table 2: Comparative Effects on Inflammatory Mediators
| Inflammatory Mediator | This compound Propionate | Hydrocortisone | Reference(s) |
| Phospholipase A2 (PLA2) | Significant inhibition of arachidonic acid release | Inhibition of arachidonic acid release | [3][7] |
| Arachidonic Acid | Significant reduction in lesional skin | Inhibits release from cellular lipids | [7][8] |
| Leukotriene B4 | Significant reduction in lesional skin | - | [7] |
| Prostaglandins (B1171923) | Inhibition of biosynthesis | Inhibition of production | [3][9] |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Suppression of production | Inhibition of production | [10] |
Experimental Protocols
Detailed methodologies for key assays used to evaluate the anti-inflammatory efficacy of corticosteroids are provided below.
Vasoconstrictor Assay (McKenzie and Stoughton Assay)
This in vivo assay is a widely accepted method for determining the bio-potency of topical corticosteroids and correlates well with clinical efficacy.[4]
Principle: The assay measures the intensity of skin blanching (pallor) caused by the vasoconstrictive effects of the corticosteroid applied to the skin of healthy human volunteers.[11] The degree of vasoconstriction is proportional to the potency of the corticosteroid.
Methodology:
-
Subject Selection: Healthy volunteers with no skin diseases are selected.
-
Application Sites: A grid of small, defined areas is marked on the flexor surface of the forearms.
-
Application of Corticosteroids: A standardized amount of the corticosteroid formulation (e.g., this compound propionate 0.05% and Hydrocortisone 1% creams) and a vehicle control are applied to the designated sites.
-
Occlusion: The application sites are often covered with an occlusive dressing for a specified period to enhance penetration.
-
Assessment: After a defined time interval (e.g., 6-18 hours), the dressings are removed, and the degree of vasoconstriction (blanching) at each site is visually assessed by trained observers using a graded scale (e.g., 0 = no blanching to 4 = maximal blanching).
-
Data Analysis: The scores for each concentration of the test compounds are recorded, and a dose-response curve can be generated to compare the potencies of the different corticosteroids.
Inhibition of Arachidonic Acid Release Assay
This in vitro assay assesses the ability of corticosteroids to inhibit the release of arachidonic acid, a key precursor of pro-inflammatory prostaglandins and leukotrienes.
Principle: Corticosteroids induce the synthesis of lipocortins (annexins), which are inhibitory proteins of phospholipase A2 (PLA2). Inhibition of PLA2 prevents the release of arachidonic acid from membrane phospholipids.[3]
Methodology:
-
Cell Culture: A suitable cell line, such as mouse fibroblasts, is cultured in appropriate media.[8]
-
Radiolabeling: The cells are incubated with [3H]arachidonic acid, which is incorporated into the cell membrane phospholipids.[8]
-
Treatment: The cells are pre-incubated with various concentrations of this compound propionate or Hydrocortisone for a specified period.
-
Stimulation: An inflammatory stimulus (e.g., serum or a phorbol (B1677699) ester) is added to the cell cultures to induce the release of arachidonic acid.[8]
-
Measurement of Arachidonic Acid Release: The amount of [3H]arachidonic acid released into the culture medium is quantified using liquid scintillation counting.
-
Data Analysis: The percentage inhibition of arachidonic acid release by each corticosteroid concentration is calculated relative to the stimulated control, and IC50 values can be determined.
Mandatory Visualization
Glucocorticoid Signaling Pathway
Caption: Glucocorticoid signaling pathway.
General Experimental Workflow for In Vitro Anti-inflammatory Assays
Caption: General workflow for in vitro anti-inflammatory assays.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. This compound vs Hydrocortisone | Power [withpower.com]
- 6. This compound vs. Hydrocortisone for Eczema and Psoriasis: Important Differences and Potential Risks. [goodrx.com]
- 7. Topical steroid treatment reduces arachidonic acid and leukotriene B4 in lesional skin of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of arachidonic acid release from cells as the biochemical action of anti-inflammatory corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrocortisone inhibits prostaglandin production but not arachidonic acid release from cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical, Cellular, and Molecular Effects of Corticosteroids on the Response to Intradermal Lipopolysaccharide Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Comparative Efficacy of Clobetasol and Tacrolimus in an Animal Model of Psoriasis: A Head-to-Head Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two widely used topical treatments for psoriasis, the high-potency corticosteroid Clobetasol and the calcineurin inhibitor Tacrolimus. The following analysis is based on data from preclinical studies using a validated imiquimod (B1671794) (IMQ)-induced psoriasis model in Wistar rats, which recapitulates key features of human psoriatic lesions, including epidermal hyperplasia and inflammation.[1][2][3]
Experimental Protocols
A robust experimental design is crucial for the valid comparison of therapeutic agents. The data presented herein is derived from a study employing an imiquimod-induced psoriasis model in Wistar rats.[1][2]
1. Animal Model Induction:
-
Model: Imiquimod (IMQ)-Induced Psoriasis-Like Dermatitis.[1][2][4]
-
Induction Method: Psoriasis-like skin lesions were induced by the daily topical application of imiquimod cream on the shaved dorsal skin of the rats for seven consecutive days.[1][2][3][5]
2. Treatment Regimen:
-
Treatment Groups:
-
IMQ-Only (Control)
-
IMQ + this compound Ointment
-
IMQ + Tacrolimus Ointment
-
-
Application: Following the initial induction period, the respective ointments were applied topically to the lesioned skin once daily for an additional seven days.[1][2][3][5]
3. Efficacy Assessment:
-
Clinical Scoring: Disease severity was evaluated using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema (redness), scaling, and skin thickness.[4][5] Transepidermal Water Loss (TEWL) was also measured to assess skin barrier function.[4]
-
Histological Analysis: Skin biopsies were collected at the end of the treatment period (Day 7) for histological examination to measure epidermal thickness (hyperplasia), a hallmark of psoriasis.[1][5]
-
Cytokine Measurement: The expression levels of key pro-inflammatory cytokines, specifically Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F), were quantified in the lesioned skin.[2][5][6]
Experimental Workflow Diagram
Caption: Workflow of the imiquimod-induced psoriasis animal model and treatment evaluation.
Data Presentation: Head-to-Head Comparison
Both this compound and Tacrolimus demonstrated therapeutic efficacy by significantly reducing the severity of psoriasis-like lesions compared to the untreated control group.[1][2][3] However, quantitative analysis revealed a more pronounced effect with this compound treatment.[1][2][3][5]
Table 1: Clinical Efficacy on Psoriasis Symptoms
| Parameter | IMQ-Only (Control) | This compound Treated | Tacrolimus Treated |
| Max. PASI Score | 9.4 ± 0.4 | 2.4 ± 0.3 | Moderately Reduced |
| Erythema Index | Increased | Significantly Reduced [4] | Significantly Reduced[4] |
| Transepidermal Water Loss (TEWL) | 120.3 ± 25.4 g/m²·h | Significantly Reduced [4] | Significantly Reduced[4] |
Data adapted from studies in IMQ-induced psoriasis models. This compound showed a stronger effect on reducing the overall PASI score.[5]
Table 2: Histological and Molecular Efficacy
| Parameter | IMQ-Only (Control) | This compound Treated | Tacrolimus Treated |
| Epidermal Thickness | 58.9 ± 2.1 µm | 34.0 ± 2.0 µm (-42%) [5] | 49.7 ± 3.5 µm (-16%)[5] |
| IL-17A Gene Expression | Upregulated | Abolished Upregulation [5] | No Significant Effect[5] |
| IL-17F Gene Expression | Upregulated | Abolished Upregulation [5] | No Significant Effect[5][6] |
Histological analysis confirms that while both treatments reduce epidermal hyperplasia, the effect of this compound is substantially greater.[5] Molecular analysis reveals a key mechanistic difference, with only this compound significantly suppressing the IL-17 inflammatory axis.[5][6]
Comparative Mechanism of Action
This compound and Tacrolimus mitigate psoriatic inflammation through distinct molecular pathways. This compound, a potent glucocorticoid, acts broadly to suppress inflammation. Tacrolimus is a calcineurin inhibitor that primarily targets T-cell activation.
In the context of psoriasis, a key inflammatory pathway is the IL-23/IL-17 axis, which drives keratinocyte hyperproliferation. The experimental data indicate that this compound's superior efficacy in this animal model is linked to its ability to potently suppress the expression of IL-17A and IL-17F, key cytokines in this axis.[5][6] In contrast, Tacrolimus did not significantly impact the IL-17 pathway in this model, suggesting its therapeutic effect is mediated through other mechanisms.[5][6]
Signaling Pathway Diagram
Caption: Differential inhibition of psoriatic signaling by this compound and Tacrolimus.
Summary and Conclusion
In the imiquimod-induced rat model of psoriasis, both this compound and Tacrolimus effectively reduce the clinical and histological signs of the disease.[1][2][3] However, this compound demonstrates a markedly stronger therapeutic effect, evidenced by greater reductions in PASI score and epidermal thickness.[1][5] This superior efficacy is strongly associated with this compound's ability to suppress the pro-inflammatory IL-17 pathway, a key driver of psoriatic pathogenesis.[5][6] While Tacrolimus provides a modest benefit, its mechanism in this model appears to be independent of IL-17 signaling.[5][6] These preclinical findings support the clinical use of both agents but underscore the potent and broad anti-inflammatory action of this compound in managing psoriasis.[2][3]
References
- 1. Evaluation of this compound and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model [ouci.dntb.gov.ua]
- 2. Evaluation of this compound and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Evaluation of this compound and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of this compound and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Clobetasol Propionate 0.05% and 0.025% Creams in Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Clobetasol propionate (B1217596) 0.05% and a novel 0.025% cream formulation in the context of psoriasis treatment. The information presented is based on available clinical data and established preclinical experimental models.
Introduction
This compound propionate is a super-potent topical corticosteroid that is a cornerstone in the management of plaque psoriasis due to its potent anti-inflammatory, immunosuppressive, and antiproliferative properties.[1][2] While the 0.05% concentration has been the standard, a 0.025% formulation has been developed to potentially offer a better safety profile without compromising efficacy. This newer formulation is notably free of common contact allergens like propylene (B89431) glycol and utilizes diethylene glycol monoethyl ether (DEGEE) as a penetration modifier to maintain its super-potency status.[3] This guide delves into a comparative analysis of these two concentrations, presenting clinical trial data and detailed experimental protocols relevant to their evaluation.
Mechanism of Action
This compound propionate exerts its therapeutic effects by binding to glucocorticoid receptors in the cytoplasm of skin cells.[1] This complex then translocates to the nucleus and modulates gene expression. The primary mechanisms include:
-
Anti-inflammatory Effects: Upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory cytokines.[1]
-
Immunosuppressive Effects: Inhibition of immune cell function, including T-lymphocytes and macrophages.[1]
-
Antiproliferative Effects: Normalization of keratinocyte turnover by inhibiting DNA synthesis and cell division, which is crucial in a hyperproliferative condition like psoriasis.[1]
References
A Comparative Analysis of Clobetasol Propionate Ointment and Cream Formulations
An objective guide for researchers and drug development professionals on the relative potency and performance of clobetasol propionate (B1217596) 0.05% in ointment and cream formulations.
This compound propionate, a high-potency synthetic corticosteroid, is a cornerstone in the topical treatment of various inflammatory dermatoses, including psoriasis and eczema. Its efficacy is critically dependent on the vehicle formulation, which influences drug delivery, potency, and ultimately, clinical outcome. This guide provides a detailed comparison of the two most common formulations of this compound propionate 0.05%: ointment and cream.
Data Presentation: A Quantitative Comparison
The following tables summarize key performance indicators for this compound propionate ointment and cream formulations based on available experimental data. It is important to note that direct head-to-head comparative data from a single study for all parameters is limited; therefore, the data presented is a synthesis from multiple sources.
Table 1: Vasoconstrictor Assay and In Vitro Permeation Data
The vasoconstrictor assay, or skin blanching test, is a common method to determine the bioequivalence and potency of topical corticosteroids. In vitro permeation studies, often using Franz diffusion cells, measure the percutaneous absorption of the active ingredient.
| Parameter | This compound Propionate Ointment 0.05% | This compound Propionate Cream 0.05% | Reference |
| Vasoconstriction (ED50 in hours) | 0.40 | 0.42 | |
| In Vitro Permeation (Total Absorption) | Higher than cream in some studies | Lower than ointment in some studies | [1] |
ED50 (Effective Dose 50) represents the time required to achieve 50% of the maximal vasoconstrictive response.
Table 2: Clinical Efficacy in Psoriasis and Eczema
Clinical efficacy is the ultimate measure of a formulation's performance. While direct head-to-head trials are not extensively available in the provided search results, existing studies on individual formulations demonstrate high efficacy for both.
| Indication | This compound Propionate Ointment 0.05% | This compound Propionate Cream 0.05% | Reference |
| Psoriasis | High efficacy rates (up to 80% improvement) have been reported in clinical trials.[2] | Efficacy rates are comparable to other this compound formulations in clinical trial settings.[3] | [2][3] |
| Eczema (Chronic Hand Eczema) | Not specifically detailed in provided results. | Showed significant improvement in Hand Eczema Severity Index (HECSI) scores.[4] | [4] |
Table 3: Systemic Absorption and Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
Systemic absorption of potent topical corticosteroids can lead to the suppression of the HPA axis, a significant safety concern.
| Parameter | This compound Propionate Ointment 0.05% | This compound Propionate Cream 0.05% | Reference |
| HPA Axis Suppression | Data not directly comparing with cream was found. | Application of more than 50g per week has been shown to cause HPA axis suppression.[5] In one study, 30% of adults using the cream showed HPA axis suppression after 4 weeks.[6] | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols for key experiments cited in the comparison of this compound propionate formulations.
Stoughton-McKenzie Vasoconstrictor Assay
The vasoconstrictor assay is a standardized method to assess the potency of topical corticosteroids by measuring their ability to cause skin blanching.
Objective: To determine the bioequivalence and relative potency of different topical corticosteroid formulations.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected.
-
Application Sites: Multiple small, circular sites are marked on the volar aspect of the forearms.
-
Product Application: A standardized amount of the test and reference formulations is applied to the designated sites.
-
Occlusion (optional): The sites may be occluded with a dressing to enhance penetration.
-
Application Duration: The formulations are left on the skin for a specified period (e.g., 6 hours).
-
Assessment: After removal of the formulations, the degree of vasoconstriction (skin blanching) is visually assessed at specific time points by trained observers who are blinded to the treatment. The blanching is typically scored on a scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching).
-
Data Analysis: The scores are analyzed to determine the ED50, which is the time required to produce 50% of the maximum possible score.
In Vitro Percutaneous Absorption using Franz Diffusion Cells
This in vitro method is used to study the permeation and penetration of topical drugs through the skin.
Objective: To quantify the rate and extent of drug absorption through a skin membrane.
Methodology:
-
Apparatus: A Franz diffusion cell, which consists of a donor chamber and a receptor chamber separated by a skin membrane.
-
Membrane Preparation: Excised human or animal skin is prepared to a uniform thickness and mounted between the donor and receptor chambers, with the stratum corneum facing the donor chamber.
-
Receptor Fluid: The receptor chamber is filled with a receptor fluid (e.g., phosphate-buffered saline) that is maintained at a constant temperature (typically 32°C) and continuously stirred.
-
Product Application: A precise amount of the this compound propionate formulation is applied to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and analyzed for the concentration of the drug that has permeated through the skin.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation rate (flux).
Mandatory Visualizations
Glucocorticoid Signaling Pathway
This diagram illustrates the mechanism of action of this compound propionate at the cellular level.
Caption: Mechanism of action of this compound Propionate.
Experimental Workflow for Potency Assessment
This diagram outlines the typical workflow for comparing the potency of topical formulations.
Caption: Workflow for assessing the relative potency.
Logical Comparison of Formulations
This diagram provides a logical comparison of the key characteristics of ointment and cream formulations.
Caption: Key characteristics of ointment vs. cream.
References
- 1. researchgate.net [researchgate.net]
- 2. jpad.com.pk [jpad.com.pk]
- 3. Relative efficacy and interchangeability ofvarious this compound propionate vehicles in the management of steroid-responsive dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical this compound propionate 0.05% cream alone and in combination with azathioprine in patients with chronic hand eczema: An observer blinded randomized comparative trial - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. Adrenal suppression following low-dose topical this compound propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.mdedge.com [cdn.mdedge.com]
A Comparative Guide to In Vitro Release Kinetics of Clobetasol Propionate Delivery Systems
This guide provides a detailed comparison of the in vitro release kinetics of various delivery systems for Clobetasol Propionate (B1217596) (CP), a potent topical corticosteroid. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of formulation performance. Novel delivery systems such as emulgels, nanostructured lipid carriers (NLCs), and niosomes are compared against conventional cream and ointment formulations.
Comparative Analysis of In Vitro Drug Release
The efficacy of a topical corticosteroid formulation is significantly influenced by its ability to release the active pharmaceutical ingredient. The following table summarizes the cumulative drug release from various CP delivery systems over 24 hours, as determined by in vitro diffusion studies.
| Delivery System | Formulation Details | Cumulative Release (Amount or %) | Time Point | Key Findings |
| Commercial Cream | Standard commercial product | 27.91 µg/cm² (7.12%) | 24 h | Serves as a baseline, showing the lowest release profile among the tested formulations.[1][2] |
| Emulgel | Emulgel with pure CP (EC) | 44.97 µg/cm² (12.21%) | 24 h | Significantly higher drug release compared to the commercial cream.[1][2] |
| Microsphere Emulgel | Emulgel with CP-loaded PLGA microspheres (EM) | 34.37 µg/cm² (9.86%) | 24 h | Release is higher than commercial cream but delayed compared to the emulgel with pure drug, indicating a prolonged release effect.[1][2] |
| Nanoemulgel | Optimized nanoemulsion incorporated into a gel | 66.83% | 24 h | Showed superior release compared to a marketed gel (57.67%). The base nanoemulsion released ~84.24%.[3] |
| Niosomal Gel | CP-loaded niosomes in a Carbopol gel base | 51.58% | 24 h | Demonstrated a controlled release profile, significantly slower than a plain gel (99.12% in 6h) and a marketed gel (98.43% in 5h).[4] |
| Niosomal Gel | Optimized niosomal formulation | 61.12% (permeation) | 24 h | Showed a 5.1-fold improvement in drug deposition in skin layers compared to a marketed cream (8.56%).[5] |
| NLC-based Gel | Nanostructured Lipid Carriers in a gel | 85.42% | 24 h | Exhibited a high cumulative release, suggesting efficient drug delivery.[3][6] |
| SLN Suspension | Solid Lipid Nanoparticles | Sustained Release | 24 h | Designed for sustained release over 24 hours to enhance skin permeation.[3] |
| Transferosomes | Optimized transferosomal formulation (F2) | 80% | 90 min | Characterized by a very rapid initial release of the drug.[7] |
| PLGA Microspheres | Standalone microspheres (F8 formulation) | 64.43% | 24 h | Showed a high release percentage, indicating their potential for prolonged delivery systems.[1] |
Experimental Protocols
The in vitro release studies cited in this guide predominantly utilize the Franz diffusion cell apparatus, a standard and reproducible method for evaluating topical formulations.
General In Vitro Release Study Protocol (Franz Diffusion Cell)
-
Apparatus Setup : A modified Franz diffusion cell is used. The receptor compartment is filled with a suitable receptor medium, commonly a mixture of phosphate-buffered saline (PBS) at pH 7.4 and ethanol (B145695) (e.g., 70:30 ratio) to ensure sink conditions.[1] The receptor medium is maintained at a constant temperature of 37°C and continuously stirred with a magnetic stirrer.[1]
-
Membrane Mounting : A diffusion membrane is mounted between the donor and receptor compartments. Various types of membranes are used, including synthetic membranes like Spectra/Por 2® dialysis membrane (MWCO: 12–14 kDa) or cellophane, and biological membranes such as porcine or rat skin, which more closely mimic human skin.[1][3][4][6]
-
Sample Application : A precise quantity of the formulation to be tested is applied to the surface of the membrane in the donor compartment.
-
Sampling : At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), a small aliquot of the receptor medium is withdrawn for analysis. An equal volume of fresh, pre-warmed receptor medium is immediately added back to the receptor compartment to maintain a constant volume.[1]
-
Drug Quantification : The concentration of this compound Propionate in the collected samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry at a λmax around 237-242 nm.[1][4][6]
-
Data Analysis : The cumulative amount or percentage of drug released per unit area (e.g., µg/cm²) is calculated and plotted against time to generate the drug release profile. The release kinetics can be further analyzed by fitting the data to various mathematical models (e.g., Zero-order, Higuchi, Korsmeyer-Peppas).[3][8]
Visualized Workflows and Mechanisms
To better illustrate the processes and relationships discussed, the following diagrams have been generated.
Caption: General experimental workflow for comparing topical delivery systems.
This compound propionate functions at a cellular level through a genomic pathway common to corticosteroids.[6]
Caption: Genomic mechanism of action for this compound Propionate.
The collected data indicates a clear hierarchy in the release performance of the different formulations.
Caption: Comparative hierarchy of this compound Propionate in vitro release rates.
References
- 1. Microparticulate Based Topical Delivery System of this compound Propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Dermal Delivery Cargos of this compound Propionate: An Update | MDPI [mdpi.com]
- 4. tsijournals.com [tsijournals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel Dermal Delivery Cargos of this compound Propionate: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. The impact of manufacturing variables on in vitro release of this compound 17-propionate from pilot scale cream formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Skin Irritation Potential of Various Clobetasol Formulations
A Guide for Researchers and Drug Development Professionals
Clobetasol propionate (B1217596), a super-high-potency corticosteroid, is a cornerstone in the management of various inflammatory dermatoses. It is available in a range of formulations, including creams, ointments, foams, lotions, and solutions, each possessing unique vehicle characteristics that can influence not only its therapeutic efficacy but also its potential to cause skin irritation. This guide provides a comparative analysis of the skin irritation potential of these formulations, supported by available data and detailed experimental protocols for assessing cutaneous tolerance.
Executive Summary
While direct, head-to-head clinical trials quantifying the skin irritation potential of all major this compound propionate formulations using standardized metrics like erythema, edema, and transepidermal water loss (TEWL) scores are limited, a synthesis of available clinical data and vehicle characteristics provides valuable insights. Generally, ointments are considered to have the lowest irritation potential due to their occlusive and preservative-free nature. Foams and lotions are often well-tolerated and cosmetically elegant, while creams and solutions, which may contain more potential irritants like preservatives and emulsifiers, might have a slightly higher propensity for causing irritation in susceptible individuals.
Data on Skin Irritation Potential
The following table summarizes the available data on the skin irritation potential of various this compound propionate 0.05% formulations. It is important to note that the data is compiled from different studies with varying methodologies, and direct comparison should be made with caution.
| Formulation | Erythema/Redness | Edema/Swelling | Burning/Stinging/Pruritus | Transepidermal Water Loss (TEWL) | References |
| Cream | Mild and transient erythema has been reported.[1][2] | Generally not reported as a significant side effect. | Burning or stinging upon application is a common side effect, which usually subsides after a few days of use.[1] In a study comparing a 0.025% cream to a 0.05% cream, the decrease in burning/stinging/pruritus scores was comparable between the groups.[3] | A study on psoriatic lesions showed that treatment with this compound propionate 0.5% cream in combination with 10% urea (B33335) was superior in improving TEWL compared to the cream alone.[4] | |
| Ointment | Generally considered to have low irritation potential.[5] | Not commonly reported. | Less likely to cause stinging or burning compared to creams due to the absence of water and fewer preservatives. | The occlusive nature of ointments helps to reduce TEWL and hydrate (B1144303) the skin. | |
| Foam | In a study on plaque psoriasis, adverse effects were generally limited to mild and transient application site reactions in a few patients.[6] A study on atopic dermatitis reported erythema scores as part of the composite endpoint for treatment success.[6] | Not a commonly reported side effect. | Mild and transient burning at the application site has been reported in a small number of patients.[6] | No direct comparative data on TEWL was found. | |
| Lotion | In a review comparing lotion to cream formulations, the tolerability was found to be comparable.[7][8] | Not a commonly reported side effect. | In a study on atopic dermatitis, treatment-related adverse events, including burning or stinging, were reported in a small percentage of patients.[7] | No direct comparative data on TEWL was found. | |
| Solution | May cause irritation, especially on sensitive or broken skin due to the alcohol base. | Not a commonly reported side effect. | Burning and/or stinging sensation is a potential side effect.[7] | No direct comparative data on TEWL was found. |
Experimental Protocols
To standardize the evaluation of skin irritation potential, several in vivo and in vitro methods are employed. Below are detailed methodologies for two key experiments.
In Vivo Acute Dermal Irritation/Corrosion (OECD 404)
This test is designed to assess the potential of a substance to produce reversible inflammatory changes in the skin. The albino rabbit is the preferred animal model for this test.
Protocol:
-
Animal Selection: Healthy, young adult albino rabbits are used. The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Test Substance Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test formulation is applied to a small area (approximately 6 cm²) of the clipped skin. The site is then covered with a gauze patch and a semi-occlusive dressing.
-
Exposure Period: The test substance is applied for a standardized period, typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is gently cleansed to remove any residual test substance. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored according to a graded scale (e.g., Draize scale) for erythema and edema.
Draize Scale for Scoring Skin Reactions:
| Reaction | Score | Description |
| Erythema and Eschar Formation | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to slight eschar formation (injuries in depth) | |
| Edema Formation | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 millimeter) | |
| 4 | Severe edema (raised more than 1 millimeter and extending beyond the area of exposure) |
In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)
This in vitro method uses a three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.
Protocol:
-
Tissue Culture: Reconstructed human epidermis (RhE) tissues are cultured to form a multi-layered, differentiated model of the human epidermis.
-
Test Substance Application: A small amount of the test formulation is applied topically to the surface of the RhE tissue.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
-
Viability Assessment: After incubation, the test substance is removed, and the tissues are washed. Cell viability is then assessed using a vital dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The amount of formazan (B1609692) produced from MTT by viable cells is measured spectrophotometrically.
-
Data Analysis: The cell viability of the test substance-treated tissues is compared to that of negative control-treated tissues. A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance has an irritation potential.
Mandatory Visualizations
Caption: Workflow for in vivo and in vitro skin irritation assessment.
Caption: Glucocorticoid receptor signaling cascade in skin cells.
Conclusion
The selection of a this compound propionate formulation should be guided by a balance between desired therapeutic outcomes, patient preference, and the potential for skin irritation. While ointments generally exhibit the lowest irritation potential, their greasy nature may affect patient adherence. Foams and lotions offer good tolerability with better cosmetic acceptability. Creams and solutions, while effective, may have a slightly higher risk of causing irritation in sensitive individuals due to their composition. Further head-to-head clinical trials with standardized irritation assessment protocols are warranted to provide a more definitive comparative analysis of the skin irritation potential of these widely used formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Transepidermal Water Loss Rates in Subjects with Skin Patch Test Positive versus Negative to Skin Care Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Novel Formulation of this compound Propionate 0.025% Cream in Indian Moderate-to-Severe Psoriasis Patients: Phase-2a, Randomized 3-Arm Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transepidermal water loss in psoriasis: A case-control study [ouci.dntb.gov.ua]
- 5. A comparison of this compound propionate 0.05 percent ointment and an optimized betamethasone dipropionate 0.05 percent ointment in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relative efficacy and interchangeability of various this compound propionate vehicles in the management of steroid-responsive dermatoses - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Relative efficacy and interchangeability ofvarious this compound propionate vehicles in the management of steroid-responsive dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Clobetasol's Mechanism of Action: A Comparative Guide to Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Clobetasol propionate (B1217596), a high-potency topical corticosteroid, is a cornerstone in the treatment of various inflammatory skin conditions, including psoriasis and eczema. Its therapeutic efficacy is attributed to its potent anti-inflammatory, immunosuppressive, and anti-proliferative properties. This guide provides a comparative analysis of this compound's mechanism of action, validated through gene expression studies, and contrasts it with other common topical treatments. We present supporting experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.
This compound's Impact on Gene Expression: A Quantitative Comparison
This compound exerts its effects by modulating the expression of a wide array of genes involved in inflammation and cell proliferation. Gene expression analysis, particularly through techniques like quantitative real-time polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-seq), has been instrumental in elucidating its molecular mechanism.
A key study on psoriatic scalp hair follicles identified ten specific inflammation-related genes that are significantly upregulated in the disease state and subsequently downregulated by treatment with this compound propionate shampoo.[1][2] This normalization of gene expression correlates with clinical improvement.
Table 1: Gene Expression Changes in Psoriatic Lesions Following this compound Treatment
| Gene | Function | Expression Change with this compound |
| IL8 | Pro-inflammatory chemokine, attracts neutrophils | Downregulated[1] |
| DEFbeta4 (DEFB4A/B) | Antimicrobial peptide with pro-inflammatory functions | Downregulated[1] |
| S100A7 | Pro-inflammatory protein involved in keratinocyte proliferation | Downregulated[1] |
| S100A9 | Pro-inflammatory protein, component of calprotectin | Downregulated[1] |
| S100A12 | Pro-inflammatory protein, chemoattractant for immune cells | Downregulated[1] |
| LCN2 | Lipocalin 2, involved in inflammation and innate immunity | Downregulated[1] |
| IFI27 | Interferon alpha-inducible protein 27, role in inflammation | Downregulated[1] |
| PBEF1 (NAMPT) | Nicotinamide phosphoribosyltransferase, pro-inflammatory cytokine | Downregulated[1] |
| HPSE | Heparanase, involved in inflammation and tissue remodeling | Downregulated[1] |
| PPARg (PPARG) | Peroxisome proliferator-activated receptor gamma, complex role in inflammation | Modulated[1] |
Comparative Gene Expression Analysis: this compound vs. Alternatives
To provide a comprehensive understanding of this compound's mechanism, it is essential to compare its gene expression signature with that of other topical treatments for inflammatory skin diseases. This section compares this compound with Calcipotriol (a vitamin D analog), Betamethasone (another corticosteroid), and Tacrolimus (a calcineurin inhibitor).
Table 2: Comparative Effects on Key Inflammatory Gene Expression
| Gene/Pathway | This compound | Calcipotriol | Betamethasone | Tacrolimus |
| IL-17A | Significantly Downregulated | Downregulated | Significantly Downregulated | Downregulated |
| TNF-α | Significantly Downregulated | Downregulated | Significantly Downregulated | Downregulated |
| IL-22 | Downregulated | Downregulated | Downregulated | - |
| S100 Proteins (A7, A9) | Significantly Downregulated[1] | Downregulated | Downregulated | Downregulated in Atopic Dermatitis |
| NF-κB Signaling | Inhibited | Modulated | Inhibited | Inhibited |
Note: The level of evidence and direct quantitative comparison for alternatives may vary across different studies. "Downregulated" indicates a reported decrease in expression, while "Significantly Downregulated" suggests a statistically significant reduction was highlighted in the cited literature.
Experimental Protocols
A standardized and meticulous experimental workflow is crucial for obtaining reliable and reproducible gene expression data. Below is a detailed methodology synthesized from best practices for analyzing gene expression in skin biopsies.
Skin Biopsy and RNA Extraction
-
Sample Collection: Obtain 4mm full-thickness punch biopsies from both lesional and non-lesional skin of patients.
-
Sample Preservation: Immediately snap-freeze the biopsy tissue in liquid nitrogen and store at -80°C until RNA extraction to prevent RNA degradation.
-
Homogenization: Homogenize the frozen tissue using a bead-based lysis system or a rotor-stator homogenizer in a suitable lysis buffer (e.g., TRIzol or buffer from a commercial RNA extraction kit).
-
RNA Isolation: Extract total RNA using a silica-column-based kit (e.g., RNeasy Mini Kit, Qiagen) or a phenol-chloroform extraction method, followed by purification steps.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), aiming for a 260/280 ratio of ~2.0. Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer), with an RNA Integrity Number (RIN) of >7 being desirable for downstream applications.
Gene Expression Analysis: Quantitative Real-Time PCR (RT-qPCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.
-
Primer Design: Design or select validated primer pairs specific to the target genes of interest. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
qPCR Reaction: Perform the qPCR reaction using a real-time PCR system. The reaction mixture typically includes cDNA template, forward and reverse primers, a fluorescent dye (e.g., SYBR Green) or a probe, and a DNA polymerase.
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene.
-
Normalize the Ct values of the target genes to one or more stably expressed housekeeping genes (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression (fold change) using the ΔΔCt method.
-
Perform statistical analysis to determine the significance of the observed expression changes.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
A Comparative Efficacy Analysis of Clobetasol Propionate in Preclinical Dermatological Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Clobetasol Propionate, a high-potency topical corticosteroid, across various preclinical models of inflammatory skin diseases. By presenting quantitative data from multiple studies and detailing experimental protocols, this document serves as a resource for designing and interpreting preclinical research in dermatology. This compound Propionate is widely utilized for its potent anti-inflammatory, antipruritic, immunosuppressive, and antiproliferative properties in managing conditions like psoriasis, eczema, and dermatitis.[1][2]
Mechanism of Action
This compound Propionate exerts its effects through genomic and non-genomic pathways.[1] The primary mechanism involves binding to cytosolic glucocorticoid receptors (GR).[2] This drug-receptor complex translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs).[2] This leads to the induction of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2, thereby blocking the release of arachidonic acid—a precursor to inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][3] Concurrently, it suppresses the transcription of pro-inflammatory genes, including those for cytokines like interleukins (ILs) and enzymes like cyclooxygenase-2 (COX-2).[1][2] Its antiproliferative action is particularly relevant in psoriasis, where it inhibits DNA synthesis in hyperproliferating keratinocytes.[2]
Comparative Efficacy in Disease Models
The following sections detail the experimental protocols and quantitative outcomes of this compound treatment in three common rodent models of dermatological diseases.
Imiquimod (B1671794) (IMQ)-Induced Psoriasis Model
This model is widely used as it closely mimics the phenotype of human plaque psoriasis, characterized by epidermal hyperplasia, scaling (hyperkeratosis), and inflammation driven by the IL-23/IL-17 axis.[4][5][6]
Experimental Protocol:
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved dorsal skin and/or ear for 5 to 7 consecutive days to induce psoriasis-like lesions.[4][6]
-
Treatment: Following induction, animals are treated with topical this compound Propionate (typically 0.05%) once daily for an additional 5 to 7 days.[4]
-
Assessments: Efficacy is evaluated through clinical scoring (Psoriasis Area and Severity Index - PASI), measurement of skin/ear thickness, histological analysis of skin biopsies for epidermal thickness and cell infiltration, and measurement of pro-inflammatory cytokine levels (e.g., IL-17a, IL-17f).[4][7]
Quantitative Efficacy Data Summary:
| Parameter | Control (IMQ Only) | This compound-Treated | Efficacy Outcome | Source(s) |
| PASI Score (Mean) | 9.4 ± 0.4 (at Day 5) | 2.4 ± 0.3 (at Day 5) | Significant reduction in overall disease severity. | [4] |
| Skin Thickness | Increased significantly | Significantly reduced from Day 3 onwards. | Marked reduction in edema and epidermal hyperplasia. | [4] |
| Erythema Score | 3.0 ± 0.0 (at Day 3) | 0.9 ± 0.2 (at Day 3) | Potent anti-erythemic effect. | [4] |
| Scaling Score | 3.4 ± 0.3 (at Day 5) | 0.9 ± 0.1 (at Day 5) | Effective in reducing hyperkeratosis. | [4] |
| IL-17a & IL-17f Levels | Elevated | Significantly reduced | Demonstrates suppression of the key psoriatic inflammatory pathway. | [4] |
Oxazolone (B7731731) (OXA)-Induced Atopic Dermatitis (AD) Model
This hapten-induced model recapitulates key features of human atopic dermatitis, including eczematous lesions, a strong Th2-mediated hypersensitivity response, and increased serum IgE levels.[8][9]
Experimental Protocol:
-
Induction:
-
Sensitization (Day 0): A solution of oxazolone (e.g., 0.3%) in a vehicle like acetone/olive oil is applied to a shaved area of skin.[10]
-
Challenge: The same skin site is repeatedly challenged with 0.3% oxazolone solution every 3-4 days (e.g., Day 5, 8, 12, 15) to induce a chronic inflammatory response.[10]
-
-
Treatment: this compound cream is applied topically once daily, either prophylactically (starting from the first challenge) or therapeutically (after symptoms are established).[10]
-
Assessments: Endpoints include measurement of skin/ear thickness, clinical scoring of erythema and scaling, histological evaluation for hyperkeratosis and inflammatory infiltrates, and measurement of serum IgE.[9][10]
Quantitative Efficacy Data Summary:
| Parameter | Control (OXA Only) | This compound-Treated | Efficacy Outcome | Source(s) |
| Skin Thickening | Considerable increase | Prophylactic treatment completely blocked thickening; therapeutic treatment arrested further increase. | Highly effective at preventing and controlling edema and acanthosis. | [10] |
| Clinical Scores | Milder to considerable scores for redness and scaling. | Significant reduction in redness and scaling scores. | Strong suppression of visible inflammatory signs. | [10] |
| Histopathology | Hyperkeratosis, acanthosis, inflammatory cell infiltration. | Reduced epidermal thickening and inflammation. | Amelioration of AD-like histopathological changes. | [10] |
Croton Oil-Induced Irritant Contact Dermatitis Model
This model is used to assess the anti-inflammatory efficacy of topical agents against acute, non-immunological skin inflammation and edema.
Experimental Protocol:
-
Induction: A solution of croton oil is applied to the ear to induce acute inflammation and edema.[12][13]
-
Treatment: Formulations of this compound Propionate are applied to the inflamed area.[12][13]
-
Assessments: The primary endpoint is the measurement of ear edema (e.g., via thickness or weight) over time.
Quantitative Efficacy Data Summary:
| Parameter | Control (Croton Oil Only) | This compound-Treated | Efficacy Outcome | Source(s) |
| Ear Edema / Inflammation | Marked edema | Significant decrease in edema. | Potent anti-inflammatory effect in an acute irritation model. | [12][13] |
General Experimental Workflow
The preclinical evaluation of topical agents like this compound typically follows a standardized workflow, from animal preparation to data analysis.
Conclusion
Across different preclinical models representing psoriasis, atopic dermatitis, and general contact dermatitis, this compound Propionate consistently demonstrates high-potency anti-inflammatory and antiproliferative effects. In the IMQ-induced psoriasis model, it significantly reduces PASI scores, skin thickness, and key inflammatory cytokines.[4] Similarly, in the oxazolone-induced atopic dermatitis model, it effectively blocks or arrests the development of skin thickening and other clinical signs.[10] Its efficacy in the acute croton oil model further confirms its potent, broad-spectrum anti-inflammatory activity.[12][13]
This comparative data underscores the value of these models in substantiating the therapeutic potential of this compound and provides a robust framework for the preclinical evaluation of novel dermatological drug candidates. The choice of model should align with the specific disease pathology and therapeutic mechanism being investigated.
References
- 1. Novel Dermal Delivery Cargos of this compound Propionate: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Propionate? [synapse.patsnap.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Evaluation of this compound and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mlm-labs.com [mlm-labs.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. researchgate.net [researchgate.net]
- 8. Characterisation and Profiling of Standard Atopic Dermatitis Therapies in a Chronic Dermatitis Murine Model Induced by Oxazolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. criver.com [criver.com]
- 11. Induction of oxazolone-mediated features of atopic dermatitis in NOD-scid IL2Rγnull mice engrafted with human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. japsonline.com [japsonline.com]
Comparative safety profile of Clobetasol propionate and other potent corticosteroids
A comprehensive analysis for researchers and drug development professionals
Topical corticosteroids are a cornerstone in the management of various inflammatory dermatoses. Among the most potent (Class I) agents, clobetasol propionate (B1217596) is widely utilized for its high efficacy. However, its potency is intrinsically linked to a higher risk of adverse effects. This guide provides a comparative safety analysis of this compound propionate against other potent corticosteroids such as halobetasol (B1672918) propionate, betamethasone (B1666872) dipropionate, and diflorasone (B526067) diacetate, supported by clinical data and experimental protocols.
Executive Summary
This compound propionate demonstrates superior efficacy in treating severe dermatoses, but this is often accompanied by a higher incidence of local and systemic side effects.[1] Comparative studies indicate that while all potent corticosteroids carry risks of skin atrophy, telangiectasia, and hypothalamic-pituitary-adrenal (HPA) axis suppression, the frequency and severity of these effects can vary between agents. Newer formulations and alternative potent corticosteroids may offer comparable efficacy with an improved safety profile.
Comparative Adverse Events
The following tables summarize quantitative data on adverse events from comparative clinical trials.
Table 1: Comparison of Adverse Events in Patients Treated with this compound Propionate vs. Halobetasol Propionate for Plaque Psoriasis
| Adverse Event | This compound Propionate (0.05% ointment) | Halobetasol Propionate (0.05% ointment) |
| Reported Adverse Effects (Overall) | 12% | 7% |
Data from a double-blind, multicenter trial involving 134 patients with chronic, localized plaque psoriasis.[2]
Table 2: Comparison of Adverse Events in Patients Treated with this compound Propionate vs. Betamethasone Dipropionate for Scalp Psoriasis
| Adverse Event | This compound Propionate (0.05% solution) | Augmented Betamethasone Dipropionate (0.05% lotion) |
| Reported Adverse Events (Overall) | 36.4% | 34.0% |
Data from a 2-week, randomized, multicenter, investigator-blinded, parallel-group study in 197 patients with moderate-to-severe scalp psoriasis. Most events were transient, mild, and local.[3]
Table 3: Comparison of Adverse Events in Patients Treated with this compound Propionate Spray vs. Calcipotriene/Betamethasone Dipropionate Ointment for Plaque Psoriasis
| Adverse Event | This compound Propionate (0.05% spray) | Calcipotriene 0.005% - Betamethasone Dipropionate 0.064% Ointment |
| Reported Adverse Events (Overall) | 31% | 33% |
Data from a study comparing the efficacy and safety in patients with moderate to severe plaque psoriasis.[4]
Systemic Safety: HPA Axis Suppression
Systemic absorption of potent topical corticosteroids can lead to reversible HPA axis suppression.[5][6] The risk is influenced by the potency of the steroid, the duration of treatment, the surface area of application, and the use of occlusive dressings.[7]
Table 4: HPA Axis Suppression in Patients Treated with this compound Propionate Formulations for Plaque Psoriasis
| Treatment Group | Percentage of Patients with HPA Axis Suppression (Day 15) |
| This compound Propionate 0.05% Cream | 36.4% |
| This compound Propionate 0.025% Cream | 12.5% |
Data from a maximal use safety study. The difference was not statistically significant (p<0.086), but numerically lower in the 0.025% cream group.[8]
A study comparing this compound propionate and betamethasone-17,21-dipropionate found that adrenal suppression, assessed by plasma cortisol, was significantly greater in the this compound propionate-treated groups after the first and second week of treatment.[9] However, in all cases, plasma cortisol levels returned to normal 1-2 weeks after cessation of therapy.[9]
Mechanism of Corticosteroid-Induced Skin Atrophy
Prolonged use of potent corticosteroids can lead to skin atrophy, characterized by thinning of the epidermis and dermis.[10][11] This is primarily due to the inhibitory effects of glucocorticoids on collagen synthesis and keratinocyte proliferation.[10][12]
Caption: Signaling pathway of corticosteroid-induced skin atrophy.
Experimental Protocols
Assessment of HPA Axis Suppression: The ACTH Stimulation Test
The adrenocorticotropic hormone (ACTH) stimulation test is a standard method for evaluating HPA axis function.
Protocol Outline:
-
Baseline Sample: A baseline blood sample is drawn to measure the morning cortisol level.
-
ACTH Administration: A synthetic ACTH, such as cosyntropin, is administered intravenously or intramuscularly.
-
Post-Stimulation Samples: Blood samples are drawn at 30 and 60 minutes after ACTH administration to measure cortisol levels.
-
Interpretation: A normal response is a post-stimulation cortisol level above a certain threshold (e.g., 18-20 mcg/dL), indicating a healthy adrenal response. A subnormal response suggests HPA axis suppression.[13]
Caption: Workflow for assessing HPA axis suppression.
Conclusion
The selection of a potent topical corticosteroid requires a careful balance between efficacy and potential adverse effects. While this compound propionate remains a highly effective option for severe inflammatory skin diseases, this analysis highlights that other potent corticosteroids, such as halobetasol propionate and augmented betamethasone dipropionate, may present a more favorable safety profile in certain clinical scenarios. Furthermore, emerging formulations with lower concentrations of active ingredients, such as this compound propionate 0.025% cream, show promise in reducing systemic absorption and the risk of HPA axis suppression while maintaining comparable efficacy. Future research should continue to focus on developing novel formulations and therapeutic strategies that optimize the benefit-risk ratio of potent corticosteroid therapy.
References
- 1. Topical this compound-17-propionate: review of its clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind, multicenter comparison of 0.05% halobetasol propionate ointment and 0.05% this compound propionate ointment in patients with chronic, localized plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of twice-daily augmented betamethasone dipropionate lotion versus this compound propionate solution in patients with moderate-to-severe scalp psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing this compound Propionate 0.05% Spray to Calcipotriene 0.005% Betamethasone Dipropionate 0.064% Ointment for the Treatment of Moderate to Severe Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. Systemic Side-Effects of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diflorasone Diacetate Ointment USP, 0.05% Rx Only For Topical Use Only – Not For Ophthalmic Use [dailymed.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. jcadonline.com [jcadonline.com]
- 9. Comparison of this compound propionate and betamethasone-17,21-dipropionate with reference to adrenal suppression | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 10. Steroid-induced skin atrophy - Wikipedia [en.wikipedia.org]
- 11. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New aspects of the mechanism of corticosteroid-induced dermal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adrenal Suppression With Chronic Topical Corticosteroid Use in Psoriasis Patients - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Safety Operating Guide
Navigating the Disposal of Clobetasol Propionate: A Guide for Laboratory Professionals
For researchers and drug development professionals, ensuring the safe and compliant disposal of clobetasol propionate (B1217596) is a critical component of laboratory safety and environmental responsibility. This potent synthetic corticosteroid requires meticulous handling, not only in its application but also in its disposal to prevent environmental contamination and ensure regulatory adherence. This guide provides essential, step-by-step information for the proper disposal of this compound propionate in a laboratory setting.
Regulatory Landscape and Waste Classification
The disposal of pharmaceutical waste, including this compound propionate, is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] It is crucial to determine if the this compound propionate waste is classified as hazardous. Pharmaceutical waste is generally considered hazardous if it is specifically listed by the EPA (as P- or U-listed waste) or if it exhibits characteristics of hazardous waste such as ignitability, corrosivity, reactivity, or toxicity.[1][2]
This compound propionate is not typically found on the P or U lists of hazardous wastes.[1][2][3] However, formulations containing this compound propionate may be considered hazardous if they exhibit one of the aforementioned characteristics. For instance, solutions with high alcohol content could be classified as ignitable.[4] It is the responsibility of the waste generator to make this determination.[5]
Summary of Disposal-Related Data for this compound Propionate
| Parameter | Value/Information | Source(s) |
| RCRA Hazardous Waste Classification | Not typically a P- or U-listed waste. However, the formulation may exhibit hazardous characteristics (e.g., ignitability). The generator must classify the waste. | [1][2][3][5] |
| DOT Classification | Not a DOT controlled material (United States). | [6] |
| Acute Oral Toxicity (LD50) | >3000 mg/kg (Rat and Mouse) | [6][7] |
| Environmental Hazards | May cause long-term adverse effects in the aquatic environment. | [8] |
| Chemical Incompatibilities | Reactive with oxidizing agents, acids, and alkalis. | [6] |
| Known Degradation Triggers | Susceptible to degradation under strong base and oxidative conditions. Sensitive to light. | [6] |
| Disposal Regulations | Must be disposed of in accordance with federal, state, and local environmental control regulations. | [6] |
Procedural Workflow for this compound Propionate Disposal
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound propionate waste in a laboratory setting.
Caption: Disposal workflow for this compound propionate waste in a laboratory.
Detailed Methodologies for Key Disposal Steps
1. Waste Characterization and Segregation:
-
Objective: To correctly identify and separate this compound propionate waste to ensure it is managed according to its specific hazards.
-
Procedure:
-
Evaluate the waste stream containing this compound propionate. Consider all components, including solvents and other chemicals.
-
Determine if the waste meets the RCRA criteria for hazardous waste (ignitable, corrosive, reactive, or toxic).
-
Segregate hazardous pharmaceutical waste from non-hazardous waste in clearly labeled, dedicated containers.
-
2. Chemical Degradation (Neutralization) - for consideration by trained professionals:
-
Objective: To chemically alter the this compound propionate molecule to reduce its biological activity before final disposal. This should only be performed if permitted by your institution's safety protocols and by personnel experienced in chemical handling.
-
Background: Studies on the forced degradation of this compound propionate indicate its susceptibility to strong bases and oxidizing agents.
-
Suggested Approach (for consideration and adaptation):
-
In a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), the this compound propionate waste could be treated with a strong base (e.g., sodium hydroxide (B78521) solution) or an oxidizing agent.
-
The reaction should be performed in a suitable container with careful monitoring of temperature and any gas evolution.
-
Following the reaction, the resulting mixture should be analyzed (e.g., using HPLC) to confirm the degradation of the active this compound propionate molecule.
-
The final treated waste must still be disposed of in accordance with all applicable regulations.
-
3. Final Disposal:
-
Objective: To ensure the ultimate disposal of this compound propionate waste is conducted in an environmentally sound and legally compliant manner.
-
Procedure:
-
All containers of this compound propionate waste (both treated and untreated) must be securely sealed and stored in a designated satellite accumulation area.
-
Arrange for the collection of the waste by a licensed hazardous waste management company.
-
Ensure all required documentation for the waste manifest is completed accurately.
-
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound propionate, thereby protecting both human health and the environment. Always consult your institution's specific safety and waste management guidelines.
References
- 1. bioservusa.com [bioservusa.com]
- 2. Pharmaceutical Listed Waste | TriHaz Solutions [trihazsolutions.com]
- 3. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 4. epa.gov [epa.gov]
- 5. northamerica.covetrus.com [northamerica.covetrus.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. vionausa.com [vionausa.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Clobetasol
For laboratory professionals engaged in research and development, ensuring safety during the handling of potent compounds like Clobetasol is paramount. This guide provides essential, procedural information for the safe handling and disposal of this compound, designed to be a trusted resource for your laboratory safety needs.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a highly potent corticosteroid, a multi-layered approach to personal protection is crucial to prevent skin contact, inhalation, and eye exposure.[1][2][3][4] The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically compatible gloves (Nitrile or other synthetic non-latex gloves are recommended).[1] Consider double-gloving.[1][5] | To prevent skin contact and absorption. This compound can be irritating to the skin.[3][6] Double-gloving provides an extra layer of protection, especially during tasks with a higher risk of contamination.[1] |
| Eye Protection | Safety goggles or chemical safety glasses with side-shields.[2][4] | To protect eyes from dust, aerosols, or splashes of this compound, which can cause serious eye irritation.[3][6] |
| Respiratory Protection | A suitable respirator should be used in case of insufficient ventilation or when handling powders where dust formation is possible.[3][4] An industrial hygiene survey can help determine the appropriate type of respirator.[1] | To prevent inhalation of this compound powder or aerosols, which may cause respiratory irritation.[6] Engineering controls like fume hoods are the primary means of controlling airborne exposure.[1] |
| Protective Clothing | A lab coat or impervious clothing and closed-toe shoes are required.[4][7] | To protect skin and personal clothing from contamination. |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for safely handling this compound in a research laboratory, from preparation to disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.[1]
-
Ventilation: Ensure adequate general laboratory ventilation. Local exhaust ventilation is preferred to control contaminants at the source.[1]
-
Pre-weighing: If possible, use pre-weighed amounts of the compound to avoid the generation of dust during weighing.
-
Equipment Preparation: All necessary equipment (spatulas, weigh boats, containers) should be gathered and placed inside the containment area before starting work.
2. Handling and Experimental Procedures:
-
Donning PPE: Before entering the designated area, put on all required personal protective equipment as detailed in the table above.
-
Weighing: If weighing is necessary, perform it within the fume hood on a stable surface. Use a light touch to minimize dust generation.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Avoiding Contamination: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the compound, even after removing gloves.[1]
3. Decontamination and Cleaning:
-
Work Surfaces: Clean all work surfaces and equipment with a suitable detergent or solvent after use.[1]
-
Spills: In case of a spill, follow established laboratory procedures for potent compounds. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[1] Avoid generating dust during clean-up.[1]
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All this compound-contaminated waste, including gloves, weigh boats, and disposable labware, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Unused Medication: For unused this compound, do not dispose of it in the regular trash or down the drain.[8][9] It should be treated as hazardous chemical waste.
-
Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[1] This typically involves arranging for pickup by a certified hazardous waste disposal company. For specific guidance on disposing of unused medicines, you can refer to FDA recommendations which suggest mixing the substance with an undesirable material like coffee grounds or cat litter, placing it in a sealed bag, and then disposing of it in the household trash, though for a laboratory setting, hazardous waste disposal is the more appropriate route.[8][9]
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. northamerica.covetrus.com [northamerica.covetrus.com]
- 2. fishersci.com [fishersci.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. vionausa.com [vionausa.com]
- 8. fda.gov [fda.gov]
- 9. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
